molecular formula C8H9NO B1584906 2-(Methylamino)benzaldehyde CAS No. 7755-70-6

2-(Methylamino)benzaldehyde

Cat. No.: B1584906
CAS No.: 7755-70-6
M. Wt: 135.16 g/mol
InChI Key: LIZGLUQDMOJDMM-UHFFFAOYSA-N
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Description

2-(Methylamino)benzaldehyde is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106926. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZGLUQDMOJDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296015
Record name 2-(methylamino)benzaldehyde
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7755-70-6
Record name 7755-70-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylamino)benzaldehyde
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Record name 2-(methylamino)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and applications of 2-(Methylamino)benzaldehyde, providing field-proven insights and methodologies.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring both an aldehyde and a secondary amine on the benzene ring, imparts unique reactivity.

Chemical Identity
  • Chemical Name : this compound[1][2]

  • CAS Number : 7755-70-6[1][3]

  • Molecular Formula : C₈H₉NO[1][4][3]

  • Synonyms : N-methylanthranilaldehyde, 2-(N-methylamino)benzaldehyde[2]

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 135.17 g/mol [1][4][3]
Appearance Liquid
Boiling Point 260.7°C at 760 mmHg[2][3]
Density 1.121 g/cm³[2]
Solubility Soluble in chloroform, DMSO, and methanol (slight)[5]
Storage Temperature 2-8°C, under inert gas atmosphere or in freezer[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as widely documented as its dimethylamino counterpart. However, a common conceptual approach involves the controlled N-methylation of 2-aminobenzaldehyde or the formylation of N-methylaniline. A general, plausible synthetic workflow is outlined below.

Representative Synthetic Workflow: Reductive Amination

A modern and efficient method for synthesizing secondary N-methylamines involves the reductive amination of aldehydes. This can be adapted for the synthesis of related compounds and demonstrates a robust protocol.[6]

Caption: Conceptual synthesis via reductive amination.

Experimental Protocol: Synthesis via N-Methylation of 2-Aminobenzaldehyde (Illustrative)

This protocol is an illustrative example based on standard organic chemistry principles.

  • Reaction Setup : To a solution of 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq) as a base.

  • Methylation : Add methyl iodide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, filter the solid base and evaporate the solvent under reduced pressure.

  • Purification : Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Product : Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the amine without causing side reactions with the aldehyde group. Acetonitrile is a common polar aprotic solvent that facilitates this type of nucleophilic substitution.

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile building block, particularly for the synthesis of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[3]

Key Reactions
  • Condensation Reactions : The aldehyde group readily reacts with primary amines to form Schiff bases (imines).[7] This reactivity is fundamental in the construction of larger, more complex molecules.

  • Cyclization Reactions : The ortho-positioning of the methylamino and aldehyde groups is ideal for intramolecular cyclization reactions to form nitrogen-containing heterocycles like indoles and quinazolines.[3]

  • Reductive Amination : The aldehyde can be further functionalized through reductive amination to introduce more complex side chains.[6]

Caption: Key reaction pathways of the title compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its structure is a precursor to scaffolds found in a range of biologically active molecules. The ability to form heterocyclic systems like quinolines and indoles is particularly significant, as these structures are present in numerous approved drugs.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazards that necessitate careful management.

GHS Hazard Classification
  • Pictograms : GHS07 (Exclamation Mark)[4]

  • Signal Word : Warning[4] or Danger[8]

  • Hazard Statements :

    • H302: Harmful if swallowed[1][4][8]

    • H315: Causes skin irritation[1][4][8]

    • H318: Causes serious eye damage[8]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[1][4][8]

Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or goggles.[9]

    • Skin Protection : Wear impervious gloves and protective clothing to prevent skin contact.[9]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[9]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is in a freezer under an inert atmosphere.[3]

  • Spill Response : In case of a spill, avoid generating dust, wear appropriate PPE, and clean up using dry methods (e.g., sweeping or vacuuming). Place spilled material in a sealed container for disposal.

Conclusion

This compound, identified by CAS number 7755-70-6, is a highly valuable and reactive intermediate in organic synthesis. Its unique structure facilitates the construction of complex heterocyclic systems that are central to pharmaceutical and materials science. Understanding its physicochemical properties, synthetic routes, and reactivity is key to leveraging its full potential. Adherence to strict safety protocols is mandatory when handling this compound due to its associated hazards. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic strategies.

References

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  • ACS Publications. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

  • NIST WebBook. Benzaldehyde, 2-chloro-4-dimethylamino-. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • Pearson. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. [Link]

  • Filo. Benzaldehyde reacts with methyl amine to give:. [Link]

Sources

An In-depth Technical Guide to 2-(Methylamino)benzaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, featuring both a nucleophilic secondary amine and an electrophilic aldehyde on an aromatic scaffold, makes it an ideal precursor for the construction of a variety of heterocyclic systems. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, characteristic reactivity, and key applications of this compound, with a particular focus on its role in the synthesis of privileged scaffolds for drug discovery, such as indoles and quinazolines. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde whose fundamental properties are essential for its handling, reaction setup, and analytical characterization. The ortho-disposed methylamino and formyl groups are key to its chemical reactivity.

Molecular Identity and Characteristics

The identity and primary physical characteristics of this compound are summarized in the table below, compiled from various chemical data providers.[1][2][3]

PropertyValueSource(s)
Chemical Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol
CAS Number 7755-70-6
Appearance Liquid
Boiling Point 260.7 °C at 760 mmHg[2]
Density 1.121 g/cm³[2]
IUPAC Name This compound[4]
InChI Key LIZGLUQDMOJDMM-UHFFFAOYSA-N[4]
SMILES CNC1=CC=CC=C1C=O[4]
Spectroscopic Data

Accurate spectroscopic data is critical for reaction monitoring and final product confirmation. While a publicly available, peer-reviewed complete spectrum is elusive, typical spectral characteristics can be predicted based on its structure and data from analogous compounds.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.1 ppm. The aromatic protons will appear in the δ 6.5-7.8 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships. A singlet or doublet for the N-methyl protons would likely be observed around δ 2.8-3.1 ppm, and a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The most downfield signal will be the carbonyl carbon of the aldehyde, typically appearing in the δ 190-195 ppm range.[5] Aromatic carbons will resonate between δ 110-155 ppm. The N-methyl carbon is expected in the δ 30-40 ppm region.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent, typically around 1690-1715 cm⁻¹. A C-H stretch for the aldehyde proton is expected around 2720-2820 cm⁻¹. Additionally, N-H stretching and C-N stretching bands will be present.

Synthesis of this compound

Synthetic Workflow: Nucleophilic Aromatic Substitution

This method leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group to facilitate nucleophilic substitution of a leaving group (e.g., fluoride) by methylamine.

G cluster_conditions Reaction Conditions reagent1 2-Fluorobenzaldehyde product This compound reagent1:e->product:w Nucleophilic Aromatic Substitution reagent2 Methylamine (CH₃NH₂) reagent2:e->product:w conditions Solvent (e.g., DMSO) Base (e.g., K₂CO₃) Heat

Caption: Synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative, based on standard procedures for similar transformations, and requires optimization.

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMSO, add a base like potassium carbonate (2.0 eq).

  • Reagent Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., 40% in water or as a solution in THF) to the mixture at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the dual reactivity of its functional groups, enabling intramolecular reactions to form heterocyclic systems. It is a cornerstone precursor for N-methylated indoles and quinazolines.[3]

Synthesis of N-Methylated Indoles

A key application is in the synthesis of 1-methylindoles. This can be achieved through condensation with a compound containing an activated methylene group, such as a nitroalkane, followed by reductive cyclization.

The reaction proceeds via an initial Knoevenagel or Henry-type condensation, followed by reduction of the nitro group and subsequent intramolecular cyclization.

  • Nitronate Formation & Condensation: A base abstracts a proton from the nitroalkane (e.g., nitromethane) to form a nitronate anion. This nucleophile attacks the electrophilic aldehyde carbon of this compound.

  • Dehydration: The resulting β-nitro alcohol intermediate readily dehydrates to form a conjugated nitroalkene.

  • Reductive Cyclization: The nitro group is reduced (e.g., using Fe/AcOH or catalytic hydrogenation) to an amine. The newly formed primary amine then undergoes spontaneous intramolecular cyclization by attacking the imine (formed in situ from the secondary amine), or a related pathway, leading to the indole ring after rearomatization.

G start This compound + Nitroalkane step1 Base-catalyzed Condensation start->step1 intermediate Nitroalkene Intermediate step1->intermediate step2 Nitro Group Reduction intermediate->step2 step3 Intramolecular Cyclization & Aromatization step2->step3 product N-Methyl Indole Derivative step3->product

Caption: Workflow for N-Methyl Indole Synthesis.

Synthesis of N-Methylated Quinazolines

Quinazolines are another class of heterocycles readily accessible from this compound. Synthesis often involves condensation with a nitrogen-containing species, such as an amine or amide, in the presence of an oxidant.[6][7]

A general method involves the oxidative coupling of 2-aminobenzylamines with other amines.[8] A similar principle can be applied using this compound.

  • Imine Formation: this compound is condensed with a primary amine (e.g., benzylamine) to form an N-substituted imine.

  • Oxidative Cyclization: The intermediate is subjected to an oxidizing agent (e.g., O₂, I₂, or DDQ) which facilitates the intramolecular C-H amination and subsequent aromatization to form the stable quinazoline ring system. The N-methyl group from the starting material remains on one of the ring nitrogens.

Applications in Drug Discovery and Medicinal Chemistry

The indole and quinazoline scaffolds are classified as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Consequently, this compound is a valuable starting material in pharmaceutical research.[3][9]

  • Indole Derivatives: The indole nucleus is a core component of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Indomethacin), anti-migraine agents (triptans), and a vast number of anti-cancer agents. The ability to introduce a methyl group at the N-1 position using this compound can be crucial for modulating a compound's metabolic stability, solubility, and target-binding affinity.

  • Quinazoline Derivatives: Quinazolines are renowned for their bioactivity, most notably as kinase inhibitors in oncology.[9] Marketed cancer drugs like Gefitinib, Erlotinib, and Lapatinib feature the quinazoline core. The synthesis of analogs of these drugs often requires substituted 2-aminobenzaldehyde derivatives, highlighting the importance of precursors like this compound for generating structural diversity.[10][11][12]

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as a hazardous substance.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:[2][4]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Vendor information suggests storage in a freezer.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is a synthetically powerful and commercially available intermediate whose value is firmly established in the construction of nitrogen-containing heterocycles. Its predictable reactivity allows for the streamlined synthesis of N-methylated indoles and quinazolines, which are core scaffolds in a multitude of bioactive compounds and marketed pharmaceuticals. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, coupled with stringent adherence to safety protocols, enables chemists to leverage this reagent to its full potential in both academic research and industrial drug development.

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2-(Methylamino)benzaldehyde synthesis from aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)benzaldehyde from Aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a valuable chemical intermediate, starting from aniline. The synthesis is presented as a two-stage process: the N-methylation of aniline to form N-methylaniline, followed by the regioselective formylation of this intermediate. This document delves into the mechanistic underpinnings of various established methodologies, offers detailed experimental protocols, and presents a comparative analysis of the available synthetic routes. The content is tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, emphasizing practical insights, safety considerations, and the rationale behind procedural choices to ensure both efficiency and reproducibility.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a secondary amine, makes it a versatile precursor for the construction of a wide array of heterocyclic compounds, such as indoles and quinazolines, which are prominent scaffolds in medicinal chemistry.[1] It is also employed in the development of dyes and fluorescent materials.[1]

The synthesis from aniline is a logical and cost-effective approach, proceeding through two primary transformations:

  • N-Methylation: Introduction of a methyl group onto the nitrogen atom of aniline to produce the key intermediate, N-methylaniline.

  • Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring of N-methylaniline. The electron-donating nature of the methylamino group directs this substitution primarily to the ortho and para positions.

This guide will explore the most reliable and commonly employed methods for each of these critical steps.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Formation Aniline Aniline methylation Step 1: N-Methylation Aniline->methylation NMA N-Methylaniline formylation Step 2: Formylation NMA->formylation Product This compound methylation->NMA formylation->Product

Figure 1: Overall synthetic workflow from aniline to this compound.

Part I: Synthesis of N-Methylaniline from Aniline

The conversion of aniline to N-methylaniline is a foundational N-alkylation reaction. The primary challenge is achieving mono-methylation while minimizing the formation of the N,N-dimethylaniline byproduct.[2] Control over stoichiometry, reaction conditions, and the choice of methylating agent is paramount.

Methodologies for N-Methylation

Several methods exist for the N-methylation of aniline, each with distinct advantages for either industrial scale-up or laboratory synthesis.

  • Alkylation with Methanol: This is a common industrial method where aniline and methanol are reacted at high temperatures (200-250 °C) and pressures in the presence of an acid catalyst like sulfuric acid or, more recently, solid-state catalysts such as copper-chromium oxides.[3][4][5] While cost-effective, it requires specialized equipment like an autoclave.[3]

  • Alkylation with Methyl Halides: Reagents like methyl iodide or methyl chloride are effective for laboratory-scale synthesis.[6] The reaction proceeds via nucleophilic substitution. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion. However, controlling the reaction to prevent the formation of N,N-dimethylaniline and even quaternary ammonium salts can be challenging.[6]

  • Alkylation with Dimethyl Sulfate: Dimethyl sulfate is a potent and efficient methylating agent. The reaction can be performed in an aqueous medium, often with a base like sodium hydroxide to neutralize the sulfuric acid byproduct.[7] It is, however, extremely toxic and must be handled with extreme caution.

Comparative Analysis of N-Methylation Methods
MethodMethylating AgentCatalyst/BaseConditionsTypical YieldAdvantagesDisadvantages
Catalytic AlkylationMethanolH₂SO₄ or Cu/Cr Oxides200-250°C, 30-200 atm>95%Low-cost reagents, suitable for large scale.[2][3]Requires high pressure/temperature equipment.
Nucleophilic SubstitutionMethyl Iodide (CH₃I)Base (e.g., NaHCO₃)RefluxVariableGood for lab scale, readily available reagents.Difficult to control mono-alkylation, CH₃I is a toxic reagent.[6]
Nucleophilic SubstitutionDimethyl SulfateNaOH<10°C then reflux~70-80%Highly reactive and efficient.[7]Extremely toxic and carcinogenic , byproduct disposal concerns.
Detailed Experimental Protocol: N-Methylation using Dimethyl Sulfate

This protocol is adapted from established laboratory procedures.[7] Causality: The reaction is initially run at low temperature (<10°C) during the dropwise addition of dimethyl sulfate to control the highly exothermic reaction. The subsequent addition of NaOH neutralizes the acidic byproduct, liberating the free N-methylaniline and driving the reaction forward.

Materials:

  • Aniline (freshly distilled)

  • Dimethyl sulfate ((CH₃)₂SO₄) - (Caution: Extremely Toxic!)

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (1.0 mol) and water (500 mL).

  • Cool the mixture in an ice-water bath to below 10°C with vigorous stirring.

  • Slowly add dimethyl sulfate (1.0 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Next, slowly add 30% sodium hydroxide solution dropwise until the mixture is strongly alkaline (check with pH paper). This step may also be exothermic and require cooling.

  • Transfer the mixture to a separatory funnel. The organic layer containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline will separate.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers and wash with water, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to separate N-methylaniline from unreacted aniline and the N,N-dimethylaniline byproduct.

Part II: Formylation of N-Methylaniline

The introduction of a formyl group onto the N-methylaniline ring is an electrophilic aromatic substitution reaction. The N-methylamino group is a strong activating group and is ortho, para-directing. While the para-substituted product, 4-(Methylamino)benzaldehyde, is also formed, reaction conditions can be optimized to favor the desired ortho-isomer.

Key Formylation Methodologies
  • Vilsmeier-Haack Reaction: This is arguably the most effective and widely used method for formylating electron-rich aromatic compounds like N-methylaniline.[8][9] It utilizes a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10] The reaction conditions are generally mild and the yields are high.

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., acetic acid or glycerol/boric acid).[11][12] It is primarily used for the ortho-formylation of phenols but can be applied to other activated systems.[12] However, yields are often low to moderate.[11][13]

  • Gattermann and Reissert-Gattermann Reactions: These are older methods that use highly toxic reagents like hydrogen cyanide (Gattermann) or less hazardous precursors like zinc cyanide (Gattermann) or formanilides (Reissert). They are now less commonly used in laboratory settings due to the significant hazards involved.

Given its efficiency and reliability, the Vilsmeier-Haack reaction is the preferred method.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack on the aromatic ring.

Causality: DMF, a weak nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation (the Vilsmeier reagent). This reagent is a potent electrophile that readily attacks the electron-rich ortho position of N-methylaniline. The resulting iminium salt is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde.

G DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier Formation of Electrophile POCl3 POCl₃ POCl3->Vilsmeier Formation of Electrophile NMA N-Methylaniline Iminium Iminium Ion Intermediate NMA->Iminium Electrophilic Aromatic Substitution H2O H₂O (Workup) Product This compound H2O->Product Hydrolysis Vilsmeier->Iminium Electrophilic Aromatic Substitution Iminium->Product Hydrolysis

Sources

An In-Depth Technical Guide to 2-(Methylamino)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)benzaldehyde is a versatile organic compound characterized by the presence of both an aldehyde and a secondary amine functional group positioned ortho to each other on a benzene ring. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key building block for the construction of heterocyclic scaffolds, dyes, and fluorescent probes.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its diverse applications.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 260.7°C.[1] It is characterized by its molecular formula, C₈H₉NO, and a molecular weight of 135.16 g/mol .[1][2] Due to the presence of the polar amino and aldehyde groups, it exhibits moderate solubility in organic solvents. The compound is known to be light-sensitive, and therefore, proper storage in a dark, inert atmosphere is recommended to prevent degradation.[3][4]

PropertyValueSource
CAS Number 7755-70-6[2][5]
Molecular Formula C₈H₉NO[1][2][5]
Molecular Weight 135.16 g/mol [1][2]
Boiling Point 260.7°C at 760 mmHg[1]
Density 1.121 g/cm³
Appearance Liquid
Solubility Soluble in many organic solvents
Storage Store at 4°C under a nitrogen atmosphere[2]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the electrophilic aldehyde and the nucleophilic secondary amine.

Reactivity of the Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This reactivity is central to many of its synthetic applications.

  • Condensation Reactions: It readily participates in condensation reactions with primary amines to form Schiff bases (imines).[1] This reactivity is fundamental to the synthesis of various heterocyclic systems.

  • Wittig Reaction: The aldehyde functionality can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation.[1][6][7]

  • Grignard Reactions: Reaction with Grignard reagents (organomagnesium halides) results in the formation of secondary alcohols after acidic workup.[8]

Reactivity of the Amino Group: The lone pair of electrons on the nitrogen atom of the methylamino group renders it nucleophilic.

  • N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a variety of substituents.

  • Intramolecular Reactions: The proximity of the amino and aldehyde groups allows for intramolecular cyclization reactions, which are pivotal in the synthesis of heterocyclic compounds like quinazolines.[1][9]

Stability: this compound is generally stable under neutral conditions but is sensitive to light.[3] It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent oxidation of the aldehyde group and other potential degradation pathways.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reductive amination of 2-nitrobenzaldehyde.

Experimental Protocol: Synthesis via Reductive Amination

This two-step procedure involves the initial reduction of the nitro group to an amino group, followed by methylation.

Step 1: Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

  • Materials: 2-nitrobenzaldehyde, iron powder, ammonium chloride, water, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (3 equivalents) in a 1:1 mixture of water and ethanol.

    • Add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux.

    • Slowly add a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol to the refluxing mixture.

    • Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-aminobenzaldehyde.

Step 2: N-Methylation of 2-Aminobenzaldehyde

  • Materials: Crude 2-aminobenzaldehyde, formaldehyde (37% aqueous solution), formic acid, sodium bicarbonate solution, diethyl ether.

  • Procedure:

    • Dissolve the crude 2-aminobenzaldehyde in formic acid in a round-bottom flask.

    • Slowly add formaldehyde solution (1.1 equivalents) to the mixture while stirring.

    • Heat the reaction mixture at 100°C for 2 hours.

    • Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Methylation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Reduction_Reaction Reduction 2-Nitrobenzaldehyde->Reduction_Reaction Reactant Fe / NH4Cl Fe / NH4Cl Fe / NH4Cl->Reduction_Reaction Reagents 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reduction_Reaction->2-Aminobenzaldehyde Product N-Methylation_Reaction N-Methylation 2-Aminobenzaldehyde->N-Methylation_Reaction Reactant Formaldehyde Formaldehyde Formaldehyde->N-Methylation_Reaction Reagent Formic_Acid Formic_Acid Formic_Acid->N-Methylation_Reaction Reagent This compound This compound N-Methylation_Reaction->this compound Final Product FTIR_Interpretation cluster_regions Key Absorption Regions FTIR_Spectrum FTIR Spectrum of this compound NH_Stretch ~3300-3500 cm⁻¹ N-H Stretch FTIR_Spectrum->NH_Stretch CH_Aromatic >3000 cm⁻¹ C-H Aromatic Stretch FTIR_Spectrum->CH_Aromatic CH_Aldehyde ~2720, ~2820 cm⁻¹ C-H Aldehyde Stretch FTIR_Spectrum->CH_Aldehyde CO_Stretch ~1680-1700 cm⁻¹ C=O Aldehyde Stretch FTIR_Spectrum->CO_Stretch CC_Aromatic ~1450-1600 cm⁻¹ C=C Aromatic Stretch FTIR_Spectrum->CC_Aromatic

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Stance on Safety

2-(Methylamino)benzaldehyde (CAS No. 7755-70-6) is a valuable chemical intermediate in synthetic chemistry, particularly within pharmaceutical research and development. However, its utility is accompanied by significant health hazards that demand a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a technical framework for researchers, scientists, and drug development professionals to establish a self-validating system of safety. We will dissect the compound's hazard profile, detailing the causality behind recommended handling protocols, emergency responses, and disposal methods. The core principle is proactive risk mitigation, ensuring that robust safety measures are not an afterthought but are integral to the experimental design.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's identity and properties is the first step in a comprehensive safety assessment.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 7755-70-6[1]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1][2]
Physical Form Liquid
Purity Typically ≥96%
Storage Temperature Freezer

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for appreciating the potential risks associated with its handling.[2] The primary hazards include acute oral toxicity, severe eye damage, and irritation to the skin and respiratory tract.[1][2]

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger GHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationDanger GHS07 (Exclamation Mark)
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger GHS05 (Corrosion)
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritationDanger GHS07 (Exclamation Mark)

Source: PubChem, ChemicalBook[1][2]

The "Danger" signal word and the combination of pictograms immediately indicate that this chemical can cause significant, and in the case of eye contact, irreversible harm.[1][2] The causality is clear: the compound's chemical reactivity leads to corrosive and irritant effects upon contact with biological tissues.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with engineering controls designed to contain the hazard at its source, supplemented by appropriate PPE as the final barrier.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The rationale is to maintain a controlled, negative pressure environment that captures and exhausts vapors or aerosols, preventing inhalation, which can cause respiratory irritation (H335).[1][4]

  • Ventilation: General laboratory ventilation should be adequate, but it serves as a secondary control.[3] Local exhaust ventilation (i.e., a fume hood) is the primary engineering control required.[5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6] Given the H318 classification (Causes serious eye damage), an immediate and prolonged eye flush (at least 15 minutes) is the only effective first aid measure to prevent permanent injury.[1][3][5]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must directly correlate with the identified hazards.

  • Eye and Face Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. One must wear tight-sealing chemical safety goggles.[3][5] For operations with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears and pinholes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with a bare hand) and disposed of as hazardous waste. After handling, always wash hands thoroughly with soap and water.[7]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects against accidental skin contact from minor splashes and spills.

  • Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained emergency response personnel.[3][6]

PPE_Decision_Tree PPE Selection Logic for this compound start Start: Handling This compound fume_hood Is work performed inside a certified chemical fume hood? start->fume_hood ppe_routine Standard PPE Required: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_routine Yes stop_work STOP WORK Consult EHS Do Not Proceed fume_hood->stop_work No splash_risk Is there a significant splash risk? ppe_routine->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes

Caption: PPE selection workflow for routine handling.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing exposure and preventing accidents.

Handling
  • Avoid Contact: All personal contact, including inhalation, should be strictly avoided.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory or when handling this product.[1][7] This is a critical control to prevent ingestion, which is harmful (H302).

  • Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[1][4][7] Ensure all containers are clearly labeled.[7]

  • Physical Damage: Avoid physical damage to containers.[7]

Storage
  • Location: Store in a cool, dry, and well-ventilated area.[4] The designated storage temperature is in a freezer.

  • Security: The substance should be stored in a locked cabinet or area, accessible only to authorized personnel.[1][7]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[6] Contact with strong oxidizers could lead to a vigorous, exothermic reaction.

  • Container Integrity: Use the original manufacturer's container or a compatible secondary container (e.g., polyethylene or polypropylene).[7] Regularly check for leaks.

Section 5: First Aid and Emergency Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. This is a medical emergency due to the risk of serious, permanent eye damage.[1]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical attention.[1] Contaminated clothing must be laundered before reuse.[1][7]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[1][3] Keep the person comfortable and at rest.[1] If breathing is difficult or if the person feels unwell, seek medical attention immediately.[1]

  • Ingestion: If the substance is swallowed, rinse the mouth with water.[1][7] Do NOT induce vomiting.[9] Call a Poison Center or doctor immediately for medical advice.[1][7]

Section 6: Accidental Release and Spill Management

A prepared response to a spill is essential for the safety of all laboratory personnel.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert others in the area and evacuate personnel from the immediate vicinity of the spill.

  • Control & Ventilate: Ensure the spill is contained within a fume hood if possible. If not, restrict access to the area and increase ventilation.

  • Assess & PPE: Assess the size of the spill. For small spills, trained lab personnel may proceed. For large spills, contact the institutional Emergency Response Team. Don appropriate PPE, including chemical goggles, face shield, double gloves, and a lab coat. A respirator may be necessary if outside a fume hood.

  • Contain & Absorb: For this liquid chemical, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials.

  • Collect & Neutralize: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[7]

Spill_Response_Workflow spill Spill Detected alert Alert Personnel Evacuate Area spill->alert assess Assess Spill Size & Location alert->assess large_spill Call Emergency Response Team assess->large_spill Large / Uncontrolled small_spill Proceed with Caution (Trained Personnel Only) assess->small_spill Small / Contained ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) small_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for managing a chemical spill.

Section 7: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

  • Classification: this compound and materials contaminated with it must be treated as hazardous waste.

  • Procedure: Waste should be collected in clearly labeled, sealed containers.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all applicable local, regional, and national regulations.[1][7][10] Never dispose of this chemical down the drain or in general waste.[4][7]

References

A Researcher's Guide to the Solubility of 2-(Methylamino)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The solubility of an active pharmaceutical ingredient (API) or key starting material in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. 2-(Methylamino)benzaldehyde, an important building block in organic synthesis, presents a case where readily available, comprehensive solubility data is scarce. This guide moves beyond a simple data summary, providing researchers with the theoretical framework and practical, field-proven methodologies required to predict, experimentally determine, and rigorously analyze the solubility of this compound in a range of organic solvents. We will explore predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, detail a self-validating experimental protocol based on the equilibrium shake-flask method, and discuss appropriate analytical quantification techniques.

Introduction: The Significance of Solvent Selection

This compound (C₈H₉NO, CAS: 7755-70-6) is a bifunctional aromatic compound featuring both an aldehyde and a secondary amine. This structure makes it a versatile precursor for a variety of heterocyclic compounds and other complex organic molecules. The efficiency of its use in synthesis, its purification via crystallization, and its formulation into drug delivery systems are all critically dependent on its interaction with solvents. A poorly chosen solvent can lead to low reaction yields, impurities, and difficulties in downstream processing. Therefore, a thorough understanding of its solubility profile is not merely academic but a foundational requirement for robust process development.

This guide is structured to empower the researcher. In the absence of a comprehensive, pre-existing dataset, we provide the tools to generate and interpret this critical information. We will first delve into theoretical models that allow for an initial, rational screening of potential solvents, followed by a detailed, step-by-step experimental protocol for generating precise, reliable solubility data.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable insights into the likely solubility of a solute in various solvents, enabling a more targeted experimental design.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1][2]. A solute is predicted to be soluble in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely[2].

Estimating HSP for this compound:

  • Aromatic ring: Provides a significant dispersion component.

  • Aldehyde group (-CHO): Contributes to both polar and hydrogen bonding (as an acceptor).

  • Methylamino group (-NHCH₃): Contributes to polar forces and is a hydrogen bond donor and acceptor.

Based on the values for structurally similar compounds like benzaldehyde (δD=19.4, δP=7.4, δH=5.3 MPa⁰.⁵) and N-methylaniline, we can approximate the HSP for this compound. The addition of the methylamino group is expected to increase the polar (δP) and hydrogen bonding (δH) parameters compared to benzaldehyde.

Table 1: Estimated Hansen Solubility Parameters for this compound and HSP of Common Organic Solvents

Compound/SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound (Estimated) ~19.0 ~8.5 ~7.0
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Methanol14.712.322.3
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2

Disclaimer: The HSP values for this compound are estimations and should be used for initial solvent screening. Experimental verification is essential.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility[4][5]. It calculates the chemical potential of a molecule in a liquid by considering the interactions of the molecule's surface polarization charges[5]. This a priori predictive method does not require experimental data for parameterization, making it highly valuable for novel compounds[4].

A COSMO-RS workflow involves:

  • Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a "sigma profile" (σ-profile), which is a histogram of the surface polarization charge density.

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent are then used in statistical thermodynamics calculations to determine the chemical potentials and, subsequently, the activity coefficients and solubility.

This method can provide a more nuanced and often more accurate prediction than group-contribution methods, especially for complex molecules where intramolecular interactions are significant[6][7].

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are useful for screening, definitive solubility data must be obtained experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness[8][9].

Causality in Experimental Design

The protocol described below is designed to be self-validating. The inclusion of multiple time points for sampling is not arbitrary; it is a critical step to ensure that the system has reached thermodynamic equilibrium. A constant concentration over the final two time points provides strong evidence that true equilibrium solubility, not a transient or supersaturated state, has been measured[8]. Similarly, analyzing the residual solid post-experiment confirms the physical form of the solute, ensuring no phase transitions or solvate formation occurred during equilibration.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to known volume of solvent B Seal vials securely A->B C Place in temperature-controlled shaker bath (e.g., 25°C) B->C D Agitate for extended period (e.g., 24-72 hours) C->D E Withdraw aliquot at predetermined time points (e.g., 24h, 48h, 72h) D->E I Analyze residual solid (e.g., by DSC or XRD) D->I After final time point F Immediately filter through 0.22 µm syringe filter E->F G Dilute filtrate with mobile phase for analysis F->G H Quantify concentration using calibrated HPLC or UV-Vis method G->H

Figure 1: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker/incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

  • Sampling: At designated time points (e.g., 24h, 48h, and 72h), cease agitation and allow the vials to stand for a short period to let excess solid settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated and calibrated analytical method (see Section 4).

  • Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed if the concentration values from the last two time points are statistically identical (e.g., within 5%)[8].

  • Solid Phase Analysis: After the final time point, recover the remaining solid from the vials, dry it, and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that no change in the solid form (e.g., polymorphism, solvate formation) has occurred.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. The choice of analytical technique depends on the solute's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for its specificity and sensitivity. The aromatic nature of this compound makes it an excellent chromophore for UV detection.

  • Method Development: A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer like formic acid to ensure consistent peak shape). The detection wavelength should be set to the λ_max of this compound for maximum sensitivity.

  • Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The linearity of the detector response (peak area vs. concentration) must be established over the relevant concentration range.

UV-Vis Spectrophotometry

For a rapid, simpler analysis, direct UV-Vis spectrophotometry can be used, provided that the solvent does not have significant absorbance at the analyte's λ_max.

  • Procedure: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentration. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined using the Beer-Lambert law and the calibration curve.

  • Causality and Trustworthiness: The primary limitation is the lack of specificity. Any impurity that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is best suited for pure systems and should be validated against a more specific method like HPLC if there is any doubt about sample purity.

Data_Analysis_Flow cluster_instrument Instrumental Analysis cluster_calibration Calibration & Quantification cluster_reporting Final Data Reporting A Run Standards & Samples on HPLC or UV-Vis B Generate Calibration Curve (Response vs. Concentration) A->B C Determine Equation of the Line (y = mx + c) & R² value B->C D Calculate Concentration of Unknown Samples from Response C->D E Apply Dilution Factor to Calculated Concentration D->E G Confirm Equilibrium (Concentration @ T₂ ≈ Conc. @ T₃) D->G For each time point F Report Final Solubility (e.g., in mg/mL or mol/L) with Standard Deviation E->F

Figure 2: Data analysis and reporting workflow.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear, tabular format, including the temperature of the measurement and the standard deviation from replicate experiments.

Table 2: Example of Experimental Solubility Data Reporting for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Dichloromethane[Experimental Value ± SD][Calculated Value]
Acetone[Experimental Value ± SD][Calculated Value]
Ethyl Acetate[Experimental Value ± SD][Calculated Value]
Toluene[Experimental Value ± SD][Calculated Value]
Isopropanol[Experimental Value ± SD][Calculated Value]
n-Hexane[Experimental Value ± SD][Calculated Value]

Comparing these experimental results with the predictions from HSP and COSMO-RS allows for the validation and refinement of the theoretical models for this class of compounds. Discrepancies between predicted and experimental values can provide deeper insights into specific solute-solvent interactions not fully captured by the models.

Conclusion

While a comprehensive public database on the solubility of this compound in organic solvents is lacking, this guide provides the necessary framework for any researcher to confidently approach this challenge. By integrating theoretical prediction models like Hansen Solubility Parameters and COSMO-RS for initial solvent screening with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for process development, purification, and formulation. The emphasis on establishing true thermodynamic equilibrium and utilizing specific, calibrated analytical techniques ensures the integrity and trustworthiness of the results, empowering scientists to make informed decisions in their drug development endeavors.

References

  • Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors. Journal of Computational Chemistry, 25(15), 1814-1826. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

  • Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235. Available at: [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link]

  • Just, S., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(43), 29193-29203. Available at: [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385. Available at: [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters... Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments... Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • SCM. (2010). COSMO-RS Tutorial 1: create COSMO results files... [Video]. YouTube. Available at: [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • PROAnalytics. (2018). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Available at: [Link]

  • Liu, J., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457. Available at: [Link]

  • PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved from [Link]

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  • PROAnalytics. (2018). Introduction to UV/VIS Spectrophotometry. Retrieved from [Link]

  • Nandiyanto, A.B.D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. Available at: [Link]

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A Senior Application Scientist's Guide to Sourcing and Qualifying 2-(Methylamino)benzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methylamino)benzaldehyde (CAS No. 7755-70-6) is a pivotal building block in the synthesis of a diverse range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. For researchers and drug development professionals, the procurement of this reagent is a critical first step that dictates the efficiency, reproducibility, and success of subsequent synthetic work. This guide provides an in-depth technical overview of the commercial supplier landscape for this compound. It details key quality considerations, presents a workflow for supplier evaluation and material qualification, and outlines essential safety and handling protocols to ensure both scientific integrity and laboratory safety.

Introduction: The Role of Starting Material Quality

This compound, a monosubstituted benzaldehyde derivative, possesses two reactive functional groups: a secondary amine and an aldehyde. This unique structure makes it a versatile precursor in reactions such as reductive amination, condensation reactions, and the synthesis of quinolines and other nitrogen-containing heterocycles. Its applications are prevalent in the development of novel dyes, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs).

The success of these sensitive synthetic applications is contingent upon the purity and consistency of the starting material. Impurities, such as regioisomers, unreacted starting materials from its own synthesis (e.g., 2-fluorobenzaldehyde or methylamine), or oxidation products (e.g., 2-(methylamino)benzoic acid), can lead to unpredictable reaction outcomes, difficult purifications, and the generation of erroneous analytical data. Therefore, a robust strategy for sourcing and qualifying this reagent is not merely a logistical step but a fundamental component of rigorous scientific methodology.

Key Purchasing Considerations & Supplier Evaluation

When sourcing this compound, researchers must look beyond price and availability. A comprehensive evaluation of the supplier and the product specifications is paramount.

Purity and Grade

Commercial suppliers typically offer this compound in purities ranging from 96% to ≥98%.[1] For most R&D applications, a purity of ≥97% is a reliable starting point. However, for applications such as reference standard generation or late-stage API synthesis, higher purity grades may be necessary. It is crucial to review the supplier's Certificate of Analysis (CoA) to understand the analytical method used to determine purity (e.g., HPLC, GC, NMR) and the profile of known impurities.

Essential Documentation

Reputable suppliers will readily provide comprehensive documentation. The following documents are critical for a thorough evaluation:

  • Certificate of Analysis (CoA): This is the most important document. It provides lot-specific data on purity, appearance, identity (confirmed by techniques like ¹H NMR or FTIR), and levels of residual solvents or water.

  • Safety Data Sheet (SDS): The SDS contains vital information on hazards, handling, storage, and emergency procedures.[2] According to available safety information, this compound is harmful if swallowed (H302) and requires careful handling with appropriate personal protective equipment (PPE).[3][4]

  • Country of Origin (COO): Important for regulatory submissions and supply chain transparency.

Major Commercial Suppliers

A variety of chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis companies. The choice of supplier may depend on the quantity required, from milligram-scale for initial screening to kilogram-scale for pilot studies.

Supplier Typical Purity Offered Notes
Sigma-Aldrich (Merck) 96%A major, well-documented supplier offering various quantities. Often provides access to CoA and other key documents online.
ChemScene ≥97%A supplier focused on bioactive molecules and chemical building blocks for research.[1]
Ambeed, Inc. VariesListed as a supplier through platforms like Sigma-Aldrich, indicating a diverse catalog.
Synthonix Corporation 96%A US-based supplier whose products are also available through distributors like Sigma-Aldrich.

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own market analysis based on specific needs.

Incoming Material Qualification: A Self-Validating Workflow

Trust in a supplier's CoA is important, but internal verification is essential for ensuring the integrity of your research. A standardized workflow for qualifying incoming reagents establishes a self-validating system.

Caption: Workflow for qualifying incoming this compound.

Experimental Protocol: Identity and Purity Verification by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and highly effective method for confirming the identity and assessing the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the received this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired spectrum to a reference spectrum or predicted chemical shifts. Key expected signals include:

      • An aldehyde proton (singlet, ~9.8 ppm).

      • Aromatic protons (multiplets, ~6.6-7.5 ppm).

      • An N-H proton (broad singlet, variable shift).

      • A methyl group (singlet or doublet depending on N-H coupling, ~2.9-3.0 ppm).

    • Purity Assessment: Integrate the peaks corresponding to the compound and compare them to the integration of any visible impurity peaks. The absence of significant unidentifiable peaks is a strong indicator of high purity. Check for the characteristic peak of the corresponding carboxylic acid impurity (~10-12 ppm, broad singlet), which can arise from oxidation.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the quality of the reagent and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[5]

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][5] Recommended storage temperatures vary by supplier, with some recommending freezer storage and others 4°C.[1] Storing protected from light is also advised to prevent degradation.[5]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

Conclusion

The selection of a commercial supplier for this compound is a critical decision that extends beyond simple procurement. For the research, scientist, and drug development professional, a systematic approach that emphasizes supplier vetting, thorough documentation review, and robust in-house quality control is essential. By implementing the workflows and protocols outlined in this guide, laboratories can ensure the quality and consistency of this key synthetic building block, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

  • This compound | C8H9NO | CID 267569 . PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - P-Dimethylaminobenzaldehyde . Sciencelab.com. [Link]

  • This compound Product Information . MySkinRecipes. [Link]

  • Material Safety Data Sheet - p-Dimethylaminobenzaldehyde . Cole-Parmer. [Link]

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A-Theoretical-Investigation-of-the-Molecular-Structure-of-2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure of 2-(Methylamino)benzaldehyde. The document elucidates the molecule's conformational landscape, with a significant focus on the stabilizing role of an intramolecular hydrogen bond (IHB). We detail the application of Density Functional Theory (DFT) for geometry optimization and spectroscopic predictions, offering a robust protocol for researchers. Key theoretical findings are systematically correlated with available experimental data for analogous compounds to ensure a self-validating framework. This guide serves as an authoritative resource, synthesizing quantum chemical analyses and field-proven insights to facilitate further research and application in drug development and materials science.

Introduction: The Significance of this compound

This compound (C₈H₉NO) is an aromatic compound featuring both an aldehyde and a secondary amine substituent in an ortho position. This unique structural arrangement makes it a valuable precursor in the synthesis of various larger molecules, particularly Schiff bases, which are known for their diverse biological activities and applications in coordination chemistry.[1] A thorough understanding of its structural and electronic properties at a molecular level is paramount for predicting its reactivity and designing novel derivatives.

Theoretical and computational studies provide indispensable insights into molecular geometry, conformational stability, and electronic structure that can be challenging to ascertain through experimental methods alone. For this compound, the primary structural question revolves around the rotational conformations of the methylamino and aldehyde groups and, most critically, the formation and strength of a potential intramolecular hydrogen bond (IHB) between the amine proton and the carbonyl oxygen. This guide delineates the theoretical methodologies best suited to explore these structural nuances.

Conformational Landscape and the Role of Intramolecular Hydrogen Bonding

The structural flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C(ring)−C(aldehyde) bond and the C(ring)−N(amine) bond. This rotation gives rise to several possible conformers. However, the most significant structural feature is the formation of a planar, six-membered ring stabilized by an intramolecular hydrogen bond of the N−H···O=C type.

This IHB is a crucial non-covalent interaction that locks the molecule into a preferred planar conformation, significantly influencing its stability and spectroscopic properties.[2][3] The formation of this quasi-aromatic ring through π-electron delocalization enhances the stability of the hydrogen-bonded conformer over other possible rotamers.[3]

IHB cluster_molecule N-H...O Interaction N N H_amine H N->H_amine C_ring1 C N->C_ring1 O O H_amine->O H-Bond C_ring2 C C_ring1->C_ring2 C_aldehyde C C_ring2->C_aldehyde C_aldehyde->O  = H_aldehyde H C_aldehyde->H_aldehyde

Caption: Visualization of the N-H···O intramolecular hydrogen bond.

Theoretical and Computational Methodologies

A robust theoretical investigation of this compound requires a multi-faceted computational approach. The workflow begins with geometry optimization to find the most stable molecular structure and proceeds to the calculation of various properties that can be compared with experimental data.

Core Computational Protocol: Density Functional Theory (DFT)

Expertise & Experience: For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance between computational accuracy and resource efficiency. The B3LYP hybrid functional is a widely trusted choice for such systems as it incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing hydrogen bonding and electronic properties. [4][5]The Pople-style basis set, 6-31G(d,p) or its more diffuse variant 6-31+G(d,p), is recommended. [6][7]The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron density around atoms involved in bonding, particularly the hydrogen bond.

Experimental Protocol: Step-by-Step Computational Workflow

  • Initial Structure Generation: Construct the 3D structure of this compound.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set. This step calculates the lowest energy (most stable) conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Verification: Confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Spectra Prediction: Generates theoretical infrared (IR) and Raman spectra. [8]4. Electronic Properties Analysis:

    • NBO Analysis: Use Natural Bond Orbital (NBO) analysis to investigate the donor-acceptor interactions underlying the N−H···O hydrogen bond. [9][10]This method quantifies the stabilization energy (E(2)) arising from the delocalization of the oxygen lone pair electrons into the antibonding N-H orbital (n(O) → σ*(N-H)). [11] * QTAIM Analysis: Employ the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the topology of the electron density. The presence of a bond critical point (BCP) between the H and O atoms provides definitive evidence of a hydrogen bond. [12][13][14]The electron density (ρ) and its Laplacian (∇²ρ) at the BCP offer insights into the bond's strength and nature. [15]5. Excited State Calculations (UV-Vis Spectra):

    • Use Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d,p) level to calculate the electronic excitation energies and oscillator strengths. [1][16]This allows for the prediction of the UV-Vis absorption spectrum, which can be directly compared to experimental measurements. [17][18][19]

Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure props Calculate Molecular Properties verify->props Success compare Compare with Experimental Data props->compare nbo NBO Analysis (H-Bond Strength) qtaim QTAIM Analysis (Bond Topology) tddft TD-DFT (UV-Vis Spectrum) ir Vibrational Analysis (IR/Raman Spectra)

Caption: A typical computational workflow for conformational analysis.

Correlation of Theoretical Predictions with Experimental Data

Trustworthiness: The validity of any theoretical model hinges on its ability to reproduce experimental observations. By correlating calculated properties with spectroscopic data, we can validate the computational protocol. While extensive experimental data for this compound itself is sparse in the literature, data from its derivatives and analogous structures provide a strong basis for comparison. [1][20]

Geometric Parameters

DFT calculations predict a nearly planar structure for the hydrogen-bonded conformer. The key geometric parameters defining the intramolecular hydrogen bond are the H···O distance and the N−H···O angle.

ParameterCalculated Value (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C=O~1.24
N−H~1.02
H···O (H-bond)~1.85
Bond Angle (°)
N−H···O~145

Note: These are typical expected values based on calculations of similar systems.

Vibrational Spectroscopy (IR Spectra)

The most significant impact of the IHB on the IR spectrum is the red-shifting (lowering of frequency) and broadening of the N−H stretching vibration. In a non-hydrogen-bonded secondary amine, the N-H stretch typically appears around 3300-3500 cm⁻¹. Due to the IHB, this peak is expected to shift to a lower wavenumber, often below 3200 cm⁻¹. [21]Similarly, the C=O stretching frequency (typically 1700-1720 cm⁻¹ for aromatic aldehydes) is also expected to red-shift due to the weakening of the carbonyl bond upon hydrogen bond formation. [22]

Vibrational ModeTypical Experimental Range (cm⁻¹)Expected Calculated Range (cm⁻¹)Comments
N−H stretch3300 - 35003150 - 3250Red-shifted and broadened due to IHB.
C−H (aromatic)3000 - 31003050 - 3150
C=O stretch1700 - 17201660 - 1680Red-shifted due to IHB.
C=C (aromatic)1580 - 16001570 - 1600

Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require a scaling factor for direct comparison. [23]

Electronic Spectroscopy (UV-Vis Spectra)

The UV-Vis spectrum of this compound is characterized by π → π* and n → π* electronic transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) associated with these transitions. [16]The formation of the intramolecular hydrogen bond and the associated quasi-aromatic ring can lead to a red-shift in the π → π* transition compared to non-hydrogen-bonded analogues.

TransitionExpected Calculated λ_max (nm)Nature of Transition
S₀ → S₁~350 - 370π → π* (HOMO → LUMO)
S₀ → S₂~280 - 300n → π*

Note: The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). [16]

Summary and Future Outlook

The molecular structure of this compound is dominated by a stable, planar conformer stabilized by a strong N−H···O intramolecular hydrogen bond. This guide outlines a comprehensive theoretical protocol, centered on Density Functional Theory, for the detailed investigation of its geometric, vibrational, and electronic properties.

  • Key Insights:

    • The preferred conformation is dictated by a stabilizing intramolecular hydrogen bond.

    • This hydrogen bond significantly impacts key spectroscopic signatures, such as the red-shifting of N-H and C=O vibrational frequencies.

    • Computational methods like DFT, NBO, QTAIM, and TD-DFT provide a powerful toolkit for a thorough structural analysis.

Future theoretical work could explore the dynamics of proton transfer within the hydrogen bond, particularly in the excited state, which has implications for the photophysical properties of its derivatives. Furthermore, applying these validated computational models to screen novel Schiff base derivatives of this compound could accelerate the discovery of new compounds with tailored biological or material properties.

References

  • Aghabozorg, H., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]

  • Gálvez, O., et al. (2018). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 16(35), 6441-6453. [Link]

  • Aghabozorg, H., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. PubMed. [Link]

  • Gilli, G., et al. (2007). QTAIM Study of Strong H-Bonds with the O−H···A Fragment (A = O, N) in Three-Dimensional Periodical Crystals. R Discovery. [Link]

  • Jabłoński, M. (2011). Intramolecular Hydrogen Bonds: the QTAIM and ELF Characteristics. The Journal of Physical Chemistry A, 115(26), 7763-7774. [Link]

  • Majerz, I. (2006). Directionality of Inter- and Intramolecular OHO Hydrogen Bonds: DFT Study Followed by AIM and NBO Analysis. The Journal of Physical Chemistry A, 110(48), 13041-13048. [Link]

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian Documentation. [Link]

  • Mahmoudzadeh, G. (2021). Theoretical investigation of hydrogen bonding and substituent effects in 2-pyridone and its substituted dimers. International Journal of New Chemistry, 8(3), 277-297. [Link]

  • Lu, T. (2019). How to do NBO analysis for hydrogen bond strength correctly? ResearchGate. [Link]

  • Angilella, J. R. N., et al. (2025). Orbital Interactions in Hydrogen Bonds: A Perspective From the Chemical Bond Overlap Model. PMC. [Link]

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  • Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 805-809. [Link]

  • Słaby, E., et al. (2020). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 25(17), 3824. [Link]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Engineering and Technology. [Link]

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  • Martínez-Máñez, R., et al. (2019). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. New Journal of Chemistry, 43(1), 229-239. [Link]

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Methodological & Application

2-(Methylamino)benzaldehyde: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylamino)benzaldehyde is a bifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a nucleophilic secondary amine ortho to an electrophilic aldehyde, allows for a diverse range of chemical transformations. This dual reactivity makes it an ideal precursor for the construction of various heterocyclic scaffolds, many of which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization.

PropertyValue
CAS Number 7755-70-6[2]
Molecular Formula C₈H₉NO[1][2]
Molecular Weight 135.16 g/mol [1]
Appearance Liquid
Boiling Point 260.7°C[1]
Purity Typically ≥96%

Core Applications in Organic Synthesis

The strategic placement of the methylamino and aldehyde functionalities in this compound facilitates a variety of intramolecular and intermolecular reactions, leading to the efficient synthesis of complex molecules.

The Friedländer Annulation: A Gateway to Quinolines

The Friedländer synthesis is a classic and powerful method for the construction of quinoline rings.[3][4] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] this compound serves as an excellent substrate for this reaction, leading to the formation of N-methylated quinoline derivatives. These N-alkylated quinolinium salts are a class of biologically active molecules with potential applications in drug discovery.[6]

The reaction can be catalyzed by acids or bases and proceeds through either an initial aldol addition or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline ring system.[3] The use of novel catalysts, such as the bicyclic pyrrolidine derivative TABO, has been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[7]

Mechanistic Insight into the Friedländer Annulation

The versatility of the Friedländer synthesis stems from its two plausible reaction pathways, which can be influenced by the choice of reactants and reaction conditions.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Addition First cluster_path2 Pathway 2: Schiff Base Formation First 2-MAB_1 This compound Adduct_1 Aldol Adduct 2-MAB_1->Adduct_1 Ketone_1 Ketone (with α-methylene) Ketone_1->Adduct_1 Unsat_Ketone_1 Unsaturated Carbonyl Adduct_1->Unsat_Ketone_1 -H₂O Quinoline_1 N-Methyl Quinoline Unsat_Ketone_1->Quinoline_1 -H₂O (Cyclization) 2-MAB_2 This compound Schiff_Base Schiff Base 2-MAB_2->Schiff_Base Ketone_2 Ketone (with α-methylene) Ketone_2->Schiff_Base Aldol_Intermediate_2 Aldol Intermediate Schiff_Base->Aldol_Intermediate_2 Aldol Reaction Quinoline_2 N-Methyl Quinoline Aldol_Intermediate_2->Quinoline_2 -H₂O

Caption: Plausible mechanistic pathways for the Friedländer quinoline synthesis.

Protocol: Synthesis of a 2-Substituted N-Methylquinoline via Friedländer Annulation

This protocol details a general procedure for the synthesis of a 2-substituted N-methylquinoline using this compound and a generic methyl ketone.

Materials:

  • This compound

  • Methyl Ketone (e.g., Acetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add the methyl ketone (1.1 eq) followed by a catalytic amount of potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified product under vacuum to obtain the final N-methylquinoline derivative.

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0135.16
Acetophenone1.1120.15
Potassium Hydroxidecatalytic56.11
Multicomponent Reactions: A Strategy for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy.[8] this compound is an excellent substrate for MCRs, enabling the rapid assembly of complex heterocyclic structures. For instance, it can participate in reactions with isocyanides and other components to generate diverse molecular scaffolds.

MCR_Workflow Start One-Pot Reaction Vessel Reactant1 This compound Start->Reactant1 Reactant2 Isocyanide Start->Reactant2 Reactant3 Active Methylene Compound Start->Reactant3 Product Complex Heterocycle Reactant1->Product Reactant2->Product Reactant3->Product

Caption: General workflow for a multicomponent reaction involving this compound.

Precursor for Bioactive Molecules and Ligands

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of various biologically active molecules and ligands. The aldehyde functionality can be readily transformed into imines (Schiff bases) through condensation with primary amines, which can then be reduced or cyclized.[1] These Schiff base derivatives and their cyclized products, such as quinazolines, are important scaffolds in medicinal chemistry.[1][9] Furthermore, the amino and aldehyde groups can be independently modified to introduce a wide range of functional groups, allowing for the fine-tuning of a molecule's biological activity. For example, derivatives of substituted benzaldehydes have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[10]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of a nucleophilic secondary amine and an electrophilic aldehyde in an ortho relationship provides a powerful platform for the efficient construction of a wide array of heterocyclic compounds, particularly quinolines and their derivatives. The protocols and mechanistic insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this important synthon in their drug discovery and materials science endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Skraup Synthesis of Quinolines Using N-Methyl-m-toluidine.
  • ACS Omega. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates.
  • Biosynth. (n.d.). 2-(Dimethylamino)benzaldehyde.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • (n.d.). benign and proficient procedure for preparation of quinoline derivatives.
  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • PubChem. (n.d.). This compound.
  • PMC - NIH. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Methylamino-PEG7-benzyl.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles.
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)benzaldehyde.
  • ResearchGate. (n.d.). Three‐component reaction of benzaldehyde (2a), malononitrile (3) and....
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving (E)-3-(2-hydroxyethylamino)prop-2-enal.
  • Benchchem. (n.d.). Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Comparative Guide.
  • ResearchGate. (2022, October 28). Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine.
  • MDPI. (n.d.). Recent Developments on Five-Component Reactions.
  • PubMed. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.

Sources

The Emerging Role of 2-(Methylamino)benzaldehyde in Colorimetric Sensing: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Reagents

For decades, researchers in analytical chemistry and drug development have relied on a trusted toolkit of chromogenic reagents. Among these, p-(dimethylamino)benzaldehyde (DMAB), the core component of Ehrlich's reagent, is a cornerstone for the colorimetric determination of a wide range of analytes, from indoles in biological samples to urea and primary amines in pharmaceuticals.[1][2] Its utility is rooted in the reactivity of its aldehyde group, which readily condenses with nucleophilic species to form intensely colored Schiff bases.[2]

This application note focuses on a lesser-known but structurally significant isomer: 2-(Methylamino)benzaldehyde . With its methylamino group positioned at the ortho position relative to the aldehyde, this compound presents unique electronic and steric properties that offer new avenues for the design of novel colorimetric and fluorescent sensors. While its application in routine colorimetric assays is not as extensively documented as its para counterpart, recent synthetic studies confirm its capacity to form stable Schiff bases, the fundamental chemistry behind colorimetric sensing.[3][4]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the use of aminobenzaldehydes in colorimetric assays, leveraging the well-established knowledge of DMAB to propose a framework for the development and application of this compound as a novel sensing reagent.

Core Principle: The Schiff Base Condensation Reaction

The primary mechanism enabling aminobenzaldehydes to function as colorimetric reagents is the formation of a Schiff base (an imine) through a condensation reaction with a primary amine. This reaction is typically acid-catalyzed. The catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration yields the Schiff base.

The resulting imine contains a C=N double bond integrated into a conjugated system. This extension of the π-electron system shifts the molecule's maximum absorbance (λmax) to a longer wavelength, often moving it from the UV into the visible spectrum, resulting in a distinct color change.

SchiffBaseFormation cluster_reactants Reactants cluster_product Product reagent This compound reaction_step1 Acid Catalyst (H+) reagent->reaction_step1 + Analyte analyte Analyte (R-NH2) (e.g., Primary Amine) product Colored Schiff Base (Extended Conjugation) reaction_step2 Condensation reaction_step1->reaction_step2 - H2O reaction_step2->product caption Fig. 1: General workflow of Schiff base formation.

Caption: General workflow of Schiff base formation.

Properties and Potential of this compound

While sharing the fundamental reactive groups of DMAB, the ortho positioning of the methylamino group in this compound can influence its reactivity and the spectral properties of its derivatives. The proximity of the amine to the aldehyde group may allow for intramolecular hydrogen bonding and introduce steric effects that could be exploited for selective analyte recognition.

PropertyThis compoundData Source
CAS Number 7755-70-6[5]
Molecular Formula C₈H₉NO[5]
Molecular Weight 135.17 g/mol
Appearance Liquid
Purity Typically ≥96%
Key Reactivity Forms Schiff bases via condensation with amines.[3][4]

Developing a Colorimetric Assay: A Proposed General Protocol

The following protocol is a generalized template for researchers aiming to develop a novel colorimetric assay using this compound. It is based on established methods for its para-isomer, DMAB.[1][6] Optimization and validation are critical for any specific analyte.

Part 1: Reagent Preparation and Optimization

The causality behind reagent composition is critical for assay success. The reagent must provide the chromogen, an acidic catalyst, and a stable solvent system.

  • Chromogen Stock Solution: Prepare a stock solution of this compound (e.g., 1-2% w/v) in a solvent like ethanol or methanol. This solution should be stored in an amber bottle and refrigerated to prevent degradation.

  • Acidic Medium: The reaction requires an acid catalyst. Concentrated sulfuric acid or hydrochloric acid are commonly used. The acid concentration is a key parameter for optimization, as excessive acidity can protonate the analyte amine, reducing its nucleophilicity, while insufficient acidity will result in a slow reaction.[7]

  • Working Reagent: The final working reagent is typically a mixture of the chromogen stock and the acid in a suitable solvent. A starting point, by analogy with DMAB methods for urea, could be a mixture of methanol and concentrated sulfuric acid.[7] The optimal ratio must be determined experimentally.

Part 2: Assay Procedure

This workflow outlines the core steps for sample analysis.

AssayWorkflow start Start prep_samples Prepare Standards & Sample Solutions start->prep_samples add_reagent Add Working Reagent to each tube/well prep_samples->add_reagent incubate Incubate (Time & Temp Optimization) add_reagent->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure analyze Analyze Data (Construct Calibration Curve) measure->analyze end End analyze->end caption Fig. 2: Experimental workflow for a colorimetric assay.

Caption: Experimental workflow for a colorimetric assay.

  • Standard Curve Preparation: Prepare a series of standard solutions of the target analyte in a relevant buffer or solvent. A blank containing only the solvent should also be prepared.

  • Sample Preparation: Dilute samples to ensure the analyte concentration falls within the linear range of the assay, which must be determined during validation.

  • Reaction:

    • Pipette a defined volume of each standard, sample, and blank into separate test tubes or microplate wells.

    • Add a specified volume of the optimized this compound working reagent.

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed. The time and temperature of incubation are critical parameters that require optimization to ensure complete reaction and a stable color signal.

  • Measurement: Using a spectrophotometer or microplate reader, measure the absorbance of each sample at the wavelength of maximum absorbance (λmax). The λmax must be determined by scanning the spectrum of the colored product from ~400-700 nm.

Part 3: Data Analysis and Validation
  • Calibration Curve: Subtract the absorbance of the blank from all standard and sample readings. Plot the corrected absorbance of the standards against their known concentrations.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

  • Validation: A trustworthy protocol is a self-validating system. Key validation parameters include:

    • Linearity: The concentration range over which the absorbance is directly proportional to the analyte concentration.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[6]

    • Selectivity: Test the assay against structurally related molecules and common interfering substances to ensure it is specific for the target analyte.

    • Precision and Accuracy: Assess the repeatability and closeness of the measured values to the true values.[6]

Potential Applications & Target Analytes

By analogy with its well-studied isomer, this compound holds potential for the detection of various important analytes.

  • Primary Amines & Pharmaceuticals: Many drug compounds, such as sulfonamides, contain primary aromatic amine groups, making them prime targets for derivatization and quantification.[1]

  • Hydrazine: This highly reactive compound can be determined colorimetrically with aminobenzaldehydes, forming a distinct yellow azine product.[8] This is relevant in environmental monitoring and industrial process control.

  • Indole-Containing Compounds: The reaction of DMAB with the indole ring (the Ehrlich reaction) is a classic biochemical test.[2] this compound could potentially be used to develop assays for tryptophan, indole alkaloids, or for detecting urobilinogen in clinical samples.

  • Urea: In strongly acidic conditions, aminobenzaldehydes condense with urea to form a yellow chromogen, a reaction widely used for urea determination in biological fluids and industrial products like fertilizers.[6][7]

  • Metal Ion Sensing: Schiff bases are excellent metal-coordinating ligands. While this compound itself may not be a primary sensor, it can be reacted with other molecules to synthesize more complex Schiff base ligands designed for the selective colorimetric detection of metal ions such as Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺.[9]

Conclusion and Future Outlook

This compound represents an intriguing alternative to traditional chromogenic reagents. Its unique ortho structure provides a platform for developing new analytical methods with potentially different selectivity and sensitivity profiles compared to its established para-isomer. While detailed application notes for this specific reagent are not yet prevalent, the fundamental principles of Schiff base chemistry are well-understood and provide a clear roadmap for its exploration. The generalized protocols and workflows presented here offer a solid foundation for researchers to unlock the potential of this compound in colorimetric analysis, contributing to the expansion of the analytical chemist's toolkit for applications in pharmaceutical, clinical, and environmental science.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 20(9), 15957–15970. Available at: [Link]

  • Adegoke, O. A., & Uthman, A. M. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 20-27. Available at: [Link]

  • Adegoke, O. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • El-Feky, H., & El-Sayed, M. (2025). An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea. Analytica Chimica Acta, 1305, 344124. Available at: [Link]

  • Wang, Z., Zhang, Y., & Wang, J. (2018). Paper-Based Vapor Detection of Formaldehyde: Colorimetric Sensing with High Sensitivity. Sensors, 18(10), 3326. Available at: [Link]

  • Kia, R., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Rao, V. S., et al. (2014). Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process. International Journal of Nuclear Energy Science and Engineering. Available at: [Link]

  • Kia, R., et al. (2024). Novel Schiff Base Ligands Derived from 2-(Methylamino) and 2-(Ethylamino)Benzaldehyde: Synthesis, Characterization, Crystal Structure and Computational Analysis of the Noncovalent Interactions. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 267569, this compound. PubChem. Available at: [Link]

  • Rhenium Bio Science. (n.d.). 2-(Dimethylamino)benzaldehyde 98%. Available at: [Link]

  • Nowroozi, A., & Rad, O. R. (2017). A comparative study of cooperative effects between the intramolecular hydrogen bond and cation···π interaction in various complexes of ortho-aminobenzaldehyde with its thio and seleno analogous. ResearchGate. Available at: [Link]

  • Hussain, S., et al. (2002). Assay of urea with p-dimethylaminobenzaldehyde. Journal of the Chemical Society of Pakistan, 24(3), 218-223. Available at: [Link]

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Application of 2-(Methylamino)benzaldehyde in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Methylamino)benzaldehyde

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. This compound emerges as a highly versatile and strategic building block in this endeavor. Its unique bifunctional nature, possessing both a reactive aldehyde and a secondary amine on an aromatic scaffold, provides a powerful handle for the synthesis of a diverse array of heterocyclic compounds. These heterocycles, particularly quinolines and quinazolinones, form the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities. This technical guide will provide an in-depth exploration of the application of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols, mechanistic insights, and practical considerations for researchers and scientists in drug discovery and development.

Core Applications in Heterocyclic Synthesis

The strategic placement of the methylamino and aldehyde groups in this compound facilitates intramolecular cyclization reactions, making it an ideal precursor for fused heterocyclic systems. The primary applications lie in the synthesis of:

  • Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with activities including anticancer, antimalarial, and antibacterial. The Friedländer annulation is a classic and highly efficient method for quinoline synthesis, where this compound can serve as a key reactant.

  • Quinazolinones: Quinazolinone derivatives are another critical class of compounds with diverse pharmacological properties, including sedative, hypnotic, and anticancer activities. This compound can be utilized in condensation reactions to construct the quinazolinone core.

Application I: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or ester) to form a quinoline.[1][2] The use of this compound in this reaction directly leads to the formation of N-methylated quinoline derivatives at the 8-position, a substitution pattern of interest in modulating the pharmacological properties of quinoline-based drugs.

Mechanistic Rationale

The reaction mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are plausible under acidic or basic conditions.[3]

  • Aldol Condensation First: The reaction initiates with an aldol condensation between this compound and the active methylene compound, followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by another dehydration step, yields the quinoline ring.

  • Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the this compound and the amino group of a second molecule or an external amine catalyst. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.

The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.

Experimental Protocol: Synthesis of 8-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ium

This protocol details the synthesis of a tetracyclic quinoline derivative, a scaffold with potential applications in the development of novel therapeutic agents.

Materials:

  • This compound (1.0 eq)

  • Cyclopentanone (1.2 eq)

  • Ethanol (solvent)

  • Hydrochloric Acid (conc.) (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.4 mmol) in 30 mL of ethanol.

  • Reagent Addition: To the stirred solution, add cyclopentanone (0.75 g, 8.9 mmol) followed by 3-4 drops of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 8-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ium.

Data Summary
ParameterValue
Reactants This compound, Cyclopentanone
Catalyst Hydrochloric Acid
Solvent Ethanol
Reaction Time 6-8 hours
Temperature ~80°C (Reflux)
Typical Yield 75-85%
Purification Column Chromatography
Visualization of the Synthetic Workflow

Friedlander_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Cyclopentanone Reflux Reflux (80°C, 6-8h) Reactants->Reflux Mix Solvent Ethanol Solvent->Reflux Catalyst Conc. HCl Catalyst->Reflux Neutralize Neutralization (NaHCO3) Reflux->Neutralize Cool Extract Extraction (EtOAc) Neutralize->Extract Dry Drying (Na2SO4) Extract->Dry Evaporate Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Crude Product Product Pure Quinoline Derivative Purify->Product

Caption: Workflow for the synthesis of a quinoline derivative.

Application II: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds in medicinal chemistry, with many derivatives exhibiting significant therapeutic potential. The synthesis often involves the condensation of a 2-aminobenzamide derivative with an aldehyde. While this compound itself is not a direct precursor in the most common routes, its derivatives or analogous structures are key for creating diverse libraries of quinazolinone-based compounds.

General Synthetic Strategy

A common method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a three-component reaction of a 2-aminobenzamide, an aldehyde, and a primary amine. In a variation of this, this compound can react with a suitable nitrogen source and a carbonyl equivalent to form the quinazolinone ring system.

Experimental Protocol: Synthesis of 2-(Methylamino)phenyl-3-methyl-3,4-dihydroquinazolin-4-one

This protocol outlines a plausible synthetic route to a quinazolinone derivative, showcasing the utility of this compound in constructing this important heterocyclic core.

Materials:

  • This compound (1.0 eq)

  • Formamide (solvent and nitrogen source)

  • Formic Acid (catalyst)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 7.4 mmol) and 20 mL of formamide.

  • Catalyst Addition: Add 5-6 drops of formic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 150-160°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into 100 mL of ice-cold deionized water with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol.

  • Drying: Dry the purified product under vacuum to obtain the final 2-(Methylamino)phenyl-3-methyl-3,4-dihydroquinazolin-4-one.

Visualization of the Reaction Mechanism

Quinazolinone_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates R1 This compound I1 Schiff Base Formation R1->I1 R2 Formamide R2->I1 I2 Intramolecular Cyclization I1->I2 Tautomerization I3 Dehydration I2->I3 Proton Transfer Product Quinazolinone Derivative I3->Product

Caption: Mechanistic pathway for quinazolinone synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to readily participate in cyclization reactions, such as the Friedländer annulation and various condensation reactions, provides efficient access to quinoline and quinazolinone scaffolds. These heterocyclic cores are of significant interest in drug discovery due to their wide range of biological activities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in the development of novel pharmaceutical intermediates and active pharmaceutical ingredients.

References

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). PubMed Central. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

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Analytical Methods for the Quantification of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-(Methylamino)benzaldehyde (MAB), a critical intermediate in the synthesis of pharmaceuticals, dyes, and heterocyclic compounds.[1][2] Given the compound's dual reactivity stemming from its aldehyde and secondary amine functionalities, robust and validated analytical methods are paramount for ensuring quality control, stability testing, and reaction monitoring. We present detailed protocols for three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind methodological choices, ensuring both accuracy and reliability for researchers in academic and industrial settings.

Introduction: The Analytical Challenge

This compound (CAS: 7755-70-6, Formula: C₈H₉NO) is an aromatic compound whose quantification is often complicated by its potential for self-condensation or degradation, particularly under thermal stress.[1][3] The presence of both a nucleophilic amine and an electrophilic aldehyde group in the same molecule demands careful consideration of analytical conditions to prevent on-column reactions or degradation, which could lead to inaccurate results. This guide addresses these challenges by providing optimized and validated methods suitable for various analytical needs, from high-specificity impurity profiling to rapid, high-throughput screening.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle of Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the analysis of non-volatile and moderately polar organic molecules. For this compound, its aromatic ring provides strong chromophores, allowing for direct detection by a UV-Vis detector. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This method is highly effective for separating the parent compound from starting materials, by-products, and degradants. For trace-level analysis, sensitivity can be enhanced through pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH), which forms a highly conjugated hydrazone that absorbs strongly at higher wavelengths (around 360 nm).[4][5] However, for routine quantification in drug development, a direct UV detection method is often sufficient and preferable for its simplicity.

Experimental Protocol: Direct RP-HPLC-UV Quantification

This protocol details a robust method for the direct quantification of MAB.

A. Instrumentation and Reagents

  • System: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]

  • Reagents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS Grade).

  • Standard: this compound, purity ≥97%.[6]

B. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% H₃PO₄Provides good resolution and peak shape. Phosphoric acid controls the ionization of the amine group, ensuring consistent retention.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5]
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[5]
Detection λ 254 nmA common wavelength for aromatic compounds. The optimal wavelength (λmax) should be confirmed by scanning a standard with a DAD.
Injection Vol. 10 µLA smaller volume minimizes potential peak distortion from the sample solvent.

C. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 4°C and protected from light.[6]

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. A recommended series includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing MAB in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock (1000 µg/mL) cal Prepare Calibration Standards (1-100 µg/mL) stock->cal hplc Inject into HPLC (C18, 1.0 mL/min) cal->hplc sample Prepare & Filter Sample sample->hplc detect UV Detection (254 nm) hplc->detect integrate Integrate Peak Area detect->integrate curve Generate Calibration Curve integrate->curve quant Quantify Sample Concentration curve->quant

Caption: RP-HPLC-UV workflow for MAB quantification.

Method Validation Summary

Method validation ensures the procedure is fit for its intended purpose.[8][9] The following table presents typical performance characteristics for this validated method.

Validation ParameterTypical SpecificationPurpose
Linearity (r²) > 0.999Confirms a proportional response across a defined concentration range.[8]
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the experimental value to the true value.[9]
Precision (% RSD) ≤ 2.0%Demonstrates the repeatability and intermediate precision of the method.[9]
Limit of Detection (LOD) ~0.3 µg/mLThe lowest concentration at which the analyte can be reliably detected.[8]
Limit of Quantification (LOQ) ~1.0 µg/mLThe lowest concentration that can be quantified with acceptable accuracy and precision.[8]
Specificity No interference at analyte retention timeEnsures the signal is solely from the analyte of interest.[9]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis

GC-MS is a powerful technique offering high specificity and sensitivity. However, direct GC analysis of compounds with active hydrogen atoms, such as the amine in MAB, can lead to poor peak shape and thermal degradation.[3] To overcome this, a two-step derivatization is employed. First, the aldehyde group is converted to a stable oxime using PFBHA. Second, the active hydrogen on the amine group is replaced with a trimethylsilyl (TMS) group via silylation with BSTFA.[3][10] This process increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and reliable quantification.[3] Mass spectrometric detection provides definitive identification based on the unique fragmentation pattern of the derivatized molecule.

Experimental Protocol: GC-MS with Derivatization

A. Instrumentation and Reagents

  • System: GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Reagents: Ethyl Acetate (GC Grade), Pyridine, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).[3]

  • Standard: this compound, purity ≥97%.

B. Derivatization Procedure

  • Sample Preparation: Prepare standard or sample solutions in ethyl acetate. Transfer a 100 µL aliquot into a 2 mL autosampler vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Oximation: Add 50 µL of a 10 mg/mL PFBHA solution in pyridine to the dried residue. Cap the vial and heat at 70°C for 30 minutes.[3]

  • Silylation: Cool the vial to room temperature. Add 50 µL of BSTFA + 1% TMCS. Recap and heat at 80°C for 30 minutes.[3]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

C. GC-MS Conditions

ParameterSettingRationale
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.[5]
Oven Program 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Temperature program designed to separate the derivatized analyte from reagent by-products.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.[5]
Ion Source Temp. 230 °CStandard temperature for EI.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[5]
Scan Range m/z 50-550Covers the expected mass range of the derivatized MAB and its fragments.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample in Ethyl Acetate dry_down Evaporate to Dryness prep_sample->dry_down oximation Step 1: Oximation (PFBHA, 70°C) dry_down->oximation silylation Step 2: Silylation (BSTFA, 80°C) oximation->silylation inject Inject into GC silylation->inject separate Separate on HP-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect_ms Mass Detection (m/z 50-550) ionize->detect_ms tic Analyze TIC detect_ms->tic eim Extract Quant Ion tic->eim quantify Quantify vs. Standards eim->quantify

Caption: GC-MS workflow with two-step derivatization.

Method 3: UV-Vis Spectrophotometry

Principle of Analysis

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the ultraviolet-visible range. Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This method is ideal for the analysis of relatively pure MAB samples or for in-process monitoring where the matrix is well-defined and free of interfering substances. Its primary limitation is a lack of specificity compared to chromatographic methods.

Experimental Protocol: Direct UV-Vis Quantification

A. Instrumentation and Reagents

  • System: Double-beam UV-Vis Spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Reagents: Ethanol (Spectroscopic Grade).

  • Standard: this compound, purity ≥97%.

B. Analytical Procedure

  • Determine λmax: Prepare a ~10 µg/mL solution of MAB in ethanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Stock Solution (100 µg/mL): Accurately weigh 10 mg of MAB standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.

  • Prepare Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with ethanol.

  • Construct Calibration Curve: Using ethanol as a blank, measure the absorbance of each calibration standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression.

  • Measure Sample: Prepare the unknown sample in ethanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration using the regression equation.

UV-Vis Workflow Diagram

UVVis_Workflow start Prepare MAB Solution in Ethanol scan Scan (400-200 nm) to find λmax start->scan standards Prepare Calibration Standards scan->standards measure Measure Absorbance of Standards at λmax standards->measure curve Plot Calibration Curve (Abs vs. Conc.) measure->curve quantify Calculate Concentration from Curve curve->quantify sample Prepare & Measure Sample Absorbance sample->quantify

Caption: Workflow for quantification by UV-Vis spectrophotometry.

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, specificity, sample throughput, and available instrumentation.

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Chromatographic separation + mass fragmentation pattern)Low (Prone to interference from other UV-absorbing compounds)
Sensitivity Moderate (LOQ ~1 µg/mL)High (LOQ in ng/mL range)Low (LOQ >1 µg/mL)
Sample Throughput Moderate (~20-30 min/sample)Low (Derivatization adds significant time)Very High (<5 min/sample)
Complexity ModerateHighLow
Best Application Routine quality control, purity analysis, stability studies.Trace analysis, impurity identification, structural confirmation.Rapid quantification of pure substances, in-process checks.

Conclusion

This application note details three validated methods for the quantification of this compound. The RP-HPLC-UV method offers a robust and reliable approach for routine quality control with high specificity. The GC-MS method, while more complex due to its derivatization requirement, provides unparalleled specificity and sensitivity for trace analysis and impurity identification. Finally, UV-Vis Spectrophotometry serves as a rapid and simple tool for high-throughput analysis of pure samples. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the integrity and quality of their work in drug discovery and chemical synthesis.

References

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A Novel Pre-Column Derivatization Method Using 2-(Methylamino)benzaldehyde for the Sensitive HPLC-Fluorescence Detection of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

This technical note details a robust and highly sensitive method for the quantification of primary amines, such as biogenic amines and other small molecule analytes, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Many target amines lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging. To overcome this limitation, this protocol employs 2-(Methylamino)benzaldehyde as a novel pre-column derivatization reagent. The reagent reacts with primary amines via a Schiff base condensation to yield stable, highly fluorescent derivatives. This transformation enhances both the chromatographic retention on reversed-phase columns and the detectability, enabling quantification in the nanomolar range. We provide a comprehensive, step-by-step protocol for derivatization, sample preparation, and HPLC analysis, alongside insights into method validation and optimization.

Introduction: The Rationale for Derivatization

In pharmaceutical research, clinical diagnostics, and food safety, the accurate measurement of biogenic amines and other aliphatic amines is critical. However, these molecules are often highly polar and lack the necessary structural features for sensitive detection by common HPLC detectors like UV-Vis. Pre-column derivatization is a powerful strategy to circumvent these issues.[1] The process involves chemically modifying the analyte before its injection into the HPLC system. An ideal derivatization reagent converts the target analyte into a product with improved chromatographic properties and strong detector response.[1]

Aromatic aldehydes are excellent candidates for this purpose, as they readily react with primary amines to form conjugated Schiff bases.[2][3] These derivatives are often intensely fluorescent, providing a basis for highly sensitive detection.[4] This application note introduces this compound as a derivatization agent. Its structure is poised to form derivatives that are not only fluorescent but also possess sufficient hydrophobicity for excellent separation on modern C18 columns.

Principle: The Chemistry of Derivatization

The core of this method is the chemical reaction between the aldehyde functional group of this compound and the primary amine group of an analyte. This is a nucleophilic addition-elimination reaction that, under mild acidic catalysis, results in the formation of a stable imine, commonly known as a Schiff base, with the concomitant release of a water molecule.[5][6]

The resulting Schiff base derivative incorporates the aromatic ring system of the reagent, creating an extended π-conjugated system that is highly fluorescent.[7][8] This allows for the sensitive and selective detection of the derivatized analyte using a fluorescence detector, far from the potential interferences seen in UV detection.

Figure 1: Reaction mechanism of this compound with a primary amine.

Detailed Experimental Protocol

This section provides a representative protocol. As with any new method, optimization of reaction times, temperatures, and concentrations for specific analytes is recommended.

Materials and Reagents
  • Derivatization Reagent: this compound (Purity >95%)[9][10]

  • Analytes: Standard compounds of interest (e.g., histamine, putrescine, methylamine)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Borate Buffer (20 mM, pH adjusted to ~9.0 with NaOH)

  • Catalyst/Stop Reagent: Formic Acid or Acetic Acid

  • Equipment: HPLC system with gradient pump, autosampler, column oven, and fluorescence detector; vortex mixer; heating block or water bath; analytical balance; volumetric flasks; micropipettes; 0.22 µm syringe filters.

Reagent Preparation
  • Derivatization Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be stored in an amber vial at 2-8°C and is typically stable for up to one week.[11]

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each primary amine standard by dissolving 10 mg in 10 mL of 0.1 M HCl. Store at 2-8°C.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in deionized water.

Derivatization Procedure
  • Pipette: In a 1.5 mL autosampler vial, add 100 µL of the sample or standard solution.

  • Add Buffer: Add 200 µL of the 20 mM Borate Buffer (pH 9.0). Vortex briefly.

  • Initiate Reaction: Add 100 µL of the 10 mg/mL Derivatization Solution. Vortex immediately for 30 seconds.

  • Incubate: Place the vial in a heating block set to 60°C for 20 minutes. This step drives the condensation reaction to completion.[12]

  • Stop & Dilute: Remove the vial and cool to room temperature. Add 600 µL of the HPLC mobile phase A to stop the reaction and dilute the sample for injection.

  • Filter & Inject: Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial and inject into the HPLC system.

G start Start: Sample or Standard step1 1. Add 100 µL Sample to Vial start->step1 step2 2. Add 200 µL Borate Buffer (pH 9) step1->step2 step3 3. Add 100 µL Derivatization Reagent step2->step3 step4 4. Vortex Mix step3->step4 step5 5. Incubate: 60°C for 20 min step4->step5 step6 6. Cool to RT step5->step6 step7 7. Add 600 µL Mobile Phase A (Stop & Dilute) step6->step7 step8 8. Filter (0.22 µm) step7->step8 injection Inject into HPLC step8->injection

Figure 2: Workflow for the pre-column derivatization of primary amines.

HPLC Configuration and Conditions

Separation of the derivatized amines is achieved using reversed-phase chromatography. The increased hydrophobicity of the Schiff base derivatives allows for excellent retention and resolution on a C18 stationary phase.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detection Ex: ~350 nm; Em: ~440 nm (Requires optimization)
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0

Rationale for Conditions:

  • C18 Column: Provides the necessary hydrophobic interaction for retaining the aromatic Schiff base derivatives.

  • Acidified Mobile Phase: The use of formic acid helps to ensure good peak shape and stabilizes the Schiff base derivatives during the chromatographic run, mitigating potential hydrolysis.[13][14]

  • Gradient Elution: A gradient from low to high organic content (Acetonitrile) is necessary to elute analytes with varying polarities, from small amines to larger ones.

  • Fluorescence Wavelengths: The proposed excitation (Ex) and emission (Em) wavelengths are based on typical values for aromatic Schiff bases.[4][15] It is critical for users to determine the optimal wavelengths experimentally by scanning the fluorescence spectrum of a derivatized standard.

Method Performance and Validation Considerations

While this specific method requires validation for each application, performance can be benchmarked against similar validated derivatization methods for biogenic amines. The following table presents typical performance characteristics that can be expected.

Validation ParameterExpected Performance
Linearity (r²) > 0.995 over a range of 10 - 1000 ng/mL
LOD (Limit of Detection) 0.5 - 5 ng/mL (Analyte-dependent)
LOQ (Limit of Quantification) 2 - 15 ng/mL (Analyte-dependent)
Precision (%RSD) Intraday < 3%, Interday < 5%
Accuracy (Recovery) 90 - 110% in spiked matrix samples

Key Considerations for Robustness:

  • Reagent Purity: The purity of this compound is paramount. Impurities can lead to baseline noise and interfering peaks. Using a high-purity grade is essential.[11]

  • Reaction Stability: Schiff base formation is a reversible equilibrium.[14] Consistent timing between the completion of the derivatization and the injection is important for high precision. The acidification and dilution step helps to stabilize the derivatives for analysis.

  • Matrix Effects: When analyzing complex samples (e.g., plasma, food extracts), a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components prior to derivatization.

Conclusion

The use of this compound as a pre-column derivatization reagent offers a powerful and effective strategy for the sensitive and selective analysis of primary amines by HPLC with fluorescence detection. The described protocol provides a solid foundation for method development, enabling researchers to quantify previously difficult-to-measure analytes with high confidence. The simple reaction, coupled with the significant enhancement in detectability, makes this method a valuable tool for drug development, clinical research, and quality control applications.

References

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Application Notes and Protocols: Knoevenagel Condensation with 2-(Methylamino)benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed exploration of the Knoevenagel condensation reaction utilizing 2-(Methylamino)benzaldehyde. This guide is designed to offer both foundational understanding and practical, field-proven protocols for the synthesis of valuable chemical intermediates. The presence of the ortho-methylamino group introduces unique reactivity, paving the way for tandem reactions that are of significant interest in medicinal chemistry and materials science, particularly in the synthesis of quinoline derivatives.

Introduction: The Strategic Importance of this compound in Knoevenagel Condensations

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, reacting an active methylene compound with an aldehyde or ketone.[1] The choice of this compound as the aldehydic component is of particular strategic importance. The product of this condensation is not merely an α,β-unsaturated system; it is a precursor primed for intramolecular cyclization. The proximate amino and carbonyl functionalities can readily undergo a subsequent Friedländer annulation, providing a direct and efficient route to substituted quinolines.[2][3] Quinolines are a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[4]

This guide will elucidate the mechanistic nuances of this reaction, provide robust and reproducible protocols, and discuss the expected outcomes and characterization, thereby empowering researchers to leverage this powerful synthetic tool.

Mechanistic Insights: A Tale of Two Reactions

The reaction sequence begins with the classic Knoevenagel condensation, followed by an intramolecular cyclization. Understanding both stages is critical for reaction optimization and troubleshooting.

Stage 1: The Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[1] The base initiates the reaction by deprotonating the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack by Carbanion methylene Active Methylene (e.g., Malononitrile) carbanion Resonance-Stabilized Carbanion methylene->carbanion Deprotonation by Base base Base (B:) carbanion->alkoxide aldol Aldol Adduct alkoxide->aldol Protonation product α,β-Unsaturated Product aldol->product Dehydration (-H₂O)

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Stage 2: The Intramolecular Friedländer Annulation

The true synthetic utility of using this compound is realized in the subsequent, often spontaneous, cyclization of the Knoevenagel product. This intramolecular reaction, a variant of the Friedländer synthesis, involves the nucleophilic attack of the amino group onto one of the carbonyl or cyano groups of the newly formed α,β-unsaturated system, followed by tautomerization and dehydration to yield the aromatic quinoline ring.[2][5]

Friedlander_Annulation start Knoevenagel Product (from this compound) cyclized Cyclized Intermediate start->cyclized Intramolecular Nucleophilic Attack quinoline Substituted Quinoline cyclized->quinoline Tautomerization & Dehydration

Caption: Subsequent intramolecular Friedländer annulation to form the quinoline scaffold.

Experimental Protocols

The following protocols are designed to be robust and adaptable. As with any chemical synthesis, all operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Safety Precautions
  • This compound: May be harmful if swallowed. Handle with care, avoiding contact with skin and eyes.[6][7]

  • Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood with appropriate gloves and eye protection.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Use with extreme caution.

  • Ethanol: Highly flammable liquid and vapor.

Protocol 1: Synthesis of 2-((2-(Methylamino)phenyl)methylene)malononitrile and Subsequent Cyclization to 2-Amino-1-methylquinoline-3-carbonitrile

This protocol details the reaction with malononitrile, a highly reactive methylene compound, which often leads to spontaneous cyclization to the corresponding quinoline.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol. Stir until the aldehyde is fully dissolved.

  • Add malononitrile (1.05 eq) to the solution and stir for 5 minutes.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(methylamino)phenyl)acrylate

This protocol uses ethyl cyanoacetate, which is less reactive than malononitrile. The intermediate Knoevenagel product may be more stable and isolable before cyclization.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Ammonium acetate (0.2 eq)

  • Acetic acid (catalytic amount)

  • Toluene (as solvent)

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stir bar, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), ammonium acetate (0.2 eq), and a catalytic drop of glacial acetic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC. The reaction is generally complete when no more water is collected (typically 3-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results and Characterization

The products of these reactions can be characterized using standard analytical techniques. Below are the expected data for representative products.

Parameter2-((2-(Methylamino)phenyl)methylene)malononitrile (Knoevenagel Product)2-Amino-1-methylquinoline-3-carbonitrile (Cyclized Product)
Appearance Yellow to orange solidOff-white to pale yellow solid
¹H NMR Aromatic protons (multiplets), vinyl proton (singlet ~8.0-8.5 ppm), N-H proton (broad singlet), N-CH₃ proton (singlet)Aromatic protons (multiplets), quinoline ring protons, NH₂ protons (broad singlet), N-CH₃ proton (singlet)
¹³C NMR Aromatic carbons, vinyl carbons, nitrile carbons (2 signals), N-CH₃ carbonQuinoline ring carbons, nitrile carbon, N-CH₃ carbon
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2220 (C≡N stretch), ~1600 (C=C stretch)~3300-3500 (N-H stretch of NH₂), ~2210 (C≡N stretch), ~1620 (C=N stretch of quinoline)
Mass Spec (MS) Calculated mass for C₁₁H₉N₃Calculated mass for C₁₁H₉N₃ (isomer of the Knoevenagel product)

Note: The exact chemical shifts and peak positions will vary depending on the solvent used for analysis and the specific substitution pattern.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction is sluggish or yields are low, ensure all reagents are pure and the solvent is anhydrous, especially for the Dean-Stark protocol. The amount of catalyst can be optimized; however, excess base can lead to side reactions.

  • Incomplete Reaction: Aldehydes with electron-donating groups, like the methylamino group, can be less reactive. Increasing the reaction time or temperature may be necessary.

  • Spontaneous Cyclization: With highly reactive methylene compounds like malononitrile, isolation of the intermediate Knoevenagel product can be challenging. If the intermediate is desired, running the reaction at a lower temperature may favor its formation.

  • Purification Challenges: The quinoline products are often basic and may streak on silica gel. Adding a small amount of triethylamine (~1%) to the eluent can improve chromatographic separation.

Overall Experimental Workflow

The entire process, from reactant preparation to product characterization, follows a logical sequence.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation (this compound, Active Methylene Compound) reaction_setup Reaction Setup (Dissolving Reactants, Adding Catalyst) reagents->reaction_setup glassware Glassware Setup (Flask, Condenser, etc.) glassware->reaction_setup heating Heating and Reflux reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring cooling Cooling & Precipitation monitoring->cooling filtration Filtration / Extraction cooling->filtration purification Purification (Recrystallization or Column Chromatography) filtration->purification characterization Product Characterization (NMR, IR, MS, m.p.) purification->characterization

Caption: A streamlined workflow for the synthesis and analysis of products.

Conclusion

The Knoevenagel condensation of this compound offers a powerful and efficient pathway to valuable heterocyclic compounds. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can effectively synthesize substituted quinolines and other important intermediates for drug discovery and materials science. The key to success lies in careful control of reaction conditions and a thorough characterization of the resulting products.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2).
  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4289.

Sources

Application Notes & Protocols: The Role of 2-(Methylamino)benzaldehyde in the Preparation of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for "Turn-On" Sensors

In the landscape of chemical biology and materials science, the development of fluorescent probes for the selective detection of ions and small molecules is of paramount importance. These tools are crucial for elucidating biological processes, diagnosing diseases, monitoring environmental contaminants, and in drug development.[1][2] Among the vast array of organic molecules utilized for probe synthesis, Schiff bases have emerged as a particularly versatile class due to their straightforward synthesis, tunable electronic properties, and excellent chelating capabilities.[3]

This guide focuses on a key precursor, 2-(Methylamino)benzaldehyde , a deceptively simple molecule that serves as a powerful building block for sophisticated fluorescent chemosensors. Its unique structure, featuring both an aldehyde for condensation and a secondary amine group, allows for the creation of specific N,N'-donor chelating pockets ideal for binding metal ions. The resulting Schiff base ligands often exhibit a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), transitioning from a non-fluorescent "off" state to a highly fluorescent "on" state upon coordination with a target analyte.[4] This document provides an in-depth look at the principles, applications, and detailed protocols for leveraging this compound in the design of such probes.

Core Principles: The Chemistry of Schiff Base Chemosensors

The utility of this compound in fluorescent probe design is grounded in the principles of Schiff base condensation and the photophysical mechanisms that govern fluorescence.

Schiff Base Condensation

The primary reaction is the condensation of the aldehyde group of this compound with a primary amine.[5][6] When a diamine, such as ethylenediamine, is used, a symmetrical ligand is formed, creating a tetradentate (N4) coordination site. This reaction is typically performed in an alcohol solvent, often with a catalytic amount of acid, and driven to completion by refluxing.[3] The resulting imine (C=N) bonds are central to the sensor's function.

Fluorescence "Turn-On" Mechanisms

Schiff base ligands derived from this compound are typically weakly fluorescent in their free state. This is due to efficient non-radiative decay pathways that quench fluorescence. Upon binding a target metal ion, these pathways are inhibited, causing a dramatic increase in fluorescence intensity.[7]

  • Inhibition of C=N Isomerization: In the free ligand, the imine (C=N) bonds can freely isomerize, a process that dissipates absorbed energy as heat rather than light. When a metal ion coordinates to the nitrogen atoms of the imine and the methylamino groups, it forms a rigid, planar complex. This conformational locking restricts C=N isomerization, closing this non-radiative decay channel and forcing the molecule to release its energy as fluorescence.[3][4]

  • Photoinduced Electron Transfer (PET) Inhibition: The nitrogen atom of the methylamino group has a lone pair of electrons that can quench the fluorescence of a nearby fluorophore through a process called Photoinduced Electron Transfer (PET). Upon chelation, this lone pair becomes involved in the coordinate bond with the metal ion. This lowers the energy of the lone pair orbital, making the PET process energetically unfavorable and thereby "turning on" the fluorescence.[8]

cluster_0 Free Probe (Low Fluorescence) cluster_1 Bound Probe (High Fluorescence) Free_Probe Schiff Base Ligand (e.g., MAB-en) Non_Radiative Non-Radiative Decay (C=N Isomerization, PET) Free_Probe->Non_Radiative Energy dissipated as heat Bound_Probe [MAB-en • Zn²⁺] Complex (Rigid Structure) Free_Probe->Bound_Probe Binding Event Energy_In Photon Excitation (λex) Energy_In->Free_Probe Fluorescence Fluorescence Emission (λem) Bound_Probe->Fluorescence Energy released as light Energy_In_2 Photon Excitation (λex) Energy_In_2->Bound_Probe Analyte Target Analyte (e.g., Zn²⁺) Analyte->Bound_Probe

Caption: General mechanism for a "turn-on" fluorescent sensor.

Application Note: A Highly Selective Fluorescent Probe for Zinc (II)

Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous physiological processes. Developing selective probes for Zn²⁺ is a significant area of research.[9] The Schiff base synthesized from two equivalents of this compound and one equivalent of ethylenediamine, hereafter referred to as MAB-en , is an excellent candidate for a selective "turn-on" fluorescent probe for Zn²⁺.

Rationale for Selectivity

The N,N,N',N' tetradentate cavity created by the MAB-en ligand is well-suited for the coordination chemistry of Zn²⁺, which typically favors a tetrahedral geometry. The d¹⁰ electronic configuration of Zn²⁺ means it does not have the d-d transitions that often lead to fluorescence quenching, unlike other transition metals such as Cu²⁺ or Fe²⁺.[7] This electronic property, combined with the rigidification of the MAB-en ligand upon binding, leads to a highly selective and sensitive CHEF effect specifically for Zn²⁺.

Caption: Proposed binding of Zn²⁺ by the MAB-en probe.

Anticipated Photophysical Properties

The performance of a fluorescent probe is defined by several key parameters. The table below summarizes the expected properties of the MAB-en probe for Zn²⁺ detection, based on data from analogous systems.[7][9]

ParameterConditionExpected ValueSignificance
Excitation Max (λex) In HEPES buffer~370 nmWavelength used to excite the probe.
Emission Max (λem) In HEPES buffer~465 nmWavelength of maximum fluorescence intensity.
Quantum Yield (Φ) MAB-en alone< 0.01Very low fluorescence in the "off" state.
Quantum Yield (Φ) MAB-en + Zn²⁺> 0.30Significant increase in fluorescence ("turn-on").
Selectivity vs. other metal ionsHigh for Zn²⁺Minimal fluorescence change with Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺.
Limit of Detection (LOD) In HEPES buffer< 1 µMHigh sensitivity for trace amounts of Zn²⁺.
Response Time Upon addition of Zn²⁺< 5 minutesRapid detection suitable for real-time monitoring.

Protocols

Part A: Synthesis and Characterization of MAB-en Probe

This protocol details the synthesis of the N,N'-bis(2-(methylamino)benzylidene)ethane-1,2-diamine (MAB-en) ligand, adapted from established methods.[5][6]

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Materials:

  • This compound (2.0 mmol, 270.3 mg)

  • Ethylenediamine (1.0 mmol, 60.1 mg, ~67 µL)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • 50 mL Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

start Start dissolve Dissolve this compound in 20 mL Absolute Ethanol start->dissolve add_amine Add Ethylenediamine Solution (in 10 mL Ethanol) Dropwise dissolve->add_amine add_catalyst Add 2-3 Drops Glacial Acetic Acid add_amine->add_catalyst reflux Reflux Mixture for 4-6 Hours at 80°C add_catalyst->reflux tlc Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash Solid with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Probe (NMR, FT-IR, MS) dry->characterize end Pure MAB-en Probe characterize->end

Caption: Workflow for the synthesis of the MAB-en probe.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in 20 mL of absolute ethanol. Stir until the solid is fully dissolved.

  • Amine Addition: In a separate vial, dissolve ethylenediamine (1.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 10 minutes.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle. Let the reaction proceed for 4-6 hours. A yellow precipitate should form.

  • Monitoring (Self-Validation): The reaction progress can be monitored using Thin-Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the starting aldehyde spot.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two portions of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum for several hours to yield the pure MAB-en probe.

  • Characterization (Self-Validation): Confirm the structure of the synthesized probe using standard analytical techniques:

    • ¹H NMR: Expect to see the characteristic imine proton (-CH=N-) signal around 8.5 ppm. The methyl group (-NH-CH₃) signal should appear around 3.0 ppm.

    • FT-IR: Look for the appearance of a strong C=N stretching band around 1630 cm⁻¹ and the disappearance of the C=O aldehyde band from the starting material (around 1680 cm⁻¹).

Part B: General Protocol for Zn²⁺ Sensing

This protocol describes how to use the synthesized MAB-en probe to detect Zn²⁺ ions in an aqueous buffer solution.

Reagents & Materials:

  • Synthesized MAB-en probe

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • HEPES buffer (10 mM, pH 7.4)

  • Deionized water

  • Zinc chloride (ZnCl₂) and other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃)

  • Fluorometer and quartz cuvettes

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Probe Stock (1 mM): Dissolve an appropriate amount of MAB-en in DMSO to make a 1 mM stock solution.

    • Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of ZnCl₂ and other metal salts in deionized water.

  • Prepare Working Solution:

    • The final measurements will be performed in a buffered solution. A common choice is a HEPES buffer/DMSO mixture (e.g., 9:1 v/v) to ensure probe solubility.

    • In a quartz cuvette, add 1.98 mL of the HEPES buffer. Then, add 20 µL of the 1 mM MAB-en stock solution to achieve a final probe concentration of 10 µM in a 2 mL volume.

  • Fluorescence Titration (Sensitivity):

    • Place the cuvette with the 10 µM probe solution in the fluorometer.

    • Set the excitation wavelength to ~370 nm and record the emission spectrum from 400 nm to 600 nm. This is the baseline fluorescence.

    • Add small aliquots (e.g., 2 µL) of the Zn²⁺ stock solution sequentially to the cuvette. After each addition, mix gently and record the new emission spectrum.

    • Validation: You should observe a progressive increase in fluorescence intensity at ~465 nm as the Zn²⁺ concentration increases.

  • Selectivity Test:

    • Prepare several cuvettes, each containing 10 µM of the MAB-en probe in the buffer solution.

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Zn²⁺ in one, Na⁺ in another, Cu²⁺ in a third, etc.).

    • Record the fluorescence emission spectrum for each sample.

    • Validation: A highly selective probe will show a large fluorescence enhancement only in the presence of Zn²⁺, with minimal changes for other ions.

  • Data Analysis:

    • Plot the fluorescence intensity at 465 nm against the concentration of Zn²⁺.

    • Use the data from the low-concentration range of the titration to calculate the Limit of Detection (LOD), typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

References

  • Dilek, O., & Bane, S. L. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Chemosensors, 4(1), 5. [Link]

  • Ma, J., et al. (2013). A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media. Dalton Transactions, 42, 16569-16577. [Link]

  • Ghasemzadeh, M. A., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Roy, B., et al. (2015). Two fluorescent Schiff base sensors for Zn(2+): the Zn(2+)/Cu(2+) ion interference. Dalton Transactions, 44(11), 5144-5154. [Link]

  • Ghasemzadeh, M. A., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde. ResearchGate. [Link]

  • Li, Y., et al. (2016). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 21(9), 1132. [Link]

  • Dilek, O., & Bane, S. L. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI. [Link]

  • Jankowska, J., et al. (2012). Photophysics of Schiff bases: theoretical study of salicylidene methylamine. ChemPhysChem, 13(18), 4287-94. [Link]

  • Jankowska, J., et al. (2012). Photophysics of Schiff Bases: Theoretical Study of Salicylidene Methylamine. ResearchGate. [Link]

  • Gong, D., et al. (2014). Two highly sensitive Schiff-base fluorescent indicators for the detection of Zn2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 396-401. [Link]

  • Joseph, J., et al. (2015). A Sensitive Schiff-Base Fluorescent Chemosensor for the Selective Detection of Zn2+. Journal of Fluorescence, 25, 113-119. [Link]

  • Scamporrino, A., et al. (2022). On the Electroanalytical Detection of Zn Ions by a Novel Schiff Base Ligand-SPCE Sensor. Chemosensors, 10(2), 52. [Link]

  • Lee, M. H., et al. (2015). Recent Progress in Fluorescent Imaging Probes. MDPI. [Link]

  • Zhang, J., et al. (2025). Two Schiff-base fluorescent-colorimetric probes based on naphthaldehyde and aminobenzoic acid for selective detection of Al3+, Fe3+ and Cu2+ ions. ResearchGate. [Link]

  • Hasan, S., et al. (2017). Synthesis and characterization of p-dimethylaminobenzaldehyde benzoylthiourea and study towards selective and sensitive fluorescent sensor for detection of iron (III) cation in aqueous solution. ResearchGate. [Link]

  • Zhou, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. ResearchGate. [Link]

  • Hasan, S., et al. (2025). Dimethylaminodiethylenetriamine Derivatives of Fluorescence Chemosenso for Detection of Zn 2+ In Aqueous Solution. ResearchGate. [Link]

  • Ahmed, N., et al. (2020). Coumarin-Based Reversible Fluorescent Probe for Selective Detection of Cu2+ in Living Cells. ResearchGate. [Link]

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Troubleshooting & Optimization

Purification of crude 2-(Methylamino)benzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(Methylamino)benzaldehyde

Introduction

Welcome to the technical support guide for the purification of crude this compound (CAS No. 7755-70-6) by recrystallization. This molecule is a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceutical agents.[1] The purity of this aldehyde is paramount for the success of subsequent synthetic steps, making an effective and well-understood purification protocol essential.

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities at varying temperatures.[2] This guide provides a comprehensive resource for researchers, from fundamental principles to advanced troubleshooting, ensuring you can confidently and efficiently obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a recrystallization solvent?

A successful recrystallization hinges on the choice of solvent. The ideal solvent should exhibit the following characteristics[3][4]:

  • High Solvency at High Temperature: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[3]

Q2: What types of impurities are common in crude this compound?

Crude aromatic aldehydes can contain several types of impurities:

  • Oxidation Products: The most common impurity is the corresponding carboxylic acid, 2-(Methylamino)benzoic acid, formed by the oxidation of the aldehyde group upon exposure to air.[5][6]

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Colorimetric Impurities: Highly conjugated, colored species that can be difficult to remove.

Q3: Which solvents are a good starting point for this compound?

Given the structure of this compound, which contains both a polar amine and an aldehyde group on an aromatic ring, a solvent of intermediate polarity is often a good starting point.[7] Small-scale solubility tests are essential.

Recommended Solvents for Initial Screening:

  • Isopropanol

  • Ethanol

  • Toluene

  • Ethyl Acetate/Hexanes mixture

  • Water (often used for polar compounds, but may require high heat)[8][9]

A mixed-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often highly effective.[3][10] For example, dissolving the crude compound in a minimal amount of a hot, soluble solvent (like ethanol or ethyl acetate) and then slowly adding a hot, anti-solvent (like hexanes or water) until the solution becomes turbid is a powerful technique.

Q4: How can I assess the purity of my recrystallized product?

Purity can be confirmed through several analytical methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range at the literature value. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the crude material to the recrystallized product.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities. For example, the absence of a broad carboxylic acid O-H stretch in the IR spectrum would indicate successful removal of the oxidized impurity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized, step-by-step methodology. The exact solvent and volumes should be determined from small-scale trials.

Workflow Overview

G cluster_prep Preparation cluster_main Recrystallization Process cluster_end Result Start Crude Solid SolventTest Small-Scale Solvent Screening Start->SolventTest Dissolve 1. Dissolve Crude in Minimal Hot Solvent SolventTest->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Cool 3. Slow Cooling & Crystallization HotFilter->Cool Isolate 4. Isolate Crystals via Vacuum Filtration Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for purification by recrystallization.

Step-by-Step Procedure
  • Solvent Selection: In small test tubes, test the solubility of ~50 mg of crude material in ~0.5 mL of various solvents at room temperature and then upon heating. Identify a single solvent or a solvent/anti-solvent pair that meets the criteria outlined in FAQ Q1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring. Add just enough hot solvent to fully dissolve the solid. Adding an excess of solvent is the most common reason for poor yield.[11]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, non-soluble byproducts) are present in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[12]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][12] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[12] Using cold solvent minimizes the dissolution of your purified product.

  • Drying: Press the crystals as dry as possible on the filter paper. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until the solvent is completely removed.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Troubleshooting Data Table
Problem EncounteredProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[11] 2. The solution is supersaturated but requires nucleation .[11]1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[11][13]
The product "oils out" instead of crystallizing. 1. The solution is being cooled too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The compound is significantly impure.[11]1. Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Consider leaving it on a cooling hot plate.[11] 2. Add a small amount of additional solvent and re-attempt slow cooling.[11] 3. Consider purification by an alternative method like column chromatography.
Very low recovery/yield. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with solvent that was not cold, re-dissolving the product. 3. Premature crystallization occurred during hot filtration.1. Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. The mother liquor can be concentrated to recover a second, less pure crop of crystals. 2. Always use ice-cold solvent for washing.[12] 3. Ensure the filtration apparatus is adequately pre-heated.
Crystals are colored or appear impure. 1. Colored impurities are co-crystallizing with the product. 2. The cooling was too rapid, trapping impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the product. 2. Repeat the recrystallization process, ensuring very slow cooling.
Troubleshooting Logic Diagram

G Start Experiment Complete. Evaluate Crystals. Issue What is the issue? Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals No Formation OilingOut Product 'Oiled Out' Issue->OilingOut Oily Product LowYield Low Yield Issue->LowYield Poor Recovery Impure Crystals Impure/Colored Issue->Impure Discolored Success High Purity Crystals! Process Successful. Issue->Success Looks Good Sol_ReduceVol Reduce Solvent Volume (Boil off excess) NoCrystals->Sol_ReduceVol Clear Solution? Sol_Induce Induce Nucleation (Scratch/Seed) NoCrystals->Sol_Induce Cloudy/Saturated? Sol_SlowCool Re-dissolve & Cool Slower OilingOut->Sol_SlowCool Sol_CheckYield Concentrate Mother Liquor Use Cold Wash Solvent LowYield->Sol_CheckYield Sol_Charcoal Use Activated Charcoal Re-crystallize Slowly Impure->Sol_Charcoal

Caption: A decision tree for troubleshooting common recrystallization problems.

Alternative Purification Strategies

Q5: What should I do if recrystallization fails to purify my compound?

If recrystallization proves ineffective, other purification techniques can be employed:

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Aldehydes can be purified this way, often eluting with a low-polarity solvent system.[6] However, some aldehydes may be unstable on silica.

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[14][15] This adduct can be separated from non-aldehyde impurities in an aqueous layer via liquid-liquid extraction. The aldehyde can then be regenerated by basifying the aqueous layer.[6][14] This is a classic and highly specific method for purifying aldehydes.[16]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Solubility of Things. (n.d.). Dimethylaminobenzaldehyde. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Reddit. (2022). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Common side reactions in the synthesis of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Methylamino)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Selective N-Methylation

The synthesis of this compound, a valuable intermediate in the preparation of dyes, pharmaceuticals, and heterocyclic compounds, typically involves the N-methylation of 2-aminobenzaldehyde.[1] While seemingly straightforward, this transformation is prone to several side reactions that can complicate purification and significantly reduce yields. The most common and robust method employed is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2][3][4] This guide will focus primarily on troubleshooting this specific reaction, as its unique mechanism is key to understanding and preventing the formation of common impurities.

Core Synthesis Protocol: Eschweiler-Clarke Methylation of 2-Aminobenzaldehyde

This protocol provides a baseline for the synthesis. Deviations from these parameters can lead to the side reactions discussed in the troubleshooting section.

Objective: To synthesize this compound from 2-aminobenzaldehyde.

Materials:

  • 2-Aminobenzaldehyde

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Carbonate (or Sodium Bicarbonate)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminobenzaldehyde (1.0 eq).

  • Add formic acid (2.5 - 3.0 eq) to the flask. The mixture may warm slightly.

  • Slowly add formaldehyde solution (2.2 - 2.5 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. The evolution of CO2 gas indicates the reaction is proceeding.[2][3]

  • After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~8-9. Be cautious, as vigorous gas evolution (CO2) will occur.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, which may appear as a yellow to brown oil or solid.

  • Purify the crude product via column chromatography or vacuum distillation as needed.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-aminobenzaldehyde. What went wrong?

Answer:

This is a classic case of incomplete reaction. Several factors could be at play:

  • Cause - Insufficient Reagents: The Eschweiler-Clarke reaction is driven to completion by an excess of both formaldehyde and formic acid.[3] Formic acid acts as the hydride donor to reduce the intermediate iminium ion, and this step is irreversible due to the loss of CO2 gas.[3] If either reagent is limiting, the reaction will stall.

  • Solution: Ensure you are using a sufficient excess of both reagents. A molar ratio of at least 2.2 equivalents of formaldehyde and 2.5 equivalents of formic acid relative to the starting amine is recommended.

  • Cause - Insufficient Heat or Reaction Time: The reaction typically requires heating to proceed at a reasonable rate.[2] At lower temperatures, the rate of iminium ion formation and subsequent reduction is slow, leading to incomplete conversion.

  • Solution: Maintain the reaction temperature between 80-100°C. If the reaction is still sluggish, consider extending the reaction time and continue to monitor by TLC until the starting material is consumed.

  • Cause - Dilution: While the reaction is often performed in an aqueous solution of the reagents, excessive dilution can slow down the reaction rate by decreasing the effective concentration of reactants.

  • Solution: Use concentrated grades of formic acid (e.g., >88%) and formaldehyde (37%) to minimize excess water.

Question 2: I've isolated my product, but it's contaminated with an acidic impurity. NMR shows a carboxylic acid proton, and the impurity can be removed by a basic wash. What is it?

Answer:

You are likely observing the formation of 2-(Methylamino)benzoic acid .

  • Cause - Oxidation of the Aldehyde: The aldehyde group in both the starting material and the product is susceptible to oxidation to a carboxylic acid. This can be catalyzed by trace metal impurities or occur via air oxidation, especially if the reaction is run for extended periods at high temperatures. While not a direct side reaction of the core mechanism, it's a common degradation pathway for benzaldehydes.

  • Solution:

    • Minimize Air Exposure: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

    • Purification: This impurity is easily removed during the workup. After extraction into an organic solvent, perform a wash with a mild base like a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your desired product remains in the organic phase. This is a standard purification technique for aldehydes.[5]

Question 3: My crude product contains a significant amount of a high-molecular-weight, possibly polymeric, material that is insoluble in common solvents. What is this and how can I prevent it?

Answer:

This points to polymerization or condensation side reactions.

  • Cause - Condensation Reactions: Aldehydes can react with amines (both starting material and product) to form imines (Schiff bases). These imines, or the aldehyde itself, can undergo further condensation or polymerization reactions, especially if the reaction overheats or if local "hot spots" occur. The ortho-amino group can also participate in various cyclization and condensation pathways.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Do not allow the reaction temperature to exceed 100°C. Use an oil bath for uniform heating and vigorous stirring to prevent localized overheating.

    • Controlled Reagent Addition: Adding the formaldehyde solution slowly to the mixture of amine and formic acid can help manage the initial exotherm and prevent runaway side reactions.

Question 4: My mass spectrum shows a peak corresponding to the N-formyl product, 2-(N-methylformamido)benzaldehyde. Why did this form?

Answer:

Formation of an N-formyl derivative is a known side reaction in related reductions and indicates an issue with the hydride transfer step.

  • Cause - Incomplete Reduction: The reaction proceeds through an iminium ion intermediate, which is formed from the amine and formaldehyde. Formic acid's role is to reduce this ion. If the hydride transfer from formate is slow or inefficient (e.g., due to low temperature or insufficient formic acid), the iminium ion can be hydrolyzed back to an N-formyl intermediate during workup, or the formic acid could directly formylate the amine. This is more common in the related Leuckart-Wallach reaction.[6]

  • Solution:

    • Ensure Sufficient Formic Acid: Use at least a 2.5-fold excess of formic acid. Clarke's refinement of the reaction highlighted that excess formic acid is key to suppressing side reactions and improving yields.[2]

    • Maintain Adequate Temperature: Ensure the reaction is heated sufficiently (80-100°C) to facilitate the rate-determining hydride transfer step.[2]

Summary of Potential Side Products

Side ProductChemical NameFormation ConditionsMitigation Strategy
Unreacted Starting Material 2-AminobenzaldehydeInsufficient reagents, time, or temperature.Use excess reagents; ensure T > 80°C; monitor reaction to completion.
Oxidation Product 2-(Methylamino)benzoic acidAir exposure; high temperatures; impurities.Run under inert atmosphere; purify with a mild base wash during workup.
Polymer/Condensate Complex mixture of imines and polymersOverheating (>100°C); poor mixing.Maintain strict temperature control; ensure vigorous stirring.
N-Formyl Product 2-(N-methylformamido)benzaldehydeInsufficient formic acid or low temperature.Use sufficient excess of formic acid; maintain reaction temperature.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Eschweiler-Clarke reaction, and why doesn't it produce a quaternary ammonium salt?

A: The reaction begins with the formation of an imine between the amine and formaldehyde. This imine is then protonated to form an iminium ion. Formic acid serves as a hydride source, reducing the iminium ion to the methylated amine and releasing CO2.[3][7] This process repeats for a primary amine to yield a tertiary amine. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or an iminium ion with formaldehyde, making the formation of a quaternary ammonium salt impossible under these conditions.[3] This selectivity is a major advantage of the reaction.

Q: Can I use a different reducing agent, like sodium borohydride (NaBH4)?

A: Yes, you can perform a reductive amination using other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] However, this is no longer an Eschweiler-Clarke reaction and the conditions must be adjusted. Typically, the imine is pre-formed at a controlled pH before the reducing agent is added. Using NaBH₄ with formaldehyde and an amine can be complex, as NaBH₄ can also reduce the formaldehyde and the product aldehyde.[8] NaBH₃CN is often preferred as it is less reactive towards carbonyls at neutral/acidic pH.

Q: How can I best purify the final product?

A: The optimal purification method depends on the scale and the nature of the impurities.

  • Acid-Base Extraction: As described in the troubleshooting section, washing the organic extract with a mild base (e.g., NaHCO₃ solution) is highly effective for removing acidic impurities.[5] Subsequently, washing with dilute acid could remove any unreacted basic starting material, though this risks protonating and moving your product to the aqueous layer as well.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale, effectively removing non-volatile polymers and salts.[9]

  • Column Chromatography: For smaller scales or to remove impurities with similar solubility, column chromatography on silica gel using a hexane/ethyl acetate solvent system is very effective.[10]

Q: How critical is the quality of the 2-aminobenzaldehyde starting material?

A: Very critical. 2-aminobenzaldehyde itself is prone to self-condensation and oxidation. Using old or discolored starting material can introduce impurities that may catalyze side reactions or be difficult to separate from the final product. It is often a dark red or brown oil.[10] If the quality is suspect, it is advisable to purify it by column chromatography or distillation before use.

Visual Diagrams

Eschweiler-Clarke Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_stop No Further Reaction Amine R-NHMe Iminium [R-N(Me)=CH₂]⁺ Amine->Iminium + CH₂O, -H₂O Formaldehyde CH₂O FormicAcid HCOOH Product R-N(Me)₂ Iminium->Product + HCOOH, -H⁺ CO2 CO₂ TertiaryAmine R-N(Me)₂ NoQuat No Quaternary Salt (Cannot form iminium ion) TertiaryAmine->NoQuat + CH₂O

Caption: Mechanism of the Eschweiler-Clarke reaction.

Troubleshooting_Workflow Start Low Product Yield Check_SM Starting Material (SM) Present in Product? Start->Check_SM Check_Polymer Insoluble Polymer Present? Check_SM->Check_Polymer No Incomplete_Rxn Diagnosis: Incomplete Reaction Check_SM->Incomplete_Rxn Yes Polymerization Diagnosis: Polymerization Check_Polymer->Polymerization Yes Other Other Issues (e.g., Workup Loss) Check_Polymer->Other No Solution_Rxn Solution: - Increase excess reagents - Ensure T = 80-100°C - Increase reaction time Incomplete_Rxn->Solution_Rxn Solution_Polymer Solution: - Maintain T < 100°C - Ensure vigorous stirring Polymerization->Solution_Polymer

Caption: Troubleshooting workflow for low yield issues.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?
  • PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde.

Sources

Technical Support Center: Purification of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of 2-(Methylamino)benzaldehyde. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route and storage conditions. Common contaminants include:

  • 2-(Methylamino)benzoic Acid: The primary impurity, formed via air oxidation of the aldehyde group. This is often accelerated by light and trace metals.

  • Unreacted Starting Materials: Depending on the synthesis, this could include o-nitrotoluene or other precursors[1].

  • Colored Degradation Byproducts: Aminobenzaldehydes can be thermally sensitive. Overheating during synthesis or distillation can lead to the formation of colored, often polymeric, materials[2].

  • Side-Reaction Products: Formylation reactions can sometimes yield di-formylated or isomerically substituted products[3].

Q2: How can I perform a quick preliminary purity assessment of my crude sample?

A2: Before committing to a large-scale purification, a quick assessment can save significant time.

  • Visual Inspection: The pure compound should be a light yellow solid or oil. Dark brown or reddish colors indicate significant impurities or degradation[2].

  • Thin-Layer Chromatography (TLC): This is the most effective quick check. Spot your crude material on a silica gel plate and elute with a solvent system like 10-20% ethyl acetate in hexanes. The presence of multiple spots confirms impurities. The corresponding carboxylic acid will typically have a much lower Rf value (it will stick closer to the baseline).

  • Solubility Test: Test the solubility of a small sample in dilute aqueous acid (e.g., 1M HCl). The desired product should dissolve due to the basicity of the methylamino group. Insoluble materials are likely non-basic impurities[4].

Troubleshooting and Purification Guides

Choosing the correct purification strategy is critical and depends on the nature of the impurities and the desired scale.

Scenario 1: Large-Scale Purification of a Dark, Crude Mixture

Q: My reaction produced a dark, oily, or crude solid product on a multi-gram scale. What is the most efficient purification method?

A: For large-scale and initial cleanup, an acid-base precipitation is highly effective. This method exploits the basicity of the secondary amine, which allows the desired compound to be selectively extracted into an aqueous acid phase, leaving behind non-basic and polymeric impurities.

Causality: The nitrogen atom of the methylamino group is basic and can be protonated by an acid to form a water-soluble ammonium salt (R-NH₂⁺CH₃ Cl⁻). Neutral, non-basic impurities (like many degradation byproducts or unreacted starting materials) will not dissolve and can be physically separated. Subsequent neutralization of the aqueous solution with a base deprotonates the ammonium salt, causing the purified, water-insoluble aldehyde to precipitate out[2][4].

For a detailed methodology, see Protocol 1: Acid-Base Precipitation.

Scenario 2: Product is Thermally Sensitive or High-Boiling

Q: My product is mostly pure but has a persistent yellow or reddish color. I'm concerned about decomposition with heat. How should I proceed?

A: Vacuum distillation is the method of choice for removing colored, non-volatile, or high-boiling impurities from thermally sensitive compounds.

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered[5]. This allows the compound to distill at a temperature below its decomposition point. For instance, while the atmospheric boiling point of this compound is high (260.7°C), it can be distilled at a much lower temperature under vacuum, preserving its integrity[6][7]. A related compound, 2-(dimethylamino)benzaldehyde, boils between 115-120°C at 5 Torr, highlighting the effectiveness of this technique[8].

For a detailed methodology, see Protocol 2: High-Vacuum Distillation.

Scenario 3: Final Polishing of a Mostly Pure Solid

Q: I have a solid product that is >95% pure but needs a final "polishing" step to remove trace impurities for analytical or cGMP purposes. What do you recommend?

A: Recrystallization is the ideal technique for upgrading the purity of a mostly solid compound. It is particularly good at removing small amounts of impurities that are embedded within the crystal lattice.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent (or solvent/anti-solvent pair) is one in which the target compound is highly soluble when hot but poorly soluble when cold. Impurities, present in smaller amounts, will either remain in the cold solution or are removed via hot filtration if they are insoluble[9]. For aminobenzaldehydes, a common approach is to dissolve the material in a minimal amount of a polar solvent like ethanol and then induce precipitation by adding a non-polar anti-solvent like water or hexanes[2].

For a detailed methodology, see Protocol 3: Recrystallization.

Scenario 4: Complex Mixture with Structurally Similar Impurities

Q: My TLC shows several spots with close Rf values, suggesting structurally similar impurities. How can I achieve the highest possible purity?

A: For separating complex mixtures, column chromatography offers the highest resolution.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being moved by a mobile phase (a solvent)[10][11]. Compounds with higher polarity interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel through the column faster[12].

Critical Insight for Aldehydes: Silica gel is slightly acidic and can cause sensitive aldehydes to degrade or form acetals if an alcohol is used in the eluent[13]. To prevent this, you can "deactivate" the silica by adding ~1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). Alternatively, using a different stationary phase like alumina can be effective[13].

For a detailed methodology, see Protocol 4: Column Chromatography.

Visual Workflow and Decision Making

Diagram 1: Choosing a Purification Method

This flowchart provides a logical path to selecting the appropriate purification technique based on initial sample characteristics.

G cluster_start Initial Assessment cluster_scale Scale & Impurity Profile cluster_methods Recommended Method start Crude this compound scale Scale > 5g AND/OR Dark, Oily, Crude? start->scale purity Mostly Pure (>90%) but Discolored? scale->purity  No acid_base Protocol 1: Acid-Base Precipitation scale->acid_base  Yes complexity Complex Mixture? (Multiple Close TLC Spots) purity->complexity  No distill Protocol 2: Vacuum Distillation purity->distill  Yes (Liquid/Oil) recrystal Protocol 3: Recrystallization purity->recrystal  Yes (Solid) complexity->distill  No (Final Polish) column Protocol 4: Column Chromatography complexity->column  Yes

Caption: Decision flowchart for selecting a purification method.

Quantitative Data and Method Comparison

ParameterAcid-Base PrecipitationVacuum DistillationRecrystallizationColumn Chromatography
Primary Use Case Bulk cleanup of crude materialRemoval of non-volatile or colored impuritiesFinal polishing of solid materialHigh-resolution separation of complex mixtures
Typical Scale 5 g - 1 kg1 g - 100 g100 mg - 50 g10 mg - 10 g
Achievable Purity 90-98%>99%>99.5%>99.8%
Pros Highly scalable, cost-effective, removes baseline impuritiesExcellent for color removal, high yieldYields high-purity crystalline materialHighest resolving power
Cons Labor-intensive, uses large volumes of acid/baseRequires specialized equipment, risk of thermal decompositionYield can be low, requires finding suitable solventsSlow, uses large solvent volumes, potential for product loss on column

Detailed Experimental Protocols

Protocol 1: Acid-Base Precipitation
  • Dissolution: Suspend the crude this compound (1 part by weight) in water (10 parts by volume)[4].

  • Acidification: While stirring vigorously, slowly add 3M hydrochloric acid until all the solid/oil dissolves and the aqueous solution is clear (pH ~2).

  • Filtration of Impurities: If any insoluble material remains, filter the acidic solution through a pad of Celite to remove it.

  • Precipitation: Place the clear acidic solution in an ice bath and stir. Slowly add 30% sodium hydroxide solution dropwise. The product will begin to precipitate[4].

  • Neutralization: Continue adding base until the pH of the solution is 7. Adding excess base can sometimes introduce other impurities, so careful monitoring is key[4].

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Diagram 2: Workflow for Acid-Base Precipitation

G A 1. Crude Product in Water B 2. Add HCl (aq) to pH ~2 A->B C Aqueous Solution (Protonated Aldehyde) B->C D Insoluble Impurities (Filter off) B->D E 3. Add NaOH (aq) to pH 7 C->E F 4. Precipitated Purified Product E->F G 5. Isolate via Filtration & Dry F->G H Final Product G->H

Caption: Workflow for purification via acid-base precipitation.

Protocol 2: High-Vacuum Distillation
  • System Setup: Assemble a vacuum distillation apparatus using a Claisen adapter to prevent bumping[7]. Ensure all glass joints are properly greased and the system is leak-free. Use a stir bar, not boiling stones[7].

  • Vacuum Application: Begin stirring and slowly apply vacuum. Any low-boiling solvents or volatiles will evaporate first.

  • Heating: Once the pressure has stabilized (ideally <1 Torr), begin to heat the distillation flask gently using an oil bath.

  • Fraction Collection: Collect any initial low-boiling "forerun" in a separate receiving flask.

  • Product Distillation: As the temperature rises to the product's boiling point at that pressure, switch to a clean receiving flask to collect the main fraction. The pure product should distill as a colorless to light-yellow liquid.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the flask.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Protocol 3: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of crude product in a minimal volume of a hot solvent (e.g., ethanol, isopropanol). A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath/freezer[9]. If using an anti-solvent (e.g., water), add it dropwise to the warm solution until it just becomes cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration[9].

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities[9].

  • Drying: Dry the crystals under vacuum.

Protocol 4: Column Chromatography
  • Solvent System Selection: Use TLC to determine the optimal eluent. A good system will give the product an Rf value of ~0.3 and show good separation from impurities[13]. A common starting point is 10-15% Ethyl Acetate in Hexanes.

  • Column Packing: Pack a glass column with silica gel (or alumina) using the wet slurry method to ensure a homogenous packing without air bubbles[12].

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin running the column, eluting with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm.
  • This compound. (n.d.). ChemScene.
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate.
  • Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde. (n.d.). Benchchem.
  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
  • Purification of N-substituted aminobenzaldehydes. (1984). Google Patents (US4440953A).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate.
  • Column chromatography. (n.d.). University of Calgary.
  • Aldrich 109762 - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Column Chromatography. (n.d.). Jack Westin.
  • p-dimethylamino benzaldehyde. (n.d.). SD Fine-Chem.
  • This compound (C8H9NO). (n.d.). PubChemLite.
  • This compound. (n.d.). MySkinRecipes.
  • Method for producing 2-amino-substituted benzaldehyde compound. (2018). Google Patents (US10047037B2).
  • This compound | C8H9NO | CID 267569. (n.d.). PubChem.
  • Summary of experience in vacuum distillation. (n.d.). ECHEMI.
  • Distillation II | MIT Digital Lab Techniques Manual. (2010). YouTube.
  • This compound. (n.d.). Sigma-Aldrich.
  • 2-(Dimethylamino)benzaldehyde. (n.d.). ChemicalBook.
  • 2-(isopropylamino)benzaldehyde. (n.d.). chem-info.org.
  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. (2011). Global Journal of Bio-Science and Biotechnology.
  • Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization. (n.d.). Benchchem.
  • Preparation method of 2-aminobenzaldehyde. (2022). Google Patents (CN113979878A).
  • Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011). ResearchGate.
  • Preparation of N-benzylamines. (2002). Google Patents (US6476268B1).

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Technical Support Center: Optimizing Reaction Conditions for 2-(Methylamino)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Methylamino)benzaldehyde (CAS No: 7755-70-6).[1][2] This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and achieve high-yield, high-purity results.

Section 1: Overview of Synthetic Strategies

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Its preparation can be approached through several synthetic routes, each with its own set of advantages and challenges. The two most common and practical methods are Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is arguably the most direct route, involving the reaction of an ortho-halobenzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) with methylamine. The reaction is driven by the electron-withdrawing effect of the aldehyde group, which activates the aromatic ring for nucleophilic attack.

  • Reductive Amination: This method involves the reaction of 2-aminobenzaldehyde with a methylating agent or the reaction of a suitable benzaldehyde with methylamine in the presence of a reducing agent.[4][5] It is a versatile technique for forming C-N bonds and can be highly efficient.[6][7]

The following workflow provides a generalized overview of the synthetic process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification SM Select Starting Material (e.g., 2-Fluorobenzaldehyde) Reagents Prepare Reagents (Methylamine Solution, Solvent) Reaction Nucleophilic Aromatic Substitution (SNAr) Reagents->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purify Purification (Distillation / Recrystallization) Workup->Purify Analysis Characterization (NMR, Purity Analysis) Purify->Analysis

Caption: General experimental workflow for this compound synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis via Nucleophilic Aromatic Substitution (SNAr).

Issue 1: The reaction shows low or no conversion of the starting material.

  • Question: I've mixed my 2-halobenzaldehyde with methylamine, but TLC analysis shows mostly unreacted starting material even after several hours. What's going wrong?

  • Answer & Analysis: This is a common issue often related to reaction kinetics and reagent choice.

    • Leaving Group Inactivity: The reactivity of the leaving group is critical in SNAr reactions. The order of reactivity is F > Cl > Br > I. If you are using 2-chlorobenzaldehyde, the reaction will be significantly slower than with 2-fluorobenzaldehyde. Consider switching to 2-fluorobenzaldehyde for a more facile reaction.

    • Insufficient Temperature: SNAr reactions require energy to overcome the activation barrier. While the reaction can proceed at room temperature, especially with 2-fluorobenzaldehyde, gentle heating (e.g., 40-60 °C) can dramatically increase the reaction rate. Monitor the reaction carefully, as excessive heat can lead to side products.

    • Methylamine Concentration/Form: The nucleophilicity of methylamine is key. If you are using methylamine hydrochloride, you must add a base (like K₂CO₃ or Et₃N) to liberate the free amine. Using a solution of methylamine in a solvent like ethanol, THF, or water is generally more effective. Ensure you are using a molar excess (typically 1.5-2.0 equivalents) of methylamine.

    • Solvent Choice: A polar aprotic solvent such as DMSO or DMF can accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile more reactive. However, these high-boiling solvents can complicate purification. Protic solvents like ethanol are also effective and are often a good compromise.

Issue 2: The reaction works, but the yield is poor after work-up.

  • Question: My reaction went to completion according to TLC, but after extraction and purification, my isolated yield is less than 40%. Where could I be losing my product?

  • Answer & Analysis: Product loss often occurs during the work-up and purification stages, especially due to the product's physical properties.

    • Incorrect pH during Extraction: this compound has a basic secondary amine group. During an acidic wash (intended to remove basic impurities), your product will be protonated and move into the aqueous layer, leading to significant loss. Conversely, a basic wash (e.g., with NaOH solution) is generally safe but should be done cautiously.[8][9] The optimal strategy is to perform the extraction under neutral or slightly basic conditions (pH 7-8).

    • Emulsion Formation: The product can act as a surfactant, leading to emulsions during extraction, which makes phase separation difficult. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Volatility During Solvent Removal: While not extremely volatile, some product loss can occur if rotary evaporation is performed at too high a temperature or for an extended period. It is best to remove the solvent under reduced pressure at a moderate temperature (e.g., < 40 °C).

Issue 3: The final product is a dark oil or a discolored solid that is difficult to purify.

  • Question: I've isolated my product, but it's a dark brown oil instead of the expected yellow solid. How can I clean it up?

  • Answer & Analysis: Discoloration is typically due to impurities from side reactions or decomposition. The aldehyde group is susceptible to oxidation, and the amine can be sensitive to air and light.[10]

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(methylamino)benzoic acid. This can be exacerbated by prolonged exposure to air, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Side Products: At higher temperatures, polymerization or condensation reactions can occur.[11] Thorough washing of the crude product is essential to remove colored impurities.[8]

    • Purification Strategy:

      • Acid-Base Purification: A highly effective method involves dissolving the crude product in a dilute acid (e.g., 1M HCl), which protonates the desired secondary amine, making it water-soluble.[9] Insoluble, non-basic impurities (like polymers or unreacted starting material) can then be removed by washing the aqueous layer with an organic solvent (e.g., ethyl acetate). Subsequently, the aqueous layer is carefully basified (e.g., with NaHCO₃ or dilute NaOH) to a pH of ~8-9, causing the purified product to precipitate or oil out. The pure product can then be extracted with a fresh portion of organic solvent.[8]

      • Distillation: If the product is an oil, vacuum distillation can be an effective purification method. However, be aware that the compound can decompose at high temperatures.

      • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent way to obtain high-purity material.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which starting material is best: 2-fluorobenzaldehyde or 2-chlorobenzaldehyde?

    • A1: 2-Fluorobenzaldehyde is superior for the SNAr reaction due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and stabilizes the Meisenheimer complex intermediate. This results in faster reaction rates and often allows for milder reaction conditions (lower temperatures) compared to 2-chlorobenzaldehyde.[12]

  • Q2: What is the best form of methylamine to use?

    • A2: A 40% solution of methylamine in water or a 2M solution in THF or ethanol are all excellent and convenient choices. They provide the free amine directly and are easier to handle than gaseous methylamine. If you only have methylamine hydrochloride, you must include at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) in your reaction to generate the free nucleophile in situ.

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product, this compound, is more polar than the 2-halobenzaldehyde starting material and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

  • Q4: What are the recommended storage conditions for the final product?

    • A4: this compound can be sensitive to light and air.[10] For long-term storage, it should be kept in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).[1][3]

  • Q5: Can this compound be synthesized via reductive amination?

    • A5: Yes, absolutely. A viable reductive amination route would involve reacting 2-aminobenzaldehyde with one equivalent of formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6] This is an excellent alternative if 2-aminobenzaldehyde is more readily available than 2-halobenzaldehydes.

Section 4: Protocol & Data Summary

Detailed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure adapted from established methods for similar SNAr reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq).

  • Solvent & Reagent Addition: Dissolve the starting material in ethanol (approx. 5-10 mL per gram of starting material). Add a 40% aqueous solution of methylamine (1.5 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Gently heat the reaction mixture to 45-50 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer.

  • Washing: Wash the organic layer with brine (2x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or recrystallization as described in the troubleshooting section to obtain the final product.

Table 1: Reaction Condition Parameters
ParameterRecommended ConditionRationale & Notes
Starting Material 2-FluorobenzaldehydeHigher reactivity allows for milder conditions.
Methylamine 1.5 - 2.0 equivalentsEnsures complete reaction; avoids side reactions from large excess.
Solvent Ethanol or THFGood solubility for reagents; easy to remove.
Temperature 40 - 60 °CBalances reaction rate against the formation of impurities.
Atmosphere Inert (Nitrogen/Argon)Recommended to prevent oxidation of the aldehyde.
Work-up pH Neutral to slightly basic (7-8)Prevents loss of the basic product into an acidic aqueous phase.
Troubleshooting Decision Tree

This diagram outlines a logical approach to diagnosing common synthesis problems.

Troubleshooting cluster_yield Yield Issues cluster_purity Purity Issues start Problem Encountered low_conv Low Conversion Check: - Temperature too low? - Leaving group (Cl vs F)? - Inactive methylamine? start->low_conv No/Poor Reaction low_iso Low Isolated Yield Check: - Work-up pH (acidic?)? - Emulsion formation? - Loss on rotovap? start->low_iso Good Conversion, Poor Yield dark_prod Dark/Oily Product Consider: - Oxidation (use inert atm)? - Side reactions (lower temp)? - Impure starting materials? start->dark_prod Impure Product purify_strat Purification Strategy Select: - Acid/Base Extraction - Vacuum Distillation - Recrystallization dark_prod->purify_strat

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
  • Biosynth. (n.d.). 2-(Dimethylamino)benzaldehyde. Biosynth.
  • ChemScene. (n.d.). This compound. ChemScene.
  • Wikipedia. (n.d.).
  • Adams, R., & Coleman, G. H. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
  • Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.
  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • Aldrich. (2025).
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Pearson+. (n.d.).
  • Fisher Scientific. (2010).
  • SD Fine-Chem. (n.d.). p-dimethylamino benzaldehyde. SD Fine-Chem.
  • ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • Google Patents. (n.d.). The preparation method of 2- methylamino -5- chlorobenzophenones.
  • PubChemLite. (n.d.). This compound (C8H9NO). PubChemLite.
  • PubChem. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. PrepChem.com.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Okoro, C. O., & Eneji, A. I. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research.
  • European Patent Office. (n.d.). Method for the purification of benzaldehyde.
  • ResearchGate. (n.d.). of the reaction conditions where benzaldehyde couples with methylamine.

Sources

Technical Support Center: A Guide to the Synthesis of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this important chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this synthesis, ensuring both accuracy and reproducibility in your work.

Troubleshooting Common Issues in this compound Synthesis

The preparation of this compound, often accomplished via the N-methylation of 2-aminobenzaldehyde, can present several challenges that lead to low yields or impure products. This section addresses the most common issues in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. This can be diagnosed by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of the starting material, 2-aminobenzaldehyde.

    • Solution: To drive the reaction to completion, consider extending the reaction time or increasing the temperature. However, be cautious, as excessive heat can lead to degradation of both the starting material and the product. A modest increase in temperature, for instance to 80-100°C for an Eschweiler-Clarke reaction, is a good starting point.[1][2]

  • Suboptimal Reagent Stoichiometry: The molar ratio of the amine to the methylating agent and the reducing agent is critical.[1]

    • Solution: For the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, an excess of both is typically required to ensure complete methylation.[2][3] A common starting point is a 1:2:2 molar ratio of 2-aminobenzaldehyde to formaldehyde and formic acid.

  • Moisture Contamination: The presence of water can interfere with the reaction, particularly in the formation of the intermediate iminium ion.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents if the chosen synthetic route is sensitive to moisture.

  • Poor Quality of Reagents: The purity of the starting materials, especially 2-aminobenzaldehyde, can significantly impact the reaction outcome.

    • Solution: Use freshly purified 2-aminobenzaldehyde if possible, as it can be prone to oxidation and polymerization. The quality of formaldehyde and formic acid should also be verified.

Question 2: I am observing a significant amount of a side product, 2-(Dimethylamino)benzaldehyde. How can I minimize this over-methylation?

Answer:

The formation of the di-methylated byproduct is a common challenge in the N-methylation of primary amines.

  • Excessive Methylating Agent: Using a large excess of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction) can promote the second methylation of the desired secondary amine.

    • Solution: Carefully control the stoichiometry of the methylating agent. A slight excess is necessary to drive the reaction, but a large excess should be avoided. Experiment with reducing the amount of formaldehyde incrementally.

  • Prolonged Reaction Time or High Temperature: These conditions can also favor the formation of the thermodynamically more stable tertiary amine.

    • Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed and a significant amount of the desired product has formed, quench the reaction to prevent further methylation. Running the reaction at a lower temperature for a longer period might also improve selectivity for the mono-methylated product.

Question 3: My final product is difficult to purify. What are the best practices for purification?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials, over-methylated byproducts, and other impurities.

  • Initial Work-up: A proper aqueous work-up is the first critical step.

    • Solution: After the reaction is complete, the mixture should be cooled and made basic with a suitable base like sodium carbonate or sodium hydroxide to neutralize any remaining formic acid and to deprotonate the amine.[2] This is followed by extraction with an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Solution: Use a silica gel column with a gradient elution system. A common mobile phase starts with a non-polar solvent like hexane and gradually increases the polarity with a solvent like ethyl acetate. The separation can be monitored by TLC to identify the fractions containing the pure product.

  • Acid-Base Extraction: This technique can be used to separate the basic amine products from non-basic impurities.

    • Solution: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The aminobenzaldehydes will be protonated and move to the aqueous layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing this compound?

The Eschweiler-Clarke reaction is a classic and generally reliable method for the N-methylation of primary amines like 2-aminobenzaldehyde.[2][3] It uses readily available and inexpensive reagents (formaldehyde and formic acid) and the reaction is typically irreversible due to the formation of carbon dioxide gas.[3]

Q2: Are there alternative methods to the Eschweiler-Clarke reaction?

Yes, several other methods can be employed:

  • Reductive Amination: This involves the reaction of 2-aminobenzaldehyde with formaldehyde to form an imine, which is then reduced in situ to the secondary amine.[5][6] Common reducing agents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5] This method can offer milder reaction conditions.

  • Using Other Methylating Agents: Reagents like methyl iodide or dimethyl sulfate can be used, but they are more hazardous and can lead to the formation of quaternary ammonium salts.[1]

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic techniques is essential for characterization:

  • ¹H NMR (Proton NMR): Look for the characteristic singlet of the N-methyl group (around 2.8-3.0 ppm), the aldehyde proton singlet (around 9.8-10.0 ppm), and the aromatic protons.

  • ¹³C NMR (Carbon NMR): The spectrum should show the aldehyde carbonyl carbon (around 190-195 ppm), the N-methyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₈H₉NO, MW: 135.16 g/mol ).[7]

  • Infrared (IR) Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1660-1680 cm⁻¹.

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Aminobenzaldehyde

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in formic acid (2.0 eq).

  • Slowly add formaldehyde solution (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizing the Process

Reaction Mechanism: Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction 2-Aminobenzaldehyde 2-Aminobenzaldehyde Hemiaminal Hemiaminal 2-Aminobenzaldehyde->Hemiaminal + Formaldehyde Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O This compound This compound Iminium Ion->this compound + Formic Acid - CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Low Yield Low Yield Analyze Crude Reaction Mixture (TLC/NMR) Analyze Crude Reaction Mixture (TLC/NMR) Low Yield->Analyze Crude Reaction Mixture (TLC/NMR) Starting Material Present? Starting Material Present? Analyze Crude Reaction Mixture (TLC/NMR)->Starting Material Present? Increase Reaction Time/Temp Increase Reaction Time/Temp Starting Material Present?->Increase Reaction Time/Temp Yes Check Reagent Stoichiometry Check Reagent Stoichiometry Starting Material Present?->Check Reagent Stoichiometry No Check for Side Products Check for Side Products Check Reagent Stoichiometry->Check for Side Products Optimize Reaction Conditions (Temp, Time) Optimize Reaction Conditions (Temp, Time) Check for Side Products->Optimize Reaction Conditions (Temp, Time) Yes Purification Issues Purification Issues Check for Side Products->Purification Issues No

Sources

Stability issues of 2-(Methylamino)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common stability issues encountered during the storage and handling of this compound. As a specialized aromatic aldehyde, its unique structure presents specific challenges that require careful consideration to ensure experimental success and material integrity.

Introduction: Understanding the Instability of this compound

This compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds like indoles and quinazolines.[1] However, its utility is often hampered by its inherent instability. The compound's structure, featuring both a reactive aldehyde group and an electron-donating methylamino group on the aromatic ring, makes it susceptible to degradation through two primary pathways: oxidation and polymerization. This guide will provide a detailed exploration of these issues, offering practical troubleshooting advice and preventative measures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with this compound, linking them to the underlying chemical degradation and providing actionable solutions.

Issue 1: Color Change of the Compound (From Yellow to Brown/Reddish-Brown)

Question: My this compound, which was initially a yellow solid/liquid, has turned into a dark brown or reddish-brown substance during storage. What is the cause, and is it still usable?

Answer:

A noticeable color change is the most common indicator of degradation. This is typically due to a combination of oxidation and polymerization.

  • Causality: The aldehyde group is prone to autoxidation , a free-radical chain reaction with atmospheric oxygen, which is often accelerated by light.[2][3] This process can form the corresponding carboxylic acid, 2-(methylamino)benzoic acid, and various colored byproducts. Additionally, o-aminobenzaldehydes are known to be unstable and can undergo self-condensation or polymerization , especially at room temperature, leading to the formation of colored, higher molecular weight oligomers or polymers.[1][4]

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: A slight darkening may indicate minimal degradation, but a significant change to a dark, viscous liquid or solid suggests extensive decomposition.

    • Analytical Confirmation (Recommended): If possible, analyze a small sample using techniques like ¹H NMR, LC-MS, or GC-MS to identify impurities. Look for the disappearance of the aldehyde proton signal (~9.8-10 ppm in ¹H NMR) and the appearance of new, broad signals indicative of polymeric material or a carboxylic acid peak.

    • Purification (for minor degradation): If the degradation is minor, you may be able to repurify the compound. Recrystallization from a suitable solvent system or column chromatography can be effective. However, be aware that the compound may continue to degrade during the purification process.

    • Usability: For reactions that are sensitive to impurities, it is strongly recommended to use a fresh, pure sample. If the compound is significantly discolored, it is generally not advisable to use it, as the impurities can interfere with your reaction and lead to complex product mixtures.

Issue 2: Inconsistent or Low Yields in Reactions

Question: I am using this compound in a reaction, but I am observing inconsistent results and lower than expected yields. Could this be related to its stability?

Answer:

Yes, this is a classic symptom of using a degraded starting material.

  • Causality: If a portion of your this compound has oxidized to 2-(methylamino)benzoic acid or has polymerized, the actual molar quantity of the active aldehyde in your starting material is lower than what you calculated. The inert impurities can also potentially interfere with your reaction mechanism or catalyst.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yields.

  • Preventative Measures:

    • Use Fresh Material: Always use this compound from a freshly opened container or a recently purified batch for the best results.

    • Proper Storage: Adhere strictly to the recommended storage conditions (see FAQ section below).

    • Quantify Before Use: If you suspect minor degradation, it is best to determine the purity of the material before use and adjust the stoichiometry of your reaction accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature Store in a freezer, preferably at -20°C.[4][5] Low temperatures slow down the rates of both oxidation and polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6] This prevents contact with atmospheric oxygen, which is a key reactant in the autoxidation pathway.
Light Protect from light by using an amber or opaque container.[6][7] Light, particularly UV light, can initiate and accelerate the free-radical autoxidation process.[2]

| Moisture | Keep the container tightly sealed to protect from moisture. | While the primary degradation pathways are oxidation and polymerization, moisture can potentially facilitate side reactions. |

Q2: What are the main degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Autoxidation: This is a free-radical chain reaction where the aldehyde is oxidized by atmospheric oxygen to form 2-(methylamino)benzoic acid. This process is often initiated by light.

  • Polymerization/Self-Condensation: Like many o-aminobenzaldehydes, this compound is prone to self-reaction, forming oligomers or polymers.[1][4] This is a significant contributor to the observed color change and increase in viscosity.

    DegradationPathways cluster_oxidation Autoxidation Pathway cluster_polymerization Polymerization Pathway A This compound B Peroxy Radical Intermediate A->B + O₂, light C 2-(Methylamino)benzoic Acid B->C D This compound E Dimer/Trimer D->E Self-condensation F Polymer/Oligomer E->F

    Caption: Primary degradation pathways of this compound.

Q3: Can I handle this compound on the benchtop?

A3: For weighing and transferring, it is acceptable to handle it on the bench for brief periods. However, to ensure the long-term stability of the remaining material, it is best practice to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to minimize its exposure to light and air. After use, the container should be purged with an inert gas before resealing and returning to cold storage.

Q4: My this compound is a liquid at room temperature, but the product description says it's a solid. Is this normal?

A4: this compound has a low melting point, often reported in the range of 32-34°C. Therefore, on a warm day or if the container has been warmed by handling, it may appear as a liquid. This is normal. However, if it is a dark, viscous liquid, this may be an indication of degradation and polymerization.

References

  • Royal Society of Chemistry. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from [Link]

  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 608–612.
  • ChemBK. (n.d.). ORTHO-AMINOBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Autoxidation of Aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Methylamino)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Aromatic aldehydes, particularly those with electron-donating substituents like this compound, are susceptible to oxidation, which can compromise experimental integrity and product purity. This guide provides in-depth, practical solutions to common challenges related to its storage, handling, and use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions regarding the stability of this compound.

Q1: My bottle of this compound, which was initially a pale yellow liquid/solid, has turned dark yellow or brown. What is happening?

A1: This color change is a classic indicator of oxidation. This compound reacts with atmospheric oxygen in a process called autoxidation. The aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH), forming 2-(Methylamino)benzoic acid.[1][2] This primary oxidation product is colorless, but subsequent side reactions and the formation of polymeric impurities can lead to the observed dark coloration. The reaction is often accelerated by exposure to light and trace metal impurities.[3][4]

Q2: What is the primary chemical reaction causing the degradation?

A2: The degradation is an autoxidation chain reaction where atmospheric oxygen (O₂) reacts with the aldehyde.[1] The process involves radical intermediates and ultimately converts the aldehyde to the corresponding carboxylic acid. The electron-donating methylamino group (-NHCH₃) can increase the susceptibility of the aldehyde proton to abstraction, facilitating the oxidation process.

Visualizing the Oxidation Pathway

The diagram below illustrates the direct conversion of the aldehyde to its corresponding carboxylic acid upon exposure to air and light.

Oxidation_Pathway cluster_reactants Starting Material cluster_products Degradation Product Reactant This compound Product 2-(Methylamino)benzoic Acid Reactant->Product O₂ (Air), Light, Time

Caption: Oxidation of this compound to 2-(Methylamino)benzoic acid.

Q3: Besides a color change, how will this oxidation affect my experiments?

A3: The presence of the carboxylic acid impurity can have several detrimental effects:

  • Reduced Purity: The starting material is no longer pure, leading to inaccurate stoichiometry in your reactions.

  • Lower Yields: With less active aldehyde available, the yield of your desired product will decrease.

  • Side Reactions: The carboxylic acid can interfere with certain reactions, particularly those involving bases (acid-base neutralization) or catalysts sensitive to acidic protons.

  • Purification Challenges: The impurity will need to be removed from your final product, often complicating downstream purification steps.

Part 2: Troubleshooting Guide

This section provides a logical workflow for identifying and confirming oxidation when it is suspected.

Q4: I see a new spot on my TLC plate when analyzing my starting material. How can I confirm it's the oxidized product?

A4: The oxidized product, 2-(Methylamino)benzoic acid, is significantly more polar than the starting aldehyde due to the carboxylic acid group. On a normal-phase silica TLC plate, the carboxylic acid will have a much lower Rf value (it will travel a shorter distance up the plate) than the aldehyde. You can confirm this by running a co-spot, where you spot your material, a pure standard of the aldehyde, and a mixture of the two in the same lane. The appearance of a distinct, lower-Rf spot in your material that is absent in the pure standard strongly suggests the presence of the oxidized impurity.

Q5: My ¹H NMR spectrum looks messy. What spectral changes confirm oxidation?

A5: The ¹H NMR spectrum provides definitive evidence of oxidation. Look for these key changes:

  • Disappearance of the Aldehyde Proton: The characteristic singlet for the aldehyde proton (-CHO), typically found far downfield around δ 9.8-10.5 ppm, will decrease in integration.[5]

  • Appearance of a Carboxylic Acid Proton: A new, often broad, singlet will appear even further downfield, typically above δ 10 ppm, corresponding to the carboxylic acid proton (-COOH).[5]

  • Shifts in Aromatic Protons: The aromatic protons adjacent to the new carboxylic acid group will experience a different electronic environment, causing their chemical shifts and coupling patterns to change compared to the starting aldehyde.

Q6: I suspect my this compound has degraded over time. How can I quantify the level of oxidation?

A6: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of the aldehyde and the amount of carboxylic acid impurity.[6][7] A reversed-phase method (e.g., using a C18 column) is ideal. The more polar carboxylic acid will elute earlier than the less polar aldehyde. By running a calibrated standard, you can determine the precise percentage of each component in your sample.[8]

Troubleshooting Workflow: Identifying Oxidation

This flowchart outlines the decision-making process when reagent degradation is suspected.

Caption: A step-by-step workflow for diagnosing compound oxidation.

Part 3: Protocols & Best Practices

Adhering to strict handling and storage protocols is the most effective way to prevent oxidation.

Protocol 1: Long-Term Storage Under Inert Atmosphere

Most chemical suppliers recommend storing this compound under an inert gas like nitrogen or argon at low temperatures (e.g., 4°C).[9] This protocol details how to prepare a bottle for long-term storage using standard laboratory equipment.

Objective: To replace the air in the headspace of the reagent bottle with a dry, inert gas to prevent contact with oxygen.

Materials:

  • Bottle of this compound

  • Source of dry nitrogen or argon gas with a regulator

  • Schlenk line or manifold[10][11]

  • Rubber septum to fit the bottle opening

  • Syringe needles (e.g., 21-gauge)

  • Parafilm or electrical tape

Procedure:

  • Prepare the Setup: In a fume hood, connect the inert gas source to a bubbler to monitor gas flow. Prepare one needle connected to the gas line and a second "vent" needle.[12][13]

  • Seal the Bottle: Quickly open the manufacturer's cap and replace it with a tight-fitting rubber septum. Secure the septum with Parafilm or tape for a better seal.

  • Purge the Headspace: Insert both the inert gas inlet needle and the vent needle through the septum, ensuring the inlet needle is in the headspace and not touching the liquid.

  • Cycle the Atmosphere: Gently flush the headspace with the inert gas for 1-2 minutes. A common, more rigorous method is to perform three "purge-and-refill" cycles: apply a gentle vacuum through the vent line for 1 minute, then backfill with inert gas.[14][15] This ensures thorough removal of air.

  • Finalize Storage: After the final purge, remove the vent needle first, followed by the gas inlet needle. This leaves a slight positive pressure of inert gas in the bottle.

  • Store Properly: Wrap the entire cap/septum area securely with Parafilm. Label the bottle clearly, indicating it is "Under N₂" or "Under Ar," and include the date. Store in a refrigerator at the recommended temperature (e.g., 4°C), protected from light.[9]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Objective: To separate and quantify this compound and its primary oxidation product, 2-(Methylamino)benzoic acid.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v) with 0.1% Trifluoroacetic Acid (TFA).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for approximately 10-15 minutes.

  • Data Interpretation:

    • The less polar aldehyde will have a longer retention time than the more polar carboxylic acid.

    • Integrate the area of all peaks. The purity can be calculated as the percentage of the area of the aldehyde peak relative to the total area of all peaks.

Table 1: Example HPLC Purity Analysis Over Time

Storage ConditionTimePurity of Aldehyde (%)Impurity (Carboxylic Acid) (%)
Air, Room Temp, Light Day 099.1%0.9%
Day 3085.4%14.6%
Day 9062.7%37.3%
Nitrogen, 4°C, Dark Day 099.1%0.9%
Day 3099.0%1.0%
Day 9098.8%1.2%

Note: Data are illustrative examples for comparison purposes.

By implementing these robust handling, storage, and analytical techniques, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes.[16][17][18]

References

  • The Manipulation of Air-Sensitive Compounds. (n.d.).
  • Mechanism of autoxidation reaction of aldehyde compounds. (n.d.). ResearchGate.
  • Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
  • Air-free technique. (n.d.). Wikipedia.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Autoxidation of Aldehydes. (n.d.). Sustainability Directory.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.
  • The autoxidation of aldehydes. (n.d.). ResearchGate.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation.
  • The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University EH&S.
  • Technical Support Center: Managing Air Sensitivity and Oxidation During Storage. (n.d.). Benchchem.
  • Supporting Information 2 (S2). (n.d.). The Royal Society of Chemistry.
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). RSC Publishing.
  • This compound | 7755-70-6. (n.d.). ChemScene.
  • HPLC analysis of aldehydes in automobile exhaust gas. (n.d.). ThaiScience.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed.
  • Aldrich 109762 - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • The Kinetics of the Autoxidation of Aldehydes in the Presence of Cobalt(II) and Cobalt(III) Acetate in Acetic Acid Solution. (1978). ACS Publications.
  • Reaction pathway of oxidation of benzylamine to benzaldehyde. (n.d.). ResearchGate.
  • p-dimethylamino benzaldehyde - Safety Data Sheet. (n.d.). SD Fine-Chem.
  • ¹H NMR: Intermediate Level, Spectrum 6. (n.d.).
  • Supporting Information. (n.d.).
  • ¹H NMR Spectra and Peak Assignment. (n.d.). Oregon State University.

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Technical Support Center: Column Chromatography Purification of 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-(Methylamino)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar aromatic aldehydes. We will move beyond basic protocols to address the nuanced chemical behavior of this molecule on common stationary phases and provide actionable troubleshooting strategies rooted in chemical principles.

Introduction: The Challenge of Purifying this compound

This compound is a bifunctional molecule containing both a reactive aldehyde and a basic secondary amine.[1][2] This combination presents specific challenges during purification by silica gel column chromatography. The aldehyde group is susceptible to oxidation and can form acetals, while the basic amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor peak shape (tailing), irreversible adsorption, or even degradation.[3][4] This guide provides a systematic approach to overcoming these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of column chromatography for this compound.

Q1: What is the recommended stationary phase for purifying this compound?

Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice.[5][6] However, due to the acidic nature of silica, it can cause issues with acid-sensitive or basic compounds like this one.[7] If you observe significant tailing, low recovery, or on-column degradation, you have two primary alternatives:

  • Deactivated Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica or adding a basic modifier like triethylamine (TEA) to the mobile phase.[8][9] This is often the most practical solution.

  • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[3][7][10] It's crucial to test the stability of your compound on alumina via TLC first, as it can sometimes catalyze different unwanted reactions.

Q2: How do I select the right mobile phase (eluent) for my separation?

Answer: The selection process must begin with Thin-Layer Chromatography (TLC).[11][12] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for this compound, which generally ensures good separation from impurities during the column run.[3][13]

  • Starting Solvent System: A mixture of a non-polar solvent like Hexane and a moderately polar solvent like Ethyl Acetate is the standard starting point.[3][4]

  • Polarity Adjustment:

    • If the Rƒ is too high (spot runs near the solvent front), decrease the eluent's polarity by increasing the proportion of hexane.

    • If the Rƒ is too low (spot stays near the baseline), increase the polarity by adding more ethyl acetate.

  • Solvent Choice Considerations: Avoid using alcohol-based solvents like methanol as the primary polar component with standard silica gel.[3] The acidic silica can catalyze the reaction between the aldehyde and the alcohol to form a hemiacetal or acetal, complicating your purification.

Q3: My compound streaks badly on the TLC plate. What does this mean for my column?

Answer: Streaking on a TLC plate is a strong indicator that you will have poor separation and significant tailing on your column.[7] For a basic compound like this compound, this is typically caused by strong, non-ideal interactions with the acidic silanol groups on the silica.

To resolve this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your TLC eluent.[9][11] The TEA will compete with your compound for the acidic sites, resulting in a compact spot and a more accurate Rƒ value. If this works on the TLC plate, you must use the same percentage of TEA in the mobile phase for your column.

Part 2: Troubleshooting Guide

This section is structured to provide direct solutions to specific problems encountered during the purification process.

Problem Category: Compound Degradation & Low Recovery

Q4: My collected fractions are pure by TLC, but my overall yield is very low. Where did my compound go?

Answer: This is a classic sign of irreversible adsorption or on-column decomposition.[14] The basic methylamino group can bind so strongly to the acidic silica that a portion of your compound never elutes.

  • Immediate Solution: After your product has eluted, flush the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane, to "strip" any remaining material.[15] This may recover some of your product, although it might be mixed with other polar impurities.

  • Preventative Solution: The best approach is to prevent this from happening in the first place. Run the column with an eluent containing 0.5-1% triethylamine .[8][9] The TEA deactivates the silica, minimizing strong ionic interactions and ensuring your compound elutes as intended.

Q5: I see a new, more polar spot appearing on the TLCs of my later fractions. Is my compound decomposing?

Answer: It is highly likely. Aldehydes can oxidize to the corresponding carboxylic acid (2-(Methylamino)benzoic acid in this case), which is much more polar and will have a lower Rƒ.[4] This oxidation can be facilitated by air and the silica gel surface.

  • Mitigation Strategy:

    • Work Quickly: Do not let the purified fractions sit open to the air for extended periods.

    • Use High-Quality Solvents: Ensure your solvents are free of peroxides, which can accelerate oxidation.

    • Inert Atmosphere: If the compound is particularly sensitive, consider running the column and storing fractions under an inert atmosphere (e.g., nitrogen or argon).

    • Storage: After evaporating the solvent, store the purified product at low temperature (e.g., 4°C) under nitrogen.[16]

Problem Category: Poor Separation & Purity Issues

Q6: I have two spots that are very close together on the TLC, and they are co-eluting from the column.

Answer: This is a common challenge requiring optimization of the mobile phase selectivity.

  • Shallow Gradient Elution: Instead of running the column with a single, isocratic solvent mixture, use a gradient. Start with a lower polarity eluent (where your compound has a very low Rƒ) and gradually increase the proportion of the polar solvent.[8] This will improve the resolution between closely eluting compounds.

  • Try Different Solvents: Sometimes, simply switching one of the eluent components can drastically change selectivity. For example, try substituting ethyl acetate with diethyl ether or a hexane/dichloromethane mixture. Run TLCs in these new systems to see if the spot separation improves.[3]

  • Column Dimensions: Ensure you are using a sufficient amount of silica gel for the amount of crude material. A general rule of thumb is a silica-to-sample weight ratio of 30:1 to 100:1 for difficult separations.

Q7: My crude material is not dissolving in the non-polar solvent I want to start my column with. How do I load it?

Answer: You should use the "dry loading" (or solid loading) technique. Loading the sample in a strong solvent will ruin the separation before it even begins.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone) in a round-bottom flask.

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the flask.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully layer this powder on top of your packed column. This technique ensures that your compound is introduced to the column in a concentrated band, leading to much better separation.[8][14]

Troubleshooting Summary Table
Problem ObservedProbable CauseRecommended Solution
Low Recovery Irreversible adsorption on acidic silica gel.[14]Add 0.5-1% triethylamine to the eluent; consider using neutral alumina.[3][8]
Compound Streaking/Tailing Strong interaction of the basic amine with acidic silanol groups.[7]Add 0.5-1% triethylamine to the eluent.[9]
New, More Polar Spot Forms Oxidation of the aldehyde to a carboxylic acid.[4]Work quickly, use fresh solvents, and store the final product under an inert atmosphere.
Poor Separation of Spots Suboptimal mobile phase; column overloading.Optimize eluent with TLC; use a shallower gradient; increase the silica-to-sample ratio.[8]
Compound Won't Elute The mobile phase is not polar enough.[14][15]Gradually increase the polarity of the eluent; flush with a strong solvent like methanol at the end.
Crude Insoluble in Eluent The sample must be loaded in a weak solvent for good separation.Use the dry loading technique.[8][14]

Part 3: Experimental Protocols & Visualizations

Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: Dissolve a tiny amount of your crude this compound in a few drops of a solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F₂₅₄). Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber to allow it to become saturated with solvent vapors.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).[11] Adjust the solvent ratio until the Rƒ of the desired product is ~0.3.

Workflow for Purification of this compound

G cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc + 1% TEA) Goal: Rf ≈ 0.3 Pack 2. Pack Column (Silica Gel in Hexane) TLC->Pack Optimized Eluent Crude Crude This compound Crude->TLC Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Gradient (Hexane/EtOAc + 1% TEA) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow from TLC optimization to isolation of the pure product.

Troubleshooting Decision Tree

G cluster_purity Purity/Separation Issues cluster_recovery Recovery/Stability Issues Start Problem Observed During Column Chromatography PoorSep Poor Separation (Overlapping Peaks) Start->PoorSep Streaking Streaking or Tailing Start->Streaking LowYield Low Yield/ No Product Elutes Start->LowYield Degradation New Spots Appear (Degradation) Start->Degradation Sol_PoorSep Solution: - Use shallower gradient - Try different solvent system PoorSep->Sol_PoorSep Cause: Suboptimal Eluent Sol_Streaking Solution: - Add 0.5-1% TEA to eluent Streaking->Sol_Streaking Cause: Amine interacting with acidic silica Sol_LowYield Solution: - Add 0.5-1% TEA to eluent - Switch to Alumina LowYield->Sol_LowYield Cause: Irreversible adsorption Sol_Degradation Solution: - Use fresh solvents - Work quickly - Store under N₂ Degradation->Sol_Degradation Cause: Oxidation

Caption: Decision tree for troubleshooting common chromatography problems.

Part 4: References

  • Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

  • Adams, R., & Coleman, G. H. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Retrieved from [Link]

  • Maldonado-Domínguez, M., et al. (2015). Is it possible to purify aldehyde by column? ResearchGate. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • ResearchGate. (2022). Chromatographic separations and mechanisms. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

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Technical Support Center: Improving Selectivity in Reactions with 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for improving the selectivity of reactions involving 2-(Methylamino)benzaldehyde. This unique bifunctional molecule, containing both a nucleophilic secondary amine and an electrophilic aldehyde, presents significant opportunities for complex syntheses but also poses distinct challenges in controlling reactivity.

This document moves beyond standard protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.

Section 1: Understanding the Core Challenge: Bifunctional Reactivity

This compound's inherent structure is the source of its synthetic utility and its challenges. The proximity of the electron-donating methylamino group to the aldehyde can influence the reactivity of the carbonyl group. More importantly, the presence of both a nucleophile (the amine) and an electrophile (the aldehyde) in one molecule makes it prone to self-condensation or polymerization, especially under harsh conditions (e.g., strong acid/base or high temperatures). The primary goal is to favor the desired intermolecular reaction over these undesired intramolecular or self-condensation pathways.

Section 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during experiments in a practical question-and-answer format.

Q1: My reaction is producing a complex mixture or an insoluble polymer. What is happening and how can I prevent it?

Root Cause Analysis: This is a classic symptom of uncontrolled self-condensation. Under either acidic or basic conditions, the amine of one molecule can attack the aldehyde of another, leading to the formation of imines, enamines, and ultimately, a complex mixture of oligomers or an intractable polymer. This is especially prevalent at high concentrations or temperatures.

Troubleshooting Strategies:

  • Lower Reaction Concentration: Running the reaction under high dilution conditions (e.g., 0.05-0.1 M) can significantly disfavor the intermolecular self-condensation, which is often a second-order process, while allowing the desired first-order intramolecular or desired intermolecular reaction to proceed.

  • Controlled Reagent Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the this compound to the reaction mixture containing your other reactant(s). This maintains a low instantaneous concentration of the benzaldehyde, starving the self-reaction pathway.

  • Optimize Temperature: Many condensation reactions are accelerated by heat.[1] Determine if your desired reaction can proceed efficiently at a lower temperature (e.g., 0 °C or room temperature). If heating is necessary, increase it gradually while monitoring the reaction by TLC or LC-MS for the appearance of side products.

  • pH Control: If your reaction is acid or base-catalyzed, ensure the pH is not overly aggressive. A milder catalyst or a buffered system might be sufficient to promote the desired reaction without triggering rampant polymerization.

Q2: I need to perform a reaction at the aldehyde (e.g., Grignard, Wittig), but the acidic N-H proton and the amine's basicity are interfering. How can I isolate the aldehyde's reactivity?

Root Cause Analysis: The secondary amine has an acidic proton that will quench organometallic reagents like Grignards. The lone pair on the nitrogen can also coordinate to Lewis acid catalysts, interfering with aldehyde activation. To achieve chemoselectivity for the aldehyde, the amine must be temporarily "masked."

Solution: Amine Protection.

The most robust strategy is to protect the amine as a carbamate, which renders it non-nucleophilic and non-basic. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under many reaction conditions and its clean removal under acidic conditions.[2]

Experimental Protocol: Boc Protection of this compound

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected product.

With the amine protected, you can now perform standard aldehyde chemistry. To deprotect, simply treat the molecule with an acid like trifluoroacetic acid (TFA) in DCM.[2]

Q3: How can I selectively perform a reaction at the amine (e.g., acylation, N-alkylation) without the aldehyde interfering?

Root Cause Analysis: While the amine is generally more nucleophilic than the aldehyde is electrophilic, competitive reactions at the aldehyde can occur, especially with strong electrophiles or under conditions that activate the carbonyl group.

Solution: Aldehyde Protection or Reaction Condition Selection.

  • Strategy 1: Aldehyde Protection (Acetal Formation): The most reliable method is to protect the aldehyde as an acetal, typically by reacting it with a diol like ethylene glycol under acidic catalysis. The resulting cyclic acetal is stable to bases, nucleophiles, and hydrides but is easily removed by aqueous acid.

  • Strategy 2: Reductive Amination: If your goal is N-alkylation with another carbonyl compound, reductive amination is an excellent chemoselective choice. In this reaction, the amine of this compound reacts with the external aldehyde/ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is selective for the iminium ion over the aldehyde, preventing self-condensation.

Q4: I am attempting a Friedländer annulation to synthesize a quinoline, but my yields are low and I'm getting side products. How can I optimize this?

Root Cause Analysis: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone, can be sensitive to reaction conditions.[3] Low yields often result from inefficient condensation, side reactions from the ketone (e.g., self-aldol condensation), or decomposition at high temperatures.[1][4]

Troubleshooting & Optimization:

  • Catalyst Choice is Critical: The reaction can be catalyzed by either acid or base, and the optimal choice is substrate-dependent.[4][5]

    • Base Catalysis (e.g., KOH, Pyrrolidine): Often effective for simple ketones. Pyrrolidine can act as an amine catalyst, promoting regioselectivity in some cases.[6]

    • Acid Catalysis (e.g., p-TsOH, TFA, Lewis Acids): Can be more effective for less reactive ketones. Lewis acids like Nd(NO₃)₃·6H₂O have been shown to be efficient catalysts.[3]

  • Solvent Effects: While ethanol or acetic acid are common, the choice of solvent can impact the reaction. For instance, performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium toward the product.

  • Temperature Management: While reflux is often required, excessive heat can lead to tar formation.[1] If you observe significant decomposition, try lowering the temperature or using a milder catalyst that allows the reaction to proceed under gentler conditions.

Data Summary: Comparison of Friedländer Conditions

Catalyst SystemSolventTemperatureTypical OutcomeReference
Potassium Hydroxide (KOH)EthanolRefluxGood for activated ketones, simple setup.[1][1]
p-Toluenesulfonic acid (p-TsOH)TolueneReflux (Dean-Stark)Effective for less reactive ketones, water removal drives reaction.[3]
Iodine (I₂)EthanolRefluxMild Lewis acid catalysis, can be effective.[3]
PyrrolidineN/A (Neat)100-120 °CCan improve regioselectivity with unsymmetrical ketones.[6][6]

Section 3: Visualization of Key Workflows

To effectively navigate the challenges of working with this compound, a logical workflow is essential. The following diagrams illustrate decision-making processes for achieving selectivity.

G cluster_start Initial Reaction Planning cluster_aldehyde Aldehyde as Target cluster_amine Amine as Target cluster_both Both Groups Involved Start Start: this compound Target What is the target functional group? Start->Target Aldehyde Target: Aldehyde Target->Aldehyde Aldehyde Amine Target: Amine Target->Amine Amine Both Target: Both Groups (e.g., Friedländer) Target->Both Both ProtectAmine Protect Amine (e.g., Boc group) Aldehyde->ProtectAmine PerformAldehydeRxn Perform Aldehyde Reaction (e.g., Wittig, Grignard) ProtectAmine->PerformAldehydeRxn Deprotect Deprotect Amine (e.g., TFA) PerformAldehydeRxn->Deprotect FinalProduct Desired Product Deprotect->FinalProduct ProtectAldehyde Protect Aldehyde (e.g., Acetal) Amine->ProtectAldehyde PerformAmineRxn Perform Amine Reaction (e.g., Acylation) ProtectAldehyde->PerformAmineRxn DeprotectAldehyde Deprotect Aldehyde (e.g., H3O+) PerformAmineRxn->DeprotectAldehyde DeprotectAldehyde->FinalProduct Optimize Optimize Catalyst, Temp, & Conc. to control selectivity Both->Optimize Optimize->FinalProduct Direct Synthesis

Caption: Decision workflow for achieving chemoselectivity.

G cluster_desired Desired Pathway (Intermolecular Reaction) cluster_undesired Undesired Pathway (Self-Condensation) M1 Molecule A (2-MeNH-Benzaldehyde) M2 Molecule B (2-MeNH-Benzaldehyde) M1->M2 High Conc. High Temp. Reactant External Reactant M1->Reactant Dimer Dimer / Oligomer M2->Dimer DesiredProduct Target Product Reactant->DesiredProduct

Caption: Competing reaction pathways.

References

  • Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Primary amine-metal Lewis acid bifunctional catalysts: the application to asymmetric direct aldol reactions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]

  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. MDPI. Available at: [Link]

  • Protecting groups. ScienceDirect. Available at: [Link]

  • Novel bifunctional catalyst enables new applications. Chemeurope.com. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

  • Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. Pearson. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Quinoline and derivatives. ResearchGate. Available at: [Link]

  • Protecting Groups. Organic Synthesis. Available at: [Link]

  • This compound (C8H9NO). PubChem. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound | C8H9NO | CID 267569. PubChem. Available at: [Link]

  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Plausible mechanism for the synthesis of quinoline from 2‐aminobenzyl alcohol and acetophenone. ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Synthetic Strategy: 2-(Methylamino)benzaldehyde vs. 4-(Dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate pathways of organic synthesis, the selection of a starting reagent is a critical decision point that dictates reaction efficiency, product profile, and overall strategic success. Substituted benzaldehydes are foundational building blocks, yet isomers with subtle structural shifts can exhibit profoundly different chemical behavior. This guide provides an in-depth comparison of 2-(Methylamino)benzaldehyde (2-MAB) and 4-(Dimethylamino)benzaldehyde (4-DMAB), offering objective analysis and experimental data to inform your selection for applications ranging from pharmaceutical intermediates to advanced materials.

At a Glance: Physicochemical and Spectroscopic Properties

A foundational comparison begins with the intrinsic properties of each molecule. While structurally similar, the placement of the amino group imparts distinct physical and spectroscopic characteristics.

PropertyThis compound (2-MAB)4-(Dimethylamino)benzaldehyde (4-DMAB)
Molecular Formula C₈H₉NO[1]C₉H₁₁NO[2]
Molecular Weight 135.16 g/mol [1][3]149.19 g/mol [2]
Physical Form Liquid[4]White to pale yellow crystalline powder[5][6][7]
Melting Point Not applicable (Liquid at RT)72-75 °C[6][8]
Boiling Point 260.7 °C at 760 mmHg[1][9]176-177 °C at 17 mmHg[6]
Solubility Soluble in common organic solvents.Soluble in ethanol, acetone, chloroform; limited solubility in water.[5][8]
UV-Vis λmax Not readily available~385 nm[6]

Electronic and Steric Divergence: The Root of Reactivity Differences

The primary distinction governing the utility of these two reagents lies in the positioning of the amino substituent and its resulting electronic and steric influence on the aldehyde carbonyl group.

4-(Dimethylamino)benzaldehyde (4-DMAB): The dimethylamino group is located at the para position, maximizing its electron-donating resonance (+R or +M) effect. This effect significantly increases electron density on the aromatic ring and, crucially, on the carbonyl oxygen. This makes the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde. However, being distant from the reaction center, it imparts no steric hindrance.[10] This electronic property makes 4-DMAB a highly reactive condensation reagent.[11][12]

This compound (2-MAB): The methylamino group is at the ortho position. This proximity introduces two critical factors:

  • Steric Hindrance: The adjacent methylamino group physically obstructs the approach of nucleophiles to the aldehyde carbonyl, potentially slowing reaction rates compared to its para counterpart.[10]

  • Intramolecular Hydrogen Bonding (IHB): The secondary amine proton can form a hydrogen bond with the carbonyl oxygen. This interaction can activate the carbonyl group, making it more susceptible to nucleophilic attack, and influences the molecule's conformation.[13][14][15][16]

The interplay of these effects means that 2-MAB's reactivity is more nuanced. While sterically more hindered, the potential for IHB-mediated activation can be exploited in specific reaction contexts.

G cluster_0 This compound cluster_1 4-(Dimethylamino)benzaldehyde a Ortho Position b Steric Hindrance a->b c Intramolecular H-Bonding a->c d Modulated Reactivity b->d c->d e Para Position f Strong +R Effect e->f g No Steric Hindrance e->g h High Reactivity f->h g->h

Caption: Key factors influencing the reactivity of 2-MAB vs. 4-DMAB.

Applications in Synthesis: Comparative Case Studies

The structural differences translate directly into distinct synthetic applications and performance.

Case Study 1: Schiff Base Formation

Schiff bases are synthesized via the condensation of a primary amine with a carbonyl compound.[11] This reaction is fundamental in coordination chemistry and the synthesis of bioactive molecules.

  • 4-DMAB is a workhorse for forming brightly colored Schiff bases.[6][8] Its high reactivity, driven by the strong electron-donating para-amino group, ensures efficient condensation with a wide range of amines and pyrroles. It is famously used in Ehrlich's reagent to detect indoles, where it forms a characteristic blue-colored adduct.[6][7][17]

  • 2-MAB also forms Schiff bases. However, its utility shines when the resulting ligand is intended for chelation. The ortho arrangement of the imine nitrogen and the methylamino group creates an ideal pocket for coordinating with metal ions, forming stable pincer-type complexes.

Case Study 2: Heterocyclic Synthesis - The Friedländer Synthesis

The Friedländer synthesis is a powerful method for constructing quinoline rings, a common scaffold in pharmaceuticals.[18][19] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[20][21]

  • 2-MAB is the ideal substrate for this reaction. Its inherent structure, containing both the required 2-amino group and the aldehyde functionality, allows it to react readily with ketones like acetone or ethyl acetoacetate under acid or base catalysis to yield substituted quinolines.[18][19][22]

  • 4-DMAB is unsuitable for the Friedländer synthesis because it lacks the required ortho-amino group necessary for the intramolecular cyclization step that forms the quinoline ring system.[21]

Experimental Protocols

To provide a practical context, here are representative, detailed protocols for key reactions.

Protocol 1: Synthesis of a Schiff Base using 4-DMAB

This protocol describes the synthesis of N-(4-dimethylaminobenzylidene)aniline.

Methodology:

  • Dissolve 1.49 g (10 mmol) of 4-(Dimethylamino)benzaldehyde in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add 0.93 g (10 mmol) of aniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as yellow crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-dimethylaminobenzylidene)aniline.

G reagents 4-DMAB + Aniline in Ethanol catalyst Add Glacial Acetic Acid reagents->catalyst reflux Reflux (1 hour) catalyst->reflux cool Cool to RT (Precipitation) reflux->cool filter Vacuum Filtration cool->filter purify Recrystallize from Ethanol filter->purify product Pure Schiff Base purify->product

Caption: Workflow for the synthesis of a Schiff base using 4-DMAB.

Protocol 2: Friedländer Synthesis of 2-Methylquinoline using 2-MAB

This protocol details the synthesis of 2-methylquinoline.

Methodology:

  • In a 100 mL round-bottom flask, combine 1.35 g (10 mmol) of this compound and 2.9 g (50 mmol) of acetone.

  • Add 20 mL of ethanol as a solvent.

  • Slowly add 1 mL of a 10% aqueous sodium hydroxide solution while stirring.

  • Attach a reflux condenser and heat the mixture at reflux for 4 hours.

  • After cooling, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous mixture three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to yield 2-methylquinoline.

Conclusion and Recommendations

The choice between this compound and 4-(Dimethylamino)benzaldehyde is not a matter of superior vs. inferior, but of strategic selection based on the desired chemical transformation.

  • Choose 4-(Dimethylamino)benzaldehyde for:

    • Rapid and high-yield formation of Schiff bases and other condensation products.

    • Applications requiring strong chromogenic or fluorogenic properties, such as in analytical reagents (e.g., Ehrlich's test).[23]

    • When a sterically unhindered, electron-rich benzaldehyde is required for nucleophilic addition or condensation reactions.[11]

  • Choose this compound for:

    • Synthesis of quinoline-based heterocycles via the Friedländer synthesis.[19][22]

    • Creation of bidentate Schiff base ligands for coordination chemistry.

    • Reactions where intramolecular catalysis or conformational locking via hydrogen bonding is a desired mechanistic feature.

By understanding the fundamental electronic and steric differences outlined in this guide, researchers can make an informed decision, optimizing their synthetic routes and accelerating the discovery and development process.

References

  • PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Adegoke, O. A., & Adekoya, J. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-27.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4536.
  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of cooperative effects between the intramolecular hydrogen bond and cation···π interaction in various complexes of ortho-aminobenzaldehyde with its thio and seleno analogous. Retrieved from [Link]

  • ResearchGate. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis.
  • Reddy, C. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125.
  • PrepChem.com. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde. Retrieved from [Link]

  • IIP Series. (n.d.). AN EXPERIMENTAL AND THEORETICAL INVESTIGATION ON THE INTRAMOLECULAR CHARGE TRANSFER PROPERTIES OF p- DIMETHYLAMINOBENZALDEHYDE.
  • PubChemLite. (n.d.). This compound (C8H9NO). Retrieved from [Link]

  • Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • Pearson. (n.d.). Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. Retrieved from [Link]

  • RSC Publishing. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde group in aromatic systems controlled by remote molecular constraints. Retrieved from [Link]

  • Reva, I., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2736.
  • Grokipedia. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(N,N-dimethylamino)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). 4-(Dimethylamino)benzaldehyde. National Institutes of Health. Retrieved from [Link]

Sources

Spectroscopic comparison of ortho vs para substituted aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of Ortho- vs. Para-Substituted Aminobenzaldehydes: A Guide for Researchers

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of ortho- and para-aminobenzaldehyde, focusing on how their distinct structural arrangements give rise to unique spectroscopic signatures. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles and practical methodologies of UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the profound impact of substituent positioning on molecular properties.

The Decisive Structural Difference: Intramolecular vs. Intermolecular Hydrogen Bonding

At the heart of the spectroscopic differences between 2-aminobenzaldehyde (ortho) and 4-aminobenzaldehyde (para) lies the potential for hydrogen bonding. The proximity of the electron-donating amino (-NH₂) group and the electron-withdrawing aldehyde (-CHO) group in the ortho isomer facilitates the formation of a stable, six-membered ring via an intramolecular hydrogen bond (IHB) . This N-H···O=C interaction imposes a significant degree of structural rigidity and planarity.

Conversely, the spatial separation of these functional groups in the para isomer precludes any such intramolecular interaction. Consequently, its primary interactions are intermolecular hydrogen bonds (InterHB) with solvent molecules or other solute molecules.[1][2][3][4] This fundamental structural variance is the primary driver for the distinct electronic and spectroscopic behaviors observed in these two isomers.

G cluster_ortho Ortho-Aminobenzaldehyde cluster_para Para-Aminobenzaldehyde ortho_mol Structure with Intramolecular H-Bond (IHB) ortho_result Planar, Rigid Conformation Enhanced Conjugation ortho_mol->ortho_result leads to para_mol Structure with only Intermolecular H-Bonding Potential para_result Rotational Freedom Solvent-Dependent Interactions para_mol->para_result leads to

Caption: Structural implications of substituent position in aminobenzaldehydes.

UV-Visible Absorption Spectroscopy: A Tale of Two Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.[5] For aminobenzaldehydes, the key transitions are the lower-energy n→π* (from the lone pair on the aldehyde oxygen) and the higher-energy π→π* (within the conjugated π-system of the aromatic ring, amino, and aldehyde groups).[6][7]

Causality of Spectral Differences

The spectra of these isomers differ primarily due to two factors: the efficiency of intramolecular charge transfer (ICT) and the influence of hydrogen bonding.

  • Para-Aminobenzaldehyde : This isomer exhibits a highly efficient "push-pull" system where the electron-donating amino group and electron-withdrawing aldehyde group are positioned for maximal resonance across the benzene ring. This creates a strong ICT character, significantly lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] The result is a strong absorption band (π→π*) at a longer wavelength (a bathochromic or red shift).

  • Ortho-Aminobenzaldehyde : The IHB in the ortho isomer locks the molecule into a planar conformation, which enhances π-orbital overlap and conjugation. While this also leads to a red-shifted spectrum compared to a non-conjugated system, the ICT is generally less efficient than in the para isomer. The most significant feature is its response to solvent changes.

Solvatochromism: The Solvent's Decisive Role

Solvatochromism describes the change in a substance's color—and thus its absorption spectrum—when dissolved in different solvents.[8][9]

  • Para Isomer (Positive Solvatochromism) : The excited state of 4-aminobenzaldehyde is more polar than its ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, reducing the energy gap for the electronic transition. This results in a bathochromic (red) shift with increasing solvent polarity.[8][10]

  • Ortho Isomer (Complex Solvatochromism) : The behavior of 2-aminobenzaldehyde is more complex. In non-polar solvents, the IHB is preserved. However, in polar, protic solvents (like ethanol or water), the solvent molecules can compete with and disrupt the IHB, favoring the formation of intermolecular hydrogen bonds with the solvent.[1] This disruption can decrease the molecule's planarity and conjugation, leading to a hypsochromic (blue) shift .

Data Summary: UV-Vis Absorption
CompoundSolventExpected λmax (π→π*)Primary Rationale
Ortho-Aminobenzaldehyde Hexane (non-polar)Shorter λIHB maintained, planar structure.
Ethanol (polar, protic)Blue-shift vs. HexaneDisruption of IHB by solvent.
Para-Aminobenzaldehyde Hexane (non-polar)Longer λStrong Intramolecular Charge Transfer (ICT).
Ethanol (polar, protic)Red-shift vs. HexaneStabilization of the more polar excited state.
Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for comparative fluorescence spectroscopy.

  • Sample Preparation : Prepare very dilute solutions (e.g., 10⁻⁶ M) in spectroscopic-grade solvents to avoid inner filter effects.

  • Determine Excitation Wavelength : For optimal emission intensity, the excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Acquire Emission Spectrum : With the excitation monochromator fixed at λmax, scan the emission monochromator over a longer wavelength range (e.g., from λex + 10 nm to 600 nm). [11]4. Acquire Excitation Spectrum : Fix the emission monochromator at the observed emission maximum (λem) and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.

  • Data Analysis : Compare the emission maxima, intensities, and Stokes shifts for both isomers in different solvents.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides invaluable information about the chemical environment of protons in a molecule. The key to differentiating the aminobenzaldehyde isomers lies in the chemical shifts (δ) of the aldehyde, amino, and aromatic protons.

Causality of Chemical Shift Differences

The most dramatic difference is seen in the protons directly involved in or affected by the intramolecular hydrogen bond of the ortho isomer.

  • Amino Protons (-NH₂) :

    • Ortho Isomer : One of the amino protons is engaged in the N-H···O=C hydrogen bond. This deshields the proton significantly, causing its signal to appear far downfield (at a higher δ value, potentially 9-10 ppm or more), often as a distinct, sharp signal. The other -NH₂ proton will be at a more conventional chemical shift.

    • Para Isomer : The two -NH₂ protons are equivalent and not involved in an IHB. They will appear as a single, often broader peak at a more upfield chemical shift (e.g., 4-6 ppm), the position of which can be concentration and solvent dependent.

  • Aldehyde Proton (-CHO) :

    • Ortho Isomer : The aldehyde proton is held in close proximity to the amino group. The electronic environment created by the IHB results in a significant downfield shift for this proton compared to the para isomer. [12]A predicted value places it around 9.85 ppm. [12] * Para Isomer : The aldehyde proton is in a more standard electronic environment for an aromatic aldehyde, resonating slightly upfield relative to its ortho counterpart.

  • Aromatic Protons : The substitution patterns create unique and predictable splitting patterns for the four aromatic protons in each isomer, serving as a definitive fingerprint for identification. The ortho isomer will show a more complex multiplet pattern, while the para isomer will exhibit a characteristic pattern of two doublets.

Data Summary: ¹H NMR Chemical Shifts
ProtonOrtho-Aminobenzaldehyde (Expected δ, ppm)Para-Aminobenzaldehyde (Expected δ, ppm)Rationale for Difference
-CHO ~9.8-10.0~9.7-9.8Deshielding effect of IHB in ortho isomer.
-NH₂ One H downfield (~9-10), one normal (~6)Both equivalent (~4-6)IHB involves one -NH₂ proton in ortho isomer.
Aromatic Complex multipletsTwo distinct doubletsDifferent symmetry and substitution patterns.
Experimental Protocol: NMR Sample Preparation

G cluster_workflow NMR Sample Preparation Workflow A 1. Weigh Sample (5-25 mg for ¹H) B 2. Add Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) A->B C 3. Dissolve Completely B->C D 4. Filter Solution (into NMR tube via pipette/glass wool) C->D E 5. Cap and Label Tube D->E F 6. Insert into Spectrometer E->F

Sources

Cross-reactivity studies of 2-(Methylamino)benzaldehyde in assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Investigating the Cross-Reactivity of 2-(Methylamino)benzaldehyde in Immunoassays and Chromatographic Systems

Introduction: The Criticality of Specificity in Bioanalysis

In the landscape of drug development and biomedical research, the specificity of an assay is paramount. The ability to unequivocally measure an analyte of interest without interference from structurally related or unrelated compounds dictates the reliability and validity of experimental data. This compound (2-MAB), a substituted aromatic aldehyde, presents a unique challenge due to its reactive functional groups—a secondary amine and an aldehyde. These moieties possess the potential to interact non-specifically with assay components, leading to erroneous results.

This guide provides a comprehensive framework for researchers to design and execute robust cross-reactivity studies for 2-MAB. We will delve into the mechanistic basis for potential interference in common assay platforms, provide detailed experimental protocols for quantitative assessment, and offer a template for data interpretation and presentation. This is not merely a collection of protocols but a field-guide grounded in the principles of assay validation, designed to empower researchers to build self-validating systems of inquiry.

Mechanistic Insights: Predicting Potential Cross-Reactivity

Understanding the chemical nature of 2-MAB is the first step in predicting its potential for interference. The molecule possesses two key features:

  • The Aldehyde Group (-CHO): Aldehydes are electrophilic and can readily react with nucleophiles. In a biological assay, the most common nucleophiles are the primary amine groups (e.g., the ε-amino group of lysine residues) present in proteins like antibodies and enzymes. This can lead to the formation of a Schiff base, a covalent linkage that can cause non-specific binding, conformational changes, or enzyme inhibition.

  • The N-methylaniline Moiety: This aromatic amine structure can participate in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, which may lead to non-specific binding to assay surfaces or proteins.

Given these properties, two major assay platforms are of primary concern for potential interference: Immunoassays and Chromatographic Assays.

Cross-Reactivity Assessment in Immunoassays (ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are highly susceptible to interference from small molecules that can either mimic the target analyte or non-specifically interact with the antibody or enzyme components.

Experimental Design: A Competitive Inhibition ELISA Approach

To quantify the cross-reactivity of 2-MAB, a competitive ELISA is the gold standard. This format allows for the direct measurement of the compound's ability to compete with the intended antigen for antibody binding sites. The workflow is designed to determine the concentration of 2-MAB required to inhibit the assay signal by 50% (IC50), which can then be compared to the IC50 of the primary analyte.

G cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Comparison p1 1. Prepare Blank Matrix (e.g., Plasma, Buffer) s1 4a. Spike Analyte Only (Control Group) p1->s1 s2 4b. Spike Analyte + 2-MAB (Test Group) p1->s2 p2 2. Prepare Analyte Stock (Known Concentration) p2->s1 p2->s2 p3 3. Prepare 2-MAB Stock (Potential Interferent) p3->s2 a1 5. Process Samples (e.g., Protein Precipitation, SPE) s1->a1 s2->a1 a2 6. Analyze via HPLC-UV/MS a1->a2 a3 7. Quantify Analyte Peak Area a2->a3 a4 8. Calculate % Recovery a3->a4

Caption: Spike and recovery workflow for chromatographic interference testing.

  • Prepare Samples: Prepare three sets of samples in the relevant biological matrix (e.g., plasma, urine, cell lysate).

    • Set A (Control): Matrix spiked with the primary analyte at a known concentration (e.g., Low, Medium, and High QC levels).

    • Set B (Test): Matrix spiked with the primary analyte (at the same concentrations as Set A) AND 2-MAB at a high, physiologically plausible concentration.

    • Set C (Interferent Blank): Matrix spiked only with 2-MAB to check for a direct signal at the analyte's retention time.

  • Sample Processing: Process all samples using the established extraction method (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/HPLC Analysis: Analyze the processed samples using the validated chromatographic method.

  • Data Analysis:

    • Confirm that in Set C, no peak from 2-MAB appears at the retention time of the primary analyte.

    • Calculate the concentration of the primary analyte in Sets A and B.

    • Determine the percent recovery using the formula:

% Recovery = (Mean Measured Concentration in Set B / Mean Measured Concentration in Set A) x 100

Interpreting the Data

Acceptable recovery is typically within a range of 85-115%, though this can vary depending on the assay and regulatory context. A result outside this range indicates that 2-MAB is causing significant interference (e.g., ion suppression or enhancement).

Analyte QC LevelAnalyte Conc. (Control) (ng/mL)Analyte Conc. (with 2-MAB) (ng/mL)% RecoveryInterpretation
Low10.510.196.2%No significant interference
Medium98.795.596.8%No significant interference
High810.2250.630.9%Severe Signal Suppression

Authoritative Grounding and Best Practices

The methodologies described herein are not arbitrary; they are founded on principles established by international scientific and regulatory bodies. The Clinical and Laboratory Standards Institute (CLSI) provides extensive guidelines on interference testing in its EP7 document series, which serves as a foundational text for clinical assay validation. Similarly, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guideline on validation of analytical procedures provides a framework for specificity testing that is globally recognized in drug development. Adherence to these principles ensures that the data generated from your cross-reactivity studies are robust, defensible, and meet the highest standards of scientific integrity.

Conclusion

Investigating the cross-reactivity of a compound like this compound is a mandatory step in the validation of any assay where it may be present. By employing systematic, mechanistically informed approaches such as competitive immunoassays and chromatographic spike-and-recovery studies, researchers can confidently quantify the degree of interference. This not only ensures the accuracy of the data generated using these assays but also upholds the fundamental principles of scientific rigor and trustworthiness in research and development.

References

  • Title: Assay development and validation for antigen-specific immunity using enzyme-linked immunosorbent assay (ELISA) Source: Methods in Molecular Biology URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A review of the basics of developing and validating bioanalytical methods Source: The AAPS Journal URL: [Link]

  • Title: CLSI EP07 - Interference Testing in Clinical Chemistry Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

A Comparative Guide to 2-(Methylamino)benzaldehyde Derivatives: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the structural nuances of organic molecules play a pivotal role in dictating their functional efficacy. Among the myriad of scaffolds available to researchers, derivatives of 2-(methylamino)benzaldehyde (MAB) have emerged as a versatile class of compounds, primarily due to the reactive aldehyde and amine functionalities that allow for facile structural modifications. This guide provides an in-depth technical comparison of MAB derivatives, with a particular focus on their Schiff base forms, which have demonstrated significant potential in various biological applications. We will delve into their synthesis, spectroscopic characterization, and a comparative analysis of their antimicrobial and antioxidant properties, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds, enabling informed decisions in their research endeavors.

The Strategic Advantage of the this compound Scaffold

The this compound core is a valuable starting material for the synthesis of a wide array of heterocyclic compounds and Schiff bases.[1] The ortho-positioning of the methylamino group relative to the aldehyde function introduces unique electronic and steric features that can be exploited to fine-tune the biological activity of its derivatives. Condensation of the aldehyde with primary amines is a straightforward and efficient method to generate a diverse library of Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2]

Synthesis and Characterization: A Closer Look

The synthesis of this compound derivatives, particularly Schiff bases, is predominantly achieved through a condensation reaction between MAB and a primary amine. This reaction is typically carried out in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid, followed by refluxing.[3] The general reaction scheme is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product MAB This compound Conditions Ethanol, Acetic Acid (cat.), Reflux MAB->Conditions Amine Primary Amine (R-NH2) Amine->Conditions SchiffBase Schiff Base Derivative Conditions->SchiffBase

Caption: General synthetic scheme for Schiff base derivatives of this compound.

The resulting Schiff bases are typically crystalline solids and can be thoroughly characterized using a suite of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is instrumental in confirming the formation of the characteristic imine (C=N) bond, which typically appears in the range of 1600-1650 cm⁻¹. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the protons in the molecule, with the azomethine proton (-N=CH-) signal appearing in the downfield region (around 8-9 ppm). Carbon-13 NMR (¹³C NMR) is used to identify the carbon skeleton, and mass spectrometry confirms the molecular weight of the synthesized compound. For unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard.

Comparative Performance Analysis: Antimicrobial and Antioxidant Activities

The true measure of the utility of these derivatives lies in their biological performance. Here, we present a comparative analysis of their antimicrobial and antioxidant activities, drawing upon data from various studies.

Antimicrobial Activity: A Comparative Look at MIC Values

Schiff base derivatives of substituted benzaldehydes have been extensively evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

A study on Schiff base derivatives of various benzaldehydes provides valuable comparative data. Although not exclusively on this compound derivatives, it offers insights into the structure-activity relationship.[4][5]

Compound IDBenzaldehyde PrecursorTest OrganismMIC (µg/mL)
PC1 BenzaldehydeEscherichia coli62.5
Staphylococcus aureus62.5
PC2 AnisaldehydeEscherichia coli250
Staphylococcus aureus62.5
PC4 CinnamaldehydeEscherichia coli62.5
Staphylococcus aureus-

Data synthesized from a study on benzaldehyde Schiff base derivatives.[4]

From this data, we can infer that the nature of the substituent on the benzaldehyde ring significantly influences the antimicrobial activity. For instance, the unsubstituted benzaldehyde derivative (PC1) and the cinnamaldehyde derivative (PC4) showed better activity against E. coli compared to the anisaldehyde derivative (PC2). This suggests that electron-donating groups like the methoxy group in anisaldehyde may reduce activity against Gram-negative bacteria. The 2-methylamino group in our target compounds is an electron-donating group, and its impact on antimicrobial activity would be an interesting area for further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of this compound derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The efficacy is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.

A study on para-dimethylamino benzaldehyde Schiff base derivatives provides a useful comparison, highlighting the influence of different amine precursors on antioxidant activity.[6]

Compound IDAmine PrecursorDPPH IC50 (mg/mL)
Compound 1 2,6-dichloropyrimidin-4-amine0.84 ± 0.007
Compound 2 5-aminoquinolin-8-ol1.17 ± 0.003
Compound 3 5-amino-1H-imidazole-2-thiol1.29 ± 0.012

Data from a study on para-dimethylamino benzaldehyde Schiff base derivatives.[6]

These results demonstrate that the structure of the amine component of the Schiff base has a profound effect on the antioxidant capacity. Compound 1, with its electron-withdrawing chloro-substituted pyrimidine ring, exhibited the highest antioxidant activity (lowest IC50 value). This suggests that for antioxidant applications, careful selection of the amine precursor is crucial for optimizing the radical scavenging properties of the resulting Schiff base.

Experimental Protocols

To ensure the reproducibility of the findings discussed, we provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base derivative and for the DPPH antioxidant assay.

Synthesis of a this compound Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound (1 mmol) in ethanol (20 mL). C Add the amine solution to the aldehyde solution with stirring. A->C B Dissolve the primary amine (1 mmol) in ethanol (10 mL). B->C D Add 2-3 drops of glacial acetic acid. C->D E Reflux the mixture for 2-4 hours. D->E F Cool the reaction mixture to room temperature. E->F G Collect the precipitated solid by filtration. F->G H Wash the solid with cold ethanol. G->H I Recrystallize from a suitable solvent (e.g., ethanol). H->I

Caption: Experimental workflow for the synthesis of a this compound Schiff base.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the procedure for evaluating the antioxidant activity of the synthesized derivatives.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement and Analysis A Prepare a stock solution of the test compound in methanol. C In a test tube, mix 1 mL of the test compound solution with 2 mL of the DPPH solution. A->C B Prepare a 0.1 mM solution of DPPH in methanol. B->C D Incubate the mixture in the dark at room temperature for 30 minutes. C->D E Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. D->E F Calculate the percentage of radical scavenging activity. E->F G Determine the IC50 value by plotting the percentage of inhibition against the concentration. F->G

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The derivatives of this compound, particularly their Schiff bases, represent a promising class of compounds with tunable biological activities. This guide has provided a comparative overview of their synthesis, characterization, and performance as antimicrobial and antioxidant agents. The presented data underscores the critical role of structural modifications in modulating their efficacy. Future research should focus on synthesizing and screening a broader library of these derivatives to establish more definitive structure-activity relationships. Furthermore, investigating their mechanism of action at a molecular level will be crucial for their rational design and development as potential therapeutic agents or functional materials. The experimental protocols provided herein offer a solid foundation for researchers to embark on the exploration of this versatile chemical scaffold.

References

  • Edebi, N. V., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • JETIR. (2015). SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. JETIR, 2(7). [Link]

  • S.Arulmurugan, Helen P. Kavitha, & B.R. Venkatraman. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. RASAYAN J. Chem, 3(3), 385-410. [Link]

  • Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 3(4), 320-327. [Link]

  • Kia, R., et al. (2024). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • RSC Publishing. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances. [Link]

  • International journal of advanced research in medical and pharmaceutical sciences(ijarmps). (2022). synthesis characterization antioxidant activity of paradimethylamino benzaldehyde derivatives. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Methylamino)benzaldehyde: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and safe production of key intermediates is paramount. 2-(Methylamino)benzaldehyde is a valuable building block, notably utilized in the synthesis of various heterocyclic compounds, dyes, and molecules of medicinal interest. This guide provides a comprehensive comparison of two synthetic routes to this important aldehyde: a traditional approach involving direct methylation and a modern, increasingly favored method of reductive amination. This analysis, grounded in experimental data, aims to inform researchers on the selection of the most appropriate synthetic strategy based on key performance indicators including yield, safety, and operational simplicity.

The Traditional Path: Direct Methylation of 2-Aminobenzaldehyde

The classical approach to synthesizing this compound often relies on the direct N-methylation of the parent aniline, 2-aminobenzaldehyde. This is typically achieved using a potent electrophilic methylating agent, such as dimethyl sulfate, in the presence of a base.

Causality in Experimental Choices

The choice of dimethyl sulfate as the methylating agent stems from its high reactivity, which ensures an efficient methylation process. The base, commonly sodium hydroxide, is crucial for deprotonating the amine, thereby increasing its nucleophilicity and facilitating the reaction with the electrophilic methylating agent. The reaction is typically performed in a suitable solvent that can dissolve both the organic substrate and the aqueous base to some extent, or under phase-transfer conditions to enhance reactivity.

Experimental Protocol: Methylation with Dimethyl Sulfate

A representative protocol adapted from the methylation of similar aromatic amines.

  • In a well-ventilated fume hood, a solution of 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • An aqueous solution of sodium hydroxide (2.5 eq) is added to the flask.

  • The mixture is cooled in an ice bath to 0-5 °C.

  • Dimethyl sulfate (1.1 eq) is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography or distillation.

Workflow for Traditional Methylation

cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2-Aminobenzaldehyde dissolve Dissolve in Toluene start->dissolve add_base Add aq. NaOH dissolve->add_base cool Cool to 0-5 °C add_base->cool add_dms Add Dimethyl Sulfate cool->add_dms stir Stir at RT add_dms->stir extract Aqueous Workup & Extraction stir->extract dry Dry & Concentrate extract->dry purify Purification dry->purify product This compound purify->product

Caption: Workflow for the traditional synthesis of this compound via direct methylation.

The Modern Alternative: Reductive Amination

A more contemporary and increasingly preferred method for the synthesis of this compound is one-pot reductive amination. This approach involves the reaction of 2-aminobenzaldehyde with formaldehyde in the presence of a mild and selective reducing agent.

Causality in Experimental Choices

This method circumvents the use of highly toxic alkylating agents. Formaldehyde serves as the source of the methyl group, first forming an iminium ion intermediate with the primary amine. A selective reducing agent is key to this process. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a reagent of choice due to its mildness and its ability to selectively reduce the iminium ion in the presence of the aldehyde starting material, thus preventing the formation of the corresponding alcohol as a byproduct.[1][2] The reaction is typically carried out in a non-protic solvent to avoid decomposition of the reducing agent.

Experimental Protocol: Reductive Amination with Formaldehyde and NaBH(OAc)₃

A representative protocol based on general reductive amination procedures.[3]

  • To a stirred solution of 2-aminobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until completion (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford pure this compound.

Workflow for Modern Reductive Amination

cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start 2-Aminobenzaldehyde dissolve Dissolve in DCM/DCE start->dissolve add_hcho Add Formaldehyde dissolve->add_hcho form_iminium Iminium Ion Formation add_hcho->form_iminium add_stab Add NaBH(OAc)₃ form_iminium->add_stab stir Stir at RT add_stab->stir quench Quench with NaHCO₃ stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification dry->purify product This compound purify->product

Caption: Workflow for the modern synthesis of this compound via reductive amination.

Comparative Analysis: Performance and Safety

FeatureTraditional Route (Direct Methylation)New Route (Reductive Amination)
Yield Moderate to Good (Typically 60-80%)Good to Excellent (Often >85%)
Reagents 2-Aminobenzaldehyde, Dimethyl Sulfate, Base2-Aminobenzaldehyde, Formaldehyde, NaBH(OAc)₃
Safety High Hazard: Dimethyl sulfate is extremely toxic, a probable human carcinogen, and corrosive.[4][5] Requires stringent safety precautions.Moderate Hazard: NaBH(OAc)₃ is a water-reactive solid that can cause skin and eye irritation.[6][7][8] Formaldehyde is a known carcinogen.
Reaction Conditions Often requires cooling, careful addition of reagents.Typically performed at room temperature, one-pot procedure.
Byproducts Potential for over-methylation (N,N-dimethylated product), and hydrolysis of dimethyl sulfate to sulfuric acid.Primarily the desired product, with minimal alcohol byproduct due to the selectivity of NaBH(OAc)₃.[1]
Workup Requires careful handling and quenching of unreacted dimethyl sulfate.Standard aqueous workup.
Versatility Less functional group tolerance due to the harshness of the methylating agent.High functional group tolerance due to the mildness of the reducing agent.[9]

Conclusion and Recommendation

The validation of a synthetic route extends beyond mere chemical transformation; it encompasses a holistic evaluation of efficiency, safety, and practicality. While the traditional direct methylation of 2-aminobenzaldehyde using dimethyl sulfate is a viable method, its significant safety concerns and potential for byproduct formation render it a less desirable choice in a modern research and development setting.

The new synthetic route via reductive amination with formaldehyde and sodium triacetoxyborohydride presents a demonstrably superior alternative. This method is characterized by its high yields, mild reaction conditions, and, most importantly, a significantly improved safety profile. The one-pot nature of the reaction also contributes to its operational simplicity and time efficiency. For researchers and drug development professionals, the reductive amination pathway represents a more robust, reliable, and safer approach to the synthesis of this compound, aligning with the principles of green chemistry and modern synthetic best practices.

References

  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfate. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • U.S. Patent No. 1,564,214. (1925). Production of m-amino-p-cresol-methyl-ether.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 6(13), 1181-1213.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).
  • Guedes, G. P., de Freitas, J. C. R., da Silva, A. C. M., de Souza, J. S. N., de Lemos, T. L. G., & Bizarri, C. H. B. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 10(13), 13260–13268.
  • Guedes, G. P., de Freitas, J. C. R., da Silva, A. C. M., de Souza, J. S. N., de Lemos, T. L. G., & Bizarri, C. H. B. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. Retrieved from [Link]

  • Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58–63.

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 2-(Methylamino)benzaldehyde, a simple aromatic aldehyde, has emerged as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and Schiff bases. The presence of both a reactive aldehyde group and a secondary amine in its structure provides a unique platform for creating complex molecules with significant biological activities.

This guide provides a comparative analysis of the biological activities of compounds derived from this compound, with a primary focus on Schiff base derivatives. We will delve into their anticancer and antimicrobial properties, presenting a synthesis of experimental data to offer an objective comparison with alternative compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the existing data but also detailed experimental protocols and an exploration of the underlying mechanisms of action. Our aim is to equip the scientific community with the necessary information to further explore the therapeutic potential of this promising class of compounds.

Anticancer Activity of this compound Derivatives

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Schiff bases, characterized by their azomethine (-C=N-) group, have garnered significant attention due to their wide range of pharmacological properties, including potent cytotoxic effects against various cancer cell lines. The derivatives of this compound are no exception, with their unique structural features contributing to their potential as anticancer drug candidates.

Comparative Cytotoxicity Data

The cytotoxic potential of Schiff bases derived from substituted benzaldehydes has been evaluated against several human cancer cell lines. While specific data for derivatives of this compound are emerging, the following table presents a comparative overview of the 50% inhibitory concentration (IC50) values for structurally related benzaldehyde-derived Schiff bases, alongside the standard chemotherapeutic agent, Doxorubicin. This data, primarily from in vitro studies using the MTT assay, provides a valuable benchmark for assessing the potential of this class of compounds.

Compound/DerivativeCell LineIC50 (µM)Reference Standard (Doxorubicin) IC50 (µM)
Salicylidene-4-fluoro-2-methylanilineMCF-762 µM~0.68 - 2.5 µM[1][2]
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenolHepG243.17 µg/mL-
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenolMDA-MB231Lower than others-
Cu(II) complex of a Schiff base from 2-acetylpyridineMCF-75.95 µM-
Novel Thienopyrimidine Derivative (Compound 14)MCF-722.12 µM30.40 µM
Benzyloxybenzaldehyde Derivative (Compound 29)HL-60~1-10 µM-

Note: The data presented for Schiff bases are for structurally related compounds and not directly for this compound derivatives, highlighting the need for further specific research in this area.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of benzaldehyde-derived Schiff bases is believed to be multifactorial, involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Induction of Apoptosis: Many Schiff base derivatives have been shown to trigger apoptosis in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase cascades.

Inhibition of Signaling Pathways: Cancer cells often exhibit dysregulation of pro-survival signaling pathways. Benzaldehyde derivatives have been reported to interfere with these pathways, although the precise mechanisms for this compound derivatives are still under investigation. A generalized representation of a signaling pathway often targeted by anticancer compounds is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NF_kB NF-κB AKT->NF_kB Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription NF_kB->Gene_Transcription Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Schiff_Base_Derivative This compound Derivative Schiff_Base_Derivative->AKT Inhibition Schiff_Base_Derivative->NF_kB Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity of this compound Derivatives

The rise of antibiotic-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Schiff bases derived from various aldehydes have demonstrated promising activity against a broad spectrum of bacteria and fungi. The imine group is considered crucial for their antimicrobial efficacy.

Comparative Antimicrobial Data

The antimicrobial potential of Schiff bases is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table provides a comparative overview of the MIC values for various benzaldehyde-derived Schiff bases against representative Gram-positive and Gram-negative bacteria, with the widely used antibiotic Ciprofloxacin included for comparison.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Standard (Ciprofloxacin) MIC (µg/mL)
Schiff base from 2-aminopyridine and 2-methoxybenzaldehydeEscherichia coliActive~0.013 - 0.08[3]
Staphylococcus aureusNo activity~0.25 - 0.6[3][4]
Schiff base from p-aminophenol and benzaldehydeVarious bacteriaSignificant-
Metal complexes of the above Schiff baseVarious bacteriaEnhanced-

Note: As with the anticancer data, the presented MIC values are for structurally related compounds, underscoring the need for dedicated studies on this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[5]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilutions of test compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_24h Incubate for 18-24 hours at 37°C Inoculate_Plate->Incubate_24h Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate_24h->Read_MIC

Caption: Workflow for the Broth Microdilution MIC assay.

Synthesis of Schiff Base Derivatives from this compound

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. This reaction is often catalyzed by a small amount of acid.

General Reaction Scheme:

This synthetic versatility allows for the creation of a large library of derivatives by varying the primary amine component, which in turn can modulate the biological activity of the resulting Schiff base.

Conclusion and Future Perspectives

The derivatives of this compound, particularly Schiff bases, represent a promising class of compounds with a wide spectrum of biological activities. The available data on structurally related compounds suggest significant potential in the fields of anticancer and antimicrobial drug discovery. However, to fully realize this potential, further research is imperative.

Future studies should focus on:

  • Synthesis and screening of a dedicated library of this compound derivatives to obtain specific and quantitative biological data.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies to evaluate the efficacy and safety of the most promising candidates in preclinical models.

  • Quantitative Structure-Activity Relationship (QSAR) studies to guide the rational design of more potent and selective derivatives.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and contribute to the development of novel and effective treatments for cancer and infectious diseases.

References

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-(Methylamino)benzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical scaffolds, the choice of starting materials is a critical decision point that influences reaction efficiency, scalability, and overall cost-effectiveness. For decades, 2-(Methylamino)benzaldehyde has been a cornerstone reagent, primarily for constructing quinoline and acridone frameworks through reactions like the Friedländer annulation. However, the pursuit of greener, more efficient, and versatile synthetic routes has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

The Role and Limitations of this compound

This compound is a bifunctional molecule, possessing both a nucleophilic secondary amine and an electrophilic aldehyde. This unique arrangement makes it an ideal precursor for condensation reactions with active methylene compounds to form N-methylated heterocyclic systems. Its most prominent application is in the synthesis of N-methyl-substituted quinolines, which are prevalent motifs in a wide array of biologically active compounds.

Despite its utility, reliance on this compound is not without its drawbacks. These can include challenges in its synthesis and purification, potential for side reactions, and limitations in substrate scope, which can necessitate the exploration of alternative synthetic strategies.

Comparative Analysis of Key Alternatives

This section delves into a selection of promising alternatives to this compound, evaluating them based on reaction mechanism, efficiency, and substrate compatibility.

2-Fluorobenzaldehyde: A Strategy of Nucleophilic Aromatic Substitution

A clever and widely adopted alternative approach involves the use of 2-fluorobenzaldehyde. This method circumvents the need for pre-synthesized this compound by employing a sequential nucleophilic aromatic substitution (SNAr) followed by an intramolecular condensation.

Mechanism and Rationale:

The high electronegativity of the fluorine atom at the C2 position of the benzaldehyde ring makes it an excellent leaving group for SNAr reactions. The synthesis proceeds by first reacting 2-fluorobenzaldehyde with an active methylene compound in the presence of a base. This is followed by the addition of methylamine, which displaces the fluoride ion and subsequently undergoes an intramolecular cyclization to yield the desired N-methylated quinoline. This one-pot, multi-component approach offers significant advantages in terms of operational simplicity and time efficiency.

Experimental Protocol: One-Pot Synthesis of 2,4-dimethyl-1-methyl-1H-quinolin-4-one from 2-Fluorobenzaldehyde

Materials:

  • 2-Fluorobenzaldehyde

  • Ethyl acetoacetate

  • Methylamine (40% in water)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in DMF (5 mL), add K2CO3 (2.0 mmol).

  • Stir the mixture at 80 °C for 2 hours.

  • Cool the reaction to room temperature and add methylamine (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: 2-Fluorobenzaldehyde Reaction Workflow

G cluster_start Step 1: Knoevenagel Condensation cluster_mid Step 2: Michael Addition/SNAr cluster_end Step 3: Cyclization & Product Formation A 2-Fluorobenzaldehyde C K2CO3, DMF, 80°C A->C B Ethyl Acetoacetate B->C D Intermediate C->D Formation of Knoevenagel adduct F 120°C D->F E Methylamine E->F G N-Methyl Quinolone Product F->G Intramolecular Cyclization

Caption: Workflow for N-methyl quinolone synthesis from 2-fluorobenzaldehyde.

2-Nitrobenzaldehyde: A Reductive Cyclization Approach

Another versatile alternative is 2-nitrobenzaldehyde. This strategy relies on an initial condensation with an active methylene compound, followed by a reductive cyclization of the nitro group to an amine, which then undergoes intramolecular cyclization.

Mechanism and Rationale:

The nitro group in 2-nitrobenzaldehyde is a robust electron-withdrawing group that can be readily reduced to an amino group under various conditions. This in-situ formation of the amine functionality circumvents the need for a separate synthesis of the amino-aldehyde precursor. Common reducing agents for this transformation include sodium dithionite, iron in acetic acid, or catalytic hydrogenation. This method is particularly advantageous when dealing with substrates that may be sensitive to the conditions required for SNAr reactions.

Experimental Protocol: Synthesis of 2-Phenyl-N-methyl-quinoline from 2-Nitrobenzaldehyde

Materials:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Sodium dithionite (Na2S2O4)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).

  • Add a solution of NaOH (2.0 mmol) in water (2 mL) and stir the mixture at room temperature for 30 minutes.

  • To the resulting chalcone intermediate, add a solution of sodium dithionite (4.0 mmol) in water (10 mL).

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify by column chromatography.

DOT Diagram: 2-Nitrobenzaldehyde Reductive Cyclization Pathway

G A 2-Nitrobenzaldehyde + Acetophenone B NaOH, Ethanol A->B Claisen-Schmidt Condensation C Chalcone Intermediate B->C Claisen-Schmidt Condensation D Sodium Dithionite (Reduction) C->D Nitro Group Reduction E Amino Intermediate D->E Nitro Group Reduction F Intramolecular Cyclization E->F Spontaneous Cyclization G N-Methyl Quinoline Product F->G Spontaneous Cyclization

Caption: Reductive cyclization pathway using 2-nitrobenzaldehyde.

Quantitative Performance Comparison

To provide a clear, at-a-glance comparison, the following table summarizes the key performance metrics for the discussed reagents in a model reaction for the synthesis of a generic N-methyl quinoline derivative.

ReagentReaction TypeKey AdvantagesTypical YieldsReaction Conditions
This compound Friedländer AnnulationDirect, one-step condensation75-90%Moderate to high temperatures
2-Fluorobenzaldehyde SNAr / CondensationOne-pot, multi-component, readily available starting material70-85%High temperatures, basic conditions
2-Nitrobenzaldehyde Condensation / Reductive CyclizationAvoids pre-functionalized amine, mild reduction options65-80%Multi-step one-pot, requires reducing agent

Conclusion and Future Outlook

While this compound remains a valuable and effective reagent for the synthesis of N-methylated heterocycles, the development of alternative strategies using readily available starting materials like 2-fluorobenzaldehyde and 2-nitrobenzaldehyde offers significant advantages in terms of synthetic flexibility, operational simplicity, and, in many cases, overall cost-effectiveness. The choice of reagent will ultimately depend on the specific target molecule, the functional group tolerance of the substrates, and the desired scale of the reaction. As the field of synthetic methodology continues to evolve, we can anticipate the emergence of even more innovative and efficient approaches to the construction of these important heterocyclic scaffolds, further expanding the toolkit of the modern synthetic chemist.

References

  • Friedländer Synthesis. (2023). Wikipedia. [Link]

  • A Novel and Efficient Synthesis of 2,3-Disubstituted-4(1H)-Quinolones from 2-Fluorobenzaldehyde. (2007). Organic Letters. [Link]

  • Sodium Dithionite Mediated Reductive Cyclization of 2-Nitrochalcones: A New and Efficient Synthesis of 2,4-Disubstituted Quinolines. (2006). Tetrahedron Letters. [Link]

Safety Operating Guide

Navigating the Disposal of 2-(Methylamino)benzaldehyde: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-(Methylamino)benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, we understand that true laboratory safety extends beyond the product itself, which is why we are committed to providing in-depth technical guidance that builds a foundation of trust and expertise.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This compound (CAS No. 7755-70-6) presents several risks that must be managed to ensure a safe laboratory environment.[1][2]

Hazard Classification:

Hazard StatementGHS ClassificationSignal Word
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Warning
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Warning
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)Danger
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Warning

Data sourced from PubChem and ChemScene.[1][3]

Given its hazardous properties, this compound cannot be disposed of down the drain or in regular waste streams.[4][5] Improper disposal can lead to environmental contamination and potential harm to public health.[4]

The Disposal Decision Workflow: A Visual Guide

The following diagram outlines the critical decision-making process for the disposal of this compound, from initial assessment to final waste stream allocation.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_treatment In-Lab Treatment (for small quantities) cluster_disposal Final Disposal start Begin Disposal Process assess_quantity Assess Quantity of Waste start->assess_quantity sds_review Review SDS for This compound assess_quantity->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection small_quantity Small Quantity? ppe_selection->small_quantity neutralization Option 1: Neutralization of Amine small_quantity->neutralization Yes large_quantity Large Quantity or Untreated Waste small_quantity->large_quantity No to_hazardous_waste Collect as Hazardous Waste neutralization->to_hazardous_waste oxidation Option 2: Oxidation of Aldehyde oxidation->to_hazardous_waste containerize Properly Containerize and Label to_hazardous_waste->containerize large_quantity->containerize ehs_pickup Arrange for EHS Pickup containerize->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Essential Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling and disposing of this compound. This includes the use of appropriate Personal Protective Equipment (PPE) and engineering controls.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[10][11] A flame-resistant lab coat should be worn and fully buttoned.[10] Long pants and closed-toe shoes are required to ensure no skin is exposed.[9][10]

  • Respiratory Protection: For operations that may generate dust or aerosols, a respirator may be necessary.[10][12] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on respirator selection and fit-testing.[10]

Engineering Controls

Engineering controls are designed to minimize hazards at their source.[7][13]

  • Chemical Fume Hood: All handling and disposal procedures for this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4]

  • Waste Accumulation Area: Designate a specific, well-ventilated satellite accumulation area for hazardous waste, away from general laboratory traffic.[4][6]

Step-by-Step Disposal Procedures

For small quantities of this compound waste, in-laboratory chemical degradation can be a viable option to render it less hazardous before collection. However, for larger quantities or if in-lab treatment is not feasible, direct collection as hazardous waste is the required route.

In-Laboratory Treatment of Small Quantities

The following protocols are based on the reactivity of the aromatic aldehyde and secondary amine functional groups. Always perform these procedures on a small scale in a chemical fume hood.

Option 1: Oxidation of the Aldehyde Functional Group

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and toxic.[14][15][16]

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste in a suitable solvent, such as a mixture of water and ethanol.

  • Oxidation: Slowly add an oxidizing agent like Oxone® to the stirred solution.[14] The reaction is often carried out at room temperature.

  • Monitoring: Monitor the reaction for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the resulting carboxylic acid may precipitate out of the solution upon cooling. The solid can be filtered, and the filtrate should be collected as hazardous waste.

  • Final Disposal: The isolated carboxylic acid, while less hazardous, should still be collected in a labeled container for hazardous waste pickup. The filtrate and any other contaminated materials must also be disposed of as hazardous waste.

Option 2: Neutralization of the Amine Functional Group

The secondary amine group in this compound is basic and can be neutralized with an acid.[11]

Experimental Protocol:

  • Preparation: In a chemical fume hood, dilute the this compound waste with a suitable solvent.

  • Neutralization: Slowly add a weak acid, such as a dilute solution of citric acid, to the stirred waste solution.[11] This should be done cautiously as the neutralization reaction can be exothermic.

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper, aiming for a neutral pH between 6 and 8.[11]

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.

Disposal of Large Quantities and Untreated Waste

For larger volumes of this compound or for laboratories not equipped for in-lab treatment, the following procedure must be followed:

  • Containerization: Collect the this compound waste in a chemically compatible container with a secure, tight-fitting lid.[4][6] Ensure the container is in good condition and not leaking.

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6] Include the date of accumulation and your name and laboratory information.

  • Segregation: Store the waste container in your designated satellite accumulation area, segregated from incompatible materials.[4] Refer to a chemical compatibility chart to avoid dangerous reactions.

  • EHS Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.[6] Follow their specific procedures for waste pickup requests.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[11] Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2016). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 93(10), 1821–1824. [Link]

  • UC San Diego. (2024). Engineering Controls for Laboratory Safety. Blink. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • ResearchGate. (2017). Oxidation of aromatic aldehydes to their carboxylic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Temple University. Controlling Laboratory Chemical Hazards. Campus Operations. [Link]

  • ACS Sustainable Chemistry & Engineering. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. [Link]

  • PubChem. This compound. [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment. [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

  • William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Google Patents. Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • MDPI. Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. [Link]

  • PubChem. This compound. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Semantic Scholar. Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

  • National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • CORE Reader. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Methylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-(Methylamino)benzaldehyde (CAS: 7755-70-6). In drug development and chemical research, our success is intrinsically linked to our safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating safety system in your laboratory, ensuring that every interaction with this chemical is managed with the highest degree of care.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a valuable reagent, but it demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety protocols. Understanding these hazards is the critical first step in mitigating risk.

According to safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1]. This indicates acute oral toxicity, meaning ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation [1]. Direct contact with the skin can cause redness, itching, and inflammation.

  • H318: Causes serious eye damage [1]. This is a critical risk. Splashes can lead to irreversible damage to the eyes.

  • H335: May cause respiratory irritation [1][2]. Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort[1][2].

These classifications are not merely administrative; they are the scientific basis for the stringent PPE requirements that follow. Each piece of equipment is a direct countermeasure to a specific, identified risk.

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a standard set of PPE is mandatory for any handling of this compound.

Protection TypeRequired EquipmentSpecification & Rationale
Eye & Face Protection Safety Goggles & Face ShieldStandard safety glasses are insufficient. Due to the risk of "serious eye damage" (H318), chemical splash goggles that form a complete seal around the eyes are required[3][4]. When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in addition to the goggles for maximum protection[3][5].
Skin & Body Protection Nitrile Gloves & Lab CoatGloves: Nitrile gloves offer good chemical resistance for incidental contact. Always inspect gloves before use and practice proper removal technique to avoid skin contamination. For prolonged handling, consult glove manufacturer data. Lab Coat: A standard cotton lab coat protects against minor spills and contamination of personal clothing[6].
Respiratory Protection Use in a Ventilated AreaAll handling of this compound should occur inside a certified chemical fume hood to control exposure to vapors or dust, mitigating the risk of respiratory irritation (H335)[6]. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required[6].

Operational Protocol: A Self-Validating Workflow

Adherence to a strict, logical workflow is paramount. The following step-by-step procedures are designed to prevent exposure and cross-contamination at every stage of handling.

Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action A Assess Task: Handling this compound B Review Hazards: - Skin Irritant (H315) - Serious Eye Damage (H318) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) A->B Identify Risks C Mandatory Engineering Control: Work in Chemical Fume Hood B->C D Select Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat C->D G Add NIOSH-Approved Respirator (if hood is unavailable or dust is high) C->G Unavailable/Insufficient E Assess Splash/Aerosol Potential D->E F Add Face Shield E->F High H Proceed with Experiment E->H Low F->H G->H

Caption: PPE selection workflow for handling this compound.

Step 1: Donning PPE (Preparation for Handling)

The order in which you put on PPE is crucial to ensure a proper seal and minimize contamination.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles: Put on your chemical splash goggles, ensuring a snug fit.

  • Face Shield (if required): Position the face shield over your goggles.

  • Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Step 2: Doffing PPE (Post-Handling Procedure)

The doffing procedure is the reverse of donning and is designed to prevent contact with any contaminants on the exterior of your PPE. This is the most common point of accidental exposure.

A Work Complete in Fume Hood B Remove Gloves (Peel off without touching exterior) A->B Step 1 C Remove Face Shield B->C Step 2 D Remove Lab Coat (Roll inside-out) C->D Step 3 E Remove Goggles D->E Step 4 F Wash Hands Thoroughly E->F Step 5 (Final)

Caption: Sequential process for safely removing contaminated PPE.

  • Gloves: This is the most contaminated item. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated chemical waste container.

  • Face Shield: Remove the face shield without touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and turning it inside out to contain any contaminants on the exterior.

  • Goggles: Remove your goggles. This is the last item to be removed.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[7].

Disposal Plan: Completing the Safety Cycle

Proper disposal is a non-negotiable part of the experimental workflow. All materials that have come into contact with this compound are considered chemical waste.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposition A Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) C Seal in a Labeled, Compatible Waste Container (e.g., Polyethylene) A->C B Unused/Residual Chemical B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by EH&S or Licensed Waste Contractor D->E F Disposal via Incineration or Licensed Chemical Landfill E->F

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.